molecular formula C84H120N12O17 B15602493 Dbco-peg2-val-cit-pab-mmae

Dbco-peg2-val-cit-pab-mmae

Cat. No.: B15602493
M. Wt: 1569.9 g/mol
InChI Key: DRJSYSZPFMZCBR-YCPDLJCESA-N
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Description

Dbco-peg2-val-cit-pab-mmae is a useful research compound. Its molecular formula is C84H120N12O17 and its molecular weight is 1569.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C84H120N12O17

Molecular Weight

1569.9 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C84H120N12O17/c1-15-55(8)75(67(109-13)49-71(100)95-44-24-32-66(95)77(110-14)56(9)78(102)88-57(10)76(101)61-27-17-16-18-28-61)93(11)82(106)73(53(4)5)92-81(105)74(54(6)7)94(12)84(108)113-51-58-33-37-63(38-34-58)89-79(103)64(30-23-42-87-83(85)107)90-80(104)72(52(2)3)91-69(98)41-45-111-47-48-112-46-43-86-68(97)39-40-70(99)96-50-62-29-20-19-25-59(62)35-36-60-26-21-22-31-65(60)96/h16-22,25-29,31,33-34,37-38,52-57,64,66-67,72-77,101H,15,23-24,30,32,39-51H2,1-14H3,(H,86,97)(H,88,102)(H,89,103)(H,90,104)(H,91,98)(H,92,105)(H3,85,87,107)/t55-,56+,57+,64-,66-,67+,72-,73-,74-,75-,76+,77+/m0/s1

InChI Key

DRJSYSZPFMZCBR-YCPDLJCESA-N

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Dbco-peg2-val-cit-pab-mmae for Antibody-Drug Conjugate Development

This technical guide provides a comprehensive overview of this compound, a technologically advanced linker-payload conjugate designed for the development of site-specific antibody-drug conjugates (ADCs). This document details the molecular composition, mechanism of action, and provides a framework for its application in targeted cancer therapy, including experimental protocols and data interpretation.

Core Components and Molecular Architecture

This compound is a heterobifunctional molecule meticulously designed for the precise delivery of a potent cytotoxic agent to target cells. Its structure is an assembly of five key components, each with a distinct and crucial role in the overall function of the resulting ADC.

  • Dibenzocyclooctyne (DBCO): This moiety serves as the bioorthogonal "handle" for antibody conjugation. DBCO undergoes a highly efficient and specific copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with an azide-modified antibody. This method of conjugation is site-specific, allowing for precise control over the drug-to-antibody ratio (DAR) and resulting in a more homogeneous ADC product.

  • Polyethylene (B3416737) Glycol (PEG2): A short, two-unit polyethylene glycol spacer is incorporated to enhance the hydrophilicity of the linker-payload conjugate. This increased water solubility helps to mitigate aggregation issues that can arise when hydrophobic drugs are conjugated to antibodies, thereby improving the pharmacokinetic properties and overall developability of the ADC.

  • Valine-Citrulline (Val-Cit): This dipeptide sequence constitutes the enzymatically cleavable linker. It is specifically designed to be stable in the systemic circulation but susceptible to cleavage by lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment. This targeted cleavage ensures that the cytotoxic payload is preferentially released inside the target cancer cells.

  • p-Aminobenzyl Alcohol (PAB): The PAB group acts as a self-immolative spacer. Once the Val-Cit linker is cleaved by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction. This "self-immolation" is critical for the efficient and traceless release of the unmodified cytotoxic drug in its fully active form.

  • Monomethyl Auristatin E (MMAE): MMAE is an exceptionally potent synthetic antineoplastic agent derived from the natural product dolastatin 10. It functions as a microtubule inhibitor, binding to tubulin and disrupting the formation of the mitotic spindle. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.

Below is a diagram illustrating the molecular structure of this compound.

G cluster_DBCO DBCO (Dibenzocyclooctyne) cluster_PEG PEG2 Spacer cluster_Linker Cleavable Linker cluster_Spacer Self-immolative Spacer cluster_Payload Cytotoxic Payload DBCO DBCO PEG2 PEG2 DBCO->PEG2 Val Valine PEG2->Val Cit Citrulline Val->Cit PAB PAB Cit->PAB MMAE MMAE PAB->MMAE

Caption: Molecular components of this compound.

Mechanism of Action of a this compound based ADC

The therapeutic efficacy of an ADC constructed with this compound is contingent on a series of well-orchestrated events, beginning with systemic administration and culminating in the targeted destruction of cancer cells.

  • Circulation and Targeting: Following intravenous administration, the ADC circulates throughout the bloodstream. The stability of the Val-Cit linker is paramount during this phase to prevent premature release of the highly potent MMAE payload, which could lead to systemic toxicity. The monoclonal antibody component of the ADC directs it to the surface of cancer cells that overexpress the target antigen.

  • Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking and Payload Release: The internalized complex is trafficked to the lysosome, an acidic cellular organelle rich in degradative enzymes. Within the lysosome, Cathepsin B and other proteases recognize and cleave the Val-Cit dipeptide bond of the linker. This enzymatic cleavage initiates the self-immolation of the PAB spacer, leading to the release of free MMAE into the cytoplasm.

  • Cytotoxic Effect: Once in the cytoplasm, MMAE exerts its potent cytotoxic activity by binding to tubulin and inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis, resulting in the death of the cancer cell.

The following diagram illustrates the mechanism of action.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Receptor Tumor Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE_free Free MMAE Lysosome->MMAE_free Cleavage & Release Tubulin Tubulin MMAE_free->Tubulin Inhibition Apoptosis Apoptosis Tubulin->Apoptosis Cell Cycle Arrest

Caption: Mechanism of action of a this compound ADC.

Data Presentation

Table 1: In Vitro Cytotoxicity of a Representative Val-Cit-MMAE ADC

Cell LineTarget AntigenIC50 (ng/mL)
Cell Line AAntigen X High10-50
Cell Line BAntigen X Medium50-200
Cell Line CAntigen X Low>1000
Control Cell LineAntigen Negative>1000

Table 2: In Vivo Efficacy of a Representative Val-Cit-MMAE ADC in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Non-binding ADC3<10
Target-Specific ADC150-70
Target-Specific ADC3>90

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis, conjugation, and evaluation of a this compound based ADC.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the sequential coupling of its constituent components. A generalized synthetic scheme is as follows:

  • Synthesis of the Val-Cit-PAB-MMAE core: This is typically achieved by first coupling Fmoc-Val-Cit-PAB-p-nitrophenyl carbonate to MMAE, followed by the deprotection of the Fmoc group.

  • Coupling of the PEG2 linker: An activated DBCO-PEG2-acid (e.g., NHS ester) is then reacted with the free amine of the Val-Cit-PAB-MMAE intermediate.

  • Purification: The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conjugation to an Azide-Modified Antibody

This protocol outlines the site-specific conjugation of this compound to an antibody containing a genetically encoded or chemically introduced azide (B81097) group.

  • Antibody Preparation: The azide-modified antibody is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Linker-Payload Preparation: A stock solution of this compound is prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Conjugation Reaction: The this compound solution is added to the antibody solution at a specific molar excess (typically 5-10 fold) to achieve the desired drug-to-antibody ratio (DAR). The reaction is allowed to proceed at room temperature or 4°C for 1-4 hours.

  • Purification of the ADC: The resulting ADC is purified from unconjugated linker-payload and other reactants using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization of the ADC: The purified ADC is characterized to determine the DAR, purity, and aggregation levels. Techniques such as hydrophobic interaction chromatography (HIC), RP-HPLC, and mass spectrometry are commonly employed.

The following diagram outlines the experimental workflow for ADC synthesis and characterization.

G cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization mAb Azide-Modified mAb Conjugation Click Chemistry (SPAAC) mAb->Conjugation Linker This compound Linker->Conjugation Purification Size-Exclusion Chromatography Conjugation->Purification HIC HIC-HPLC (DAR) Purification->HIC MS Mass Spectrometry (Identity) Purification->MS SEC SEC-HPLC (Aggregation) Purification->SEC

Caption: Experimental workflow for ADC synthesis and characterization.

In Vitro Cytotoxicity Assay

This protocol is used to determine the potency of the ADC against cancer cell lines.

  • Cell Culture: Target and control cell lines are cultured under standard conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: The ADC is serially diluted to a range of concentrations and added to the cells. A non-binding ADC and free MMAE are often included as controls.

  • Incubation: The cells are incubated with the ADC for a period of 72-96 hours.

  • Cell Viability Assessment: Cell viability is assessed using a suitable method, such as the CellTiter-Glo® luminescent cell viability assay.

  • Data Analysis: The IC50 value, the concentration of ADC that inhibits cell growth by 50%, is calculated by fitting the data to a four-parameter logistic curve.

In Vivo Xenograft Efficacy Study

This protocol is used to evaluate the anti-tumor activity of the ADC in a mouse model.

  • Tumor Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).

  • Animal Randomization: Mice are randomized into treatment groups (e.g., vehicle control, non-binding ADC, and different dose levels of the target ADC).

  • ADC Administration: The ADC is administered to the mice, typically via intravenous injection.

  • Tumor Volume Measurement: Tumor volume is measured at regular intervals (e.g., twice weekly) using calipers.

  • Body Weight Monitoring: Animal body weights are monitored as an indicator of toxicity.

  • Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect.

Conclusion

This compound represents a sophisticated and highly effective linker-payload system for the development of next-generation, site-specific ADCs. Its modular design, incorporating a bioorthogonal conjugation handle, a hydrophilic spacer, a selectively cleavable linker, a self-immolative spacer, and a potent cytotoxic agent, provides a robust platform for the creation of targeted cancer therapeutics with potentially improved efficacy and safety profiles. The experimental protocols and representative data provided in this guide offer a solid foundation for researchers and drug developers working to advance this promising class of biopharmaceuticals.

An In-Depth Technical Guide to DBCO-PEG2-Val-Cit-PAB-MMAE for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structure, components, and application of DBCO-PEG2-Val-Cit-PAB-MMAE, a key reagent in the development of targeted antibody-drug conjugates (ADCs).

Core Structure and Components

This compound is a complex chemical entity designed for the targeted delivery of the potent cytotoxic agent Monomethyl Auristatin E (MMAE). Its modular design ensures stability in circulation and specific release of the payload within target cells.[1][2] The structure consists of several key functional units:

  • Dibenzocyclooctyne (DBCO): A reactive group that enables copper-free click chemistry, allowing for the covalent attachment of the linker-payload to an azide-modified antibody. This method of conjugation is highly efficient and biocompatible.[3]

  • Polyethylene (B3416737) Glycol (PEG2): A short polyethylene glycol spacer that enhances the solubility and pharmacokinetic properties of the ADC.

  • Valine-Citrulline (Val-Cit): A dipeptide linker that is specifically designed to be cleaved by Cathepsin B, a protease that is overexpressed in the lysosomes of many tumor cells. This enzymatic cleavage is a critical step in the intracellular release of the cytotoxic payload.

  • p-Aminobenzyl Carbamate (PAB): A self-immolative spacer that, following the cleavage of the Val-Cit linker, spontaneously releases the active MMAE payload.

  • Monomethyl Auristatin E (MMAE): A highly potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[]

Below is a table summarizing the physicochemical properties of a representative this compound molecule.

PropertyValueReference
Molecular Formula C84H120N12O17[1]
Molecular Weight 1570 g/mol [1]
CAS Number 2845934-59-8[1]
Purity >95%[1]
Solubility DMSO, DMF[1]
Storage -20°C[1]

Mechanism of Action

The therapeutic action of an ADC constructed with this compound is a multi-step process that begins with the specific targeting of cancer cells and culminates in the induction of apoptosis.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC in Circulation Antigen Target Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Cleavage Cathepsin B Cleavage Lysosome->Cleavage 4. Linker Cleavage Release MMAE Release Cleavage->Release 5. Payload Release Tubulin Tubulin Polymerization Inhibition Release->Tubulin 6. Target Engagement Apoptosis Apoptosis Tubulin->Apoptosis 7. Cell Death

Caption: Workflow of ADC action from circulation to apoptosis.

Once administered, the ADC circulates systemically. The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell. This binding event triggers the internalization of the ADC-antigen complex via endocytosis. The complex is then trafficked to the lysosome, where the acidic environment and the presence of proteases, such as Cathepsin B, lead to the cleavage of the Val-Cit linker. This cleavage initiates the self-immolation of the PAB spacer, releasing the active MMAE payload into the cytoplasm. The released MMAE then binds to tubulin, disrupting microtubule dynamics, which in turn leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the linker-payload, its conjugation to an antibody, and subsequent characterization and in vitro evaluation.

Synthesis of this compound

The following is a representative multi-step synthesis protocol adapted from procedures for similar molecules.[5]

Step 1: Synthesis of H-Val-Cit-PAB-MMAE

  • Materials: Fmoc-Val-Cit-PAB-MMAE, Piperidine (B6355638), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve Fmoc-Val-Cit-PAB-MMAE in DMF.

    • Add a 20-fold molar excess of piperidine to the solution.

    • Stir the reaction at room temperature for 20 minutes to remove the Fmoc protecting group.

    • Concentrate the mixture under a stream of nitrogen to yield crude H-Val-Cit-PAB-MMAE.

    • This crude product is typically used in the next step without further purification.

Step 2: Coupling of DBCO-PEG2-COOH to H-Val-Cit-PAB-MMAE

  • Materials: Crude H-Val-Cit-PAB-MMAE, DBCO-PEG2-COOH, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF.

  • Procedure:

    • Dissolve the crude H-Val-Cit-PAB-MMAE, DBCO-PEG2-COOH (1 equivalent), HBTU (1.1 equivalents), and DIPEA (2.5 equivalents) in DMF.

    • Stir the reaction mixture at room temperature for 20 hours.

    • Monitor the reaction progress by HPLC.

    • Upon completion, purify the crude product by reverse-phase HPLC to obtain the final this compound.

Synthesis_Workflow Fmoc_Val_Cit Fmoc-Val-Cit-PAB-MMAE Deprotection Fmoc Deprotection (Piperidine/DMF) Fmoc_Val_Cit->Deprotection H_Val_Cit H-Val-Cit-PAB-MMAE Deprotection->H_Val_Cit Coupling Peptide Coupling (HBTU/DIPEA/DMF) H_Val_Cit->Coupling DBCO_PEG DBCO-PEG2-COOH DBCO_PEG->Coupling Final_Product This compound Coupling->Final_Product

Caption: Synthesis workflow for this compound.

Antibody-Drug Conjugation via Copper-Free Click Chemistry

This protocol describes the conjugation of the DBCO-containing linker-payload to an azide-modified antibody.

  • Materials: Azide-modified monoclonal antibody, this compound, Phosphate Buffered Saline (PBS).

  • Procedure:

    • Prepare the azide-modified antibody in PBS.

    • Dissolve the this compound in a minimal amount of a compatible organic solvent (e.g., DMSO).

    • Add the dissolved linker-payload to the antibody solution at a molar ratio calculated to achieve the desired drug-to-antibody ratio (DAR). A typical starting molar excess is 2-4 fold.[3]

    • Incubate the reaction mixture overnight at 4°C with gentle mixing.[3]

    • Purify the resulting ADC from unreacted linker-payload and solvent using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Exchange the buffer to a formulation buffer suitable for storage.

Characterization of the Antibody-Drug Conjugate

Drug-to-Antibody Ratio (DAR) Analysis by HPLC

  • Method: Hydrophobic Interaction Chromatography (HIC) is a common method for determining the average DAR.

  • Procedure:

    • Inject the purified ADC onto a HIC column.

    • Elute with a gradient of decreasing salt concentration.

    • Monitor the elution profile by UV absorbance.

    • The different drug-loaded species (DAR0, DAR2, DAR4, etc.) will separate based on their hydrophobicity, allowing for the calculation of the average DAR from the peak areas.

Mass Spectrometry Analysis

  • Method: Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the identity and integrity of the ADC and to determine the DAR.

  • Procedure:

    • Analyze the intact ADC by LC-MS.

    • The resulting mass spectrum will show a distribution of masses corresponding to the different drug-loaded species.

    • The average DAR can be calculated from the relative abundance of these species.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

  • Materials: Target (antigen-positive) and non-target (antigen-negative) cancer cell lines, cell culture medium, 96-well plates, ADC, free MMAE (as a control), MTT reagent.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC and free MMAE.

    • Incubate the plates for 72-96 hours.

    • Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.[6]

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.[6]

    • Calculate the percentage of cell viability at each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]

Signaling Pathway of MMAE-Induced Apoptosis

Upon its release into the cytoplasm, MMAE exerts its cytotoxic effect by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and the activation of apoptotic signaling pathways.

MMAE_Signaling_Pathway MMAE Free MMAE in Cytoplasm Tubulin Tubulin Dimers MMAE->Tubulin Inhibits Polymerization Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis_Initiation Apoptosis Initiation G2M_Arrest->Apoptosis_Initiation Caspase9 Caspase-9 Activation Apoptosis_Initiation->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Signaling pathway of MMAE-induced apoptosis.

The arrest of the cell cycle at the G2/M phase is a key trigger for the intrinsic apoptotic pathway. This leads to the activation of initiator caspases, such as Caspase-9, which in turn activate effector caspases, like Caspase-3.[7] Activated Caspase-3 is responsible for the cleavage of key cellular proteins, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the dismantling of the cell and apoptotic cell death.[7]

Conclusion

This compound is a highly versatile and effective linker-payload system for the development of ADCs. Its modular design, incorporating a stable conjugation chemistry, a specific enzymatic cleavage site, and a potent cytotoxic agent, makes it a valuable tool in the field of targeted cancer therapy. The experimental protocols and mechanistic insights provided in this guide are intended to support researchers in the successful application of this technology.

References

An In-depth Technical Guide to the Mechanism of Action of Dbco-peg2-val-cit-pab-mmae

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the Dbco-peg2-val-cit-pab-mmae drug-linker, a sophisticated system designed for the creation of targeted Antibody-Drug Conjugates (ADCs). We will dissect the individual components, elucidate the multi-stage mechanism of action, and provide exemplary data and experimental protocols relevant to its application in drug development.

Introduction to the Drug-Linker System

This compound is a pre-formed chemical entity that combines a cytotoxic payload with a complex linker system, ready for conjugation to a monoclonal antibody (mAb).[1][2] ADCs constructed with this system leverage the specificity of an antibody to deliver a highly potent drug directly to target cells, typically cancer cells, thereby minimizing systemic toxicity.[3][4] The success of such an ADC is critically dependent on the rational design of each component of the drug-linker.

The this compound system is composed of five key functional units:

  • Dbco (Dibenzocyclooctyne): A bioorthogonal conjugation handle.

  • peg2 (Polyethylene Glycol): A hydrophilic spacer.

  • val-cit (B3106666) (Valine-Citrulline): A protease-cleavable dipeptide linker.

  • pab (p-aminobenzyl carbamate): A self-immolative spacer.

  • mmae (Monomethyl Auristatin E): A potent cytotoxic agent.

Core Components and Their Functions

2.1 Dbco: The Conjugation Handle The Dibenzocyclooctyne (Dbco) group is a strained alkyne that serves as the attachment point to the antibody.[] It reacts with an azide-modified antibody through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry".[3] This reaction is highly efficient and bioorthogonal, meaning it can be performed under mild, physiological conditions without the need for a toxic copper catalyst, preserving the integrity of the antibody.[][6]

2.2 PEG2: The Spacer The short, two-unit polyethylene (B3416737) glycol (PEG) chain acts as a hydrophilic spacer. Its inclusion enhances the overall water solubility of the drug-linker, which can prevent aggregation of the final ADC product.[3] Furthermore, it provides spatial separation between the bulky antibody and the payload, which can improve accessibility for the cleaving enzyme.[6]

2.3 Val-Cit: The Trigger The valine-citrulline (val-cit) dipeptide is the central trigger for payload release. This specific peptide sequence is designed to be recognized and cleaved by Cathepsin B, a lysosomal cysteine protease.[7][] Cathepsin B is often overexpressed in the lysosomes of various tumor cells and is highly active in the acidic lysosomal environment (pH 4.5-5.5).[7] The val-cit linker is engineered to be stable in the bloodstream (neutral pH), preventing premature drug release, but highly susceptible to cleavage once the ADC is internalized into the target cell's lysosome.[] While Cathepsin B is the primary enzyme, other cathepsins (L, S, F) may also be involved in cleavage.[9][10]

2.4 PAB: The Self-Immolative Spacer The p-aminobenzyl carbamate (B1207046) (PAB or PABC) unit functions as a "self-immolative" spacer.[11] It connects the val-cit dipeptide to the MMAE payload. Upon cleavage of the peptide bond between citrulline and the PAB group by Cathepsin B, an unstable intermediate is formed.[12] This triggers a rapid, irreversible 1,6-elimination cascade, causing the spacer to fragment and release the MMAE payload in its original, unmodified, and fully active form.[11][13]

2.5 MMAE: The Cytotoxic Payload Monomethyl auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent derived from the natural product dolastatin 10.[14][15] Due to its extreme toxicity, it cannot be used as a standalone drug.[16] MMAE functions as a powerful antimitotic agent by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton.[4][17] By binding to tubulin, MMAE disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[15][17]

Overall Mechanism of Action

The therapeutic effect of an ADC constructed with this compound is achieved through a sequential, multi-step process.

Overall Mechanism of Action for a Dbco-linker-MMAE ADC cluster_blood Systemic Circulation cluster_cell Target Cancer Cell ADC 1. ADC Circulates Binding 2. Binding to Surface Antigen ADC->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Lysosome 4. Lysosomal Trafficking Internalization->Lysosome Release 5. Payload Release Lysosome->Release Apoptosis 6. MMAE Induces Apoptosis Release->Apoptosis

Caption: High-level overview of the ADC mechanism of action.
  • Targeting and Binding: The ADC is administered intravenously and circulates systemically. The monoclonal antibody component specifically recognizes and binds to its target antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the cell internalizes the entire ADC-antigen complex through receptor-mediated endocytosis.[13]

  • Lysosomal Trafficking: The internalized vesicle, an endosome, traffics through the cell and fuses with a lysosome.

  • Enzymatic Cleavage and Payload Release: Inside the lysosome, Cathepsin B cleaves the val-cit linker.[7] This initiates the self-immolation of the PAB spacer, releasing the active MMAE payload into the cell's cytoplasm.[12]

Linker Cleavage and Payload Release Cascade node_adc ADC in Lysosome (Ab-Linker-MMAE) node_cleavage Val-Cit Cleavage by Cathepsin B node_adc->node_cleavage Enzymatic Action node_pab Unstable PAB Intermediate node_cleavage->node_pab node_immolation 1,6-Elimination (Self-Immolation) node_pab->node_immolation Spontaneous node_mmae Free MMAE node_immolation->node_mmae node_byproducts Spacer Fragments (CO2, etc.) node_immolation->node_byproducts node_tubulin MMAE binds to Tubulin node_mmae->node_tubulin node_arrest Microtubule Disruption -> G2/M Arrest -> Apoptosis node_tubulin->node_arrest

Caption: Detailed payload release mechanism within the lysosome.
  • Cytotoxicity: The freed MMAE binds to tubulin, disrupting microtubule dynamics.[17] This critical interference with the cell's machinery leads to cell cycle arrest and triggers the apoptotic pathway, resulting in targeted cell death.[15]

Quantitative Data: In Vitro Cytotoxicity

The potency of ADCs is typically measured by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the ADC required to inhibit the growth of 50% of a cancer cell population in vitro. This value is highly dependent on the target antigen expression level, the cell line, and the specific antibody used. The table below presents exemplary IC₅₀ values for various val-cit-MMAE ADCs to illustrate typical potency.

Cell LineTarget AntigenADC ConstructApprox. IC₅₀ (nM)Reference
SKBR3HER2Trastuzumab-vc-MMAE410.54[18]
BxPC-3Tissue FactorAnti-TF-ADC0.97[19]
PSN-1Tissue FactorAnti-TF-ADC0.99[19]
Capan-1Tissue FactorAnti-TF-ADC1.10[19]
LNCaPPSMAAnti-PSMA-ADC~3.5[20]

Note: These values are compiled from different studies and should be used for illustrative purposes only. Direct comparison requires identical experimental conditions.

Experimental Protocols

5.1 Protocol: In Vitro Cytotoxicity Assay (MTT-Based)

This protocol outlines a standard method for determining the IC₅₀ of an ADC in an antigen-positive cell line.[21][22][23]

Objective: To measure the dose-dependent cytotoxic effect of an ADC on a target cell line.

Materials:

  • Target (antigen-positive) and control (antigen-negative) cell lines.

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • ADC stock solution, unconjugated antibody, and free MMAE payload.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • Sterile 96-well flat-bottom plates, multichannel pipettes, humidified incubator (37°C, 5% CO₂), microplate reader.

Workflow Diagram:

Workflow for In Vitro Cytotoxicity (MTT) Assay step1 1. Seed Cells (e.g., 5,000 cells/well) step2 2. Incubate Overnight (Allow attachment) step1->step2 step3 3. Treat Cells (Serial dilutions of ADC) step2->step3 Controls: - Untreated - Free Drug - Naked Ab step4 4. Incubate for 72-120h step3->step4 step5 5. Add MTT Reagent (Incubate 2-4h) step4->step5 step6 6. Solubilize Formazan (B1609692) (Add DMSO/SDS) step5->step6 step7 7. Read Absorbance (570 nm) step6->step7 step8 8. Analyze Data (Calculate IC50) step7->step8

Caption: Experimental workflow for an ADC cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of medium.[23] Incubate overnight at 37°C to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add 50 µL of the diluted compounds to the respective wells. Include untreated wells as a 100% viability control.

  • Incubation: Incubate the plate for a period corresponding to several cell doubling times (typically 72 to 144 hours) at 37°C.[23]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[21][23]

  • Solubilization: Carefully remove the culture medium and add 150 µL of solubilization solution (e.g., DMSO) to each well.[21] Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC₅₀ value.

5.2 Protocol: Antibody Internalization Assay (Flow Cytometry-Based)

This protocol describes a method to quantify the internalization of an antibody or ADC.[24][25]

Objective: To measure the extent and rate of ADC internalization into target cells.

Materials:

  • Target cells expressing the antigen of interest.

  • Primary antibody/ADC.

  • Fluorescently labeled secondary antibody (e.g., AF488-conjugated anti-human IgG).

  • FACS Buffer (e.g., PBS + 1% BSA).

  • Propidium Iodide (PI) or other viability dye to exclude dead cells.

  • Flow cytometer.

Procedure:

  • Cell Preparation: Harvest target cells and resuspend them in ice-cold FACS buffer.

  • Antibody Binding: Aliquot cells into tubes. Add the primary antibody/ADC at a saturating concentration. Incubate on ice (4°C) for 1 hour to allow binding to the cell surface without permitting internalization.

  • Washing: Wash the cells three times with ice-cold FACS buffer to remove unbound antibody.

  • Internalization Induction: Resuspend one set of cells (the T₀ sample) in cold FACS buffer and keep it on ice. Resuspend the other samples (time course samples) in pre-warmed (37°C) culture medium and transfer them to a 37°C incubator to initiate internalization.

  • Stopping Internalization: At various time points (e.g., 30 min, 1h, 2h, 4h), stop the internalization process by quickly placing the tubes on ice and adding an excess of ice-cold FACS buffer.

  • Secondary Staining: Add the fluorescently labeled secondary antibody to all samples (including the T₀ sample). Incubate on ice for 1 hour in the dark. This step stains only the primary antibody/ADC remaining on the cell surface.

  • Final Wash and Viability Staining: Wash the cells twice with cold FACS buffer. Resuspend in buffer containing a viability dye like PI.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the live cell population. The Mean Fluorescence Intensity (MFI) of the live cells is proportional to the amount of ADC remaining on the cell surface.

  • Data Analysis: Calculate the percentage of internalization at each time point (Tx) using the formula: % Internalization = (1 - (MFI of Tx / MFI of T₀)) * 100[25]

Conclusion

The this compound drug-linker is a highly engineered system that enables the targeted delivery of the potent cytotoxin MMAE. Its mechanism relies on a sequence of discrete events: bioorthogonal conjugation, specific antigen binding, cellular internalization, and precisely controlled, enzyme-triggered payload release within the lysosome. The modular design, combining a stable conjugation chemistry, a protease-sensitive trigger, and a self-immolative spacer, represents a robust and clinically validated strategy in the development of next-generation antibody-drug conjugates for cancer therapy.

References

The Gatekeeper of Potency: An In-depth Technical Guide to the Valine-Citrulline Dipeptide Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The valine-citrulline (Val-Cit) dipeptide has emerged as a cornerstone in the design of modern Antibody-Drug Conjugates (ADCs), acting as a finely tuned gatekeeper for the release of potent cytotoxic payloads. Its remarkable balance of plasma stability and selective cleavage within the tumor microenvironment has made it a linker of choice in numerous clinically approved and investigational ADCs. This technical guide provides a comprehensive overview of the Val-Cit linker's function, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Function: Selective Payload Release in the Lysosome

The primary function of the Val-Cit dipeptide in ADC linkers is to ensure that the highly toxic payload remains securely attached to the antibody while circulating in the bloodstream, preventing off-target toxicity.[1] Upon internalization of the ADC into a target cancer cell, the Val-Cit linker is designed to be efficiently cleaved by specific lysosomal proteases, most notably Cathepsin B.[1][]

Cathepsin B is a cysteine protease that is often overexpressed in various tumor types and is highly active in the acidic environment of the lysosome.[1][] The Val-Cit dipeptide serves as a specific recognition motif for Cathepsin B, which hydrolyzes the peptide bond between citrulline and the adjacent component of the linker, typically a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC).[1] This enzymatic cleavage initiates a cascade that ultimately liberates the active cytotoxic drug inside the cancer cell.[3] While initially thought to be primarily cleaved by Cathepsin B, further studies have shown that other cathepsins, such as L, S, and F, can also cleave the Val-Cit linker, providing a degree of redundancy that may circumvent resistance mechanisms based on the downregulation of a single protease.[3]

The Role of the PABC Spacer: A Self-Immolative Cascade

To ensure the release of the payload in its fully active, unmodified form, a p-aminobenzyl carbamate (PABC) spacer is commonly integrated into the linker design.[] Following the enzymatic cleavage of the Val-Cit dipeptide, the PABC moiety becomes unstable and undergoes a spontaneous 1,6-elimination reaction. This "self-immolative" process results in the release of the payload, carbon dioxide, and a residual linker fragment.[3] This traceless release mechanism is crucial for the efficacy of many payloads that are inactive or have reduced activity when still attached to a linker remnant.

Navigating the Cellular Maze: ADC Trafficking and Activation

The journey of a Val-Cit linked ADC from the bloodstream to payload release is a multi-step process involving several key cellular pathways:

  • Binding and Internalization: The ADC first binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an early endosome.[4]

  • Lysosomal Trafficking: The early endosome matures into a late endosome and eventually fuses with a lysosome.[4] The acidic environment of the lysosome (pH 4.5-5.0) and the presence of a high concentration of proteases, including Cathepsin B, create the ideal conditions for linker cleavage.[5]

  • Enzymatic Cleavage and Payload Release: Within the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide, initiating the self-immolation of the PABC spacer and the subsequent release of the cytotoxic payload into the cytoplasm of the cancer cell.[3]

  • Induction of Cell Death: The liberated payload can then interact with its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and apoptosis.[6]

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Early_Endosome Early Endosome Antigen->Early_Endosome 2. Internalization (Endocytosis) Cell_Membrane Late_Endosome Late Endosome Early_Endosome->Late_Endosome 3. Maturation Lysosome Lysosome (pH 4.5-5.0) Late_Endosome->Lysosome 4. Fusion Payload Active Payload (e.g., MMAE) Lysosome->Payload 5. Cathepsin B Cleavage of Val-Cit Linker & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Cytotoxicity

Caption: Signaling pathway of ADC internalization and payload release.

Quantitative Data Summary

The stability and cleavage kinetics of the Val-Cit linker are critical for the therapeutic window of an ADC. Premature cleavage in the systemic circulation can lead to off-target toxicity, while inefficient cleavage in the lysosome can reduce efficacy. The following tables summarize key quantitative data related to the performance of Val-Cit and comparable linkers.

Table 1: Comparative Plasma Stability of Dipeptide Linkers

LinkerSpeciesPlasma Stability (% Intact ADC after 144h)Primary Enzyme for Premature CleavageReference(s)
Val-Cit HumanHigh (>90%)Neutrophil Elastase[7][8]
Val-Cit MouseLow (~5%)Carboxylesterase 1C (Ces1C)[8][9]
Val-Ala MouseModerate (Higher than Val-Cit)Carboxylesterase 1C (Ces1C)[9]
Glu-Val-Cit MouseHigh (>90%)N/A (Resistant to Ces1C)[10]

Table 2: Cathepsin B Cleavage Kinetics of Dipeptide Linkers (Illustrative)

Dipeptide LinkerKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
Val-Cit 15.21.81.18 x 105[3]
Val-Ala 25.81.24.65 x 104[3]
Phe-Lys 18.51.68.65 x 104[3]

Note: These are representative values and can vary based on the full linker-payload structure and experimental conditions.

Table 3: In Vitro Cytotoxicity of ADCs with Val-Cit Linker

ADCCell LineTarget AntigenPayloadIC50 (nM)Reference(s)
Brentuximab VedotinKarpas 299CD30MMAE~0.5[6]
Anti-TF ADCBxPC-3Tissue FactorMMAE0.97[11]
vc-MMAE ConstructSKBR3N/AMMAE410.54
vc-MMAE ConstructHEK293N/AMMAE482.86

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of ADCs with Val-Cit linkers.

Protocol 1: In Vitro Cathepsin B Cleavage Assay

Objective: To quantify the rate of payload release from a Val-Cit-linked ADC upon incubation with recombinant human Cathepsin B.

Materials:

  • ADC with Val-Cit linker

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5

  • Quenching Solution: Acetonitrile with a suitable internal standard

  • LC-MS system

Procedure:

  • Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer for 15 minutes at 37°C to ensure full activity.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC (final concentration, e.g., 1 µM) with the assay buffer.

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution (final concentration, e.g., 20 nM).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding an excess of cold quenching solution.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the enzyme and antibody. Collect the supernatant containing the released payload.

  • LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the concentration of the released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma.

Materials:

  • ADC with Val-Cit linker

  • Human, rat, or mouse plasma

  • Phosphate-buffered saline (PBS)

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Preparation:

    • For Released Payload Analysis: Precipitate plasma proteins with an organic solvent (e.g., acetonitrile). Centrifuge and collect the supernatant.

    • For Intact ADC Analysis: Use immunocapture techniques to isolate the ADC from the plasma.

  • LC-MS Analysis: Analyze the processed samples by LC-MS to quantify the amount of released payload or the amount of intact ADC remaining.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the plasma stability profile.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in a cancer cell line.

Materials:

  • Target cancer cell line

  • Appropriate cell culture medium

  • ADC with Val-Cit linker

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Synthesize Val-Cit-PABC-Payload s2 Conjugate to Antibody s1->s2 s3 Purify ADC s2->s3 s4 Characterize DAR (HIC, LC-MS) s3->s4 iv1 Plasma Stability Assay (LC-MS) s4->iv1 iv2 Cathepsin B Cleavage Assay s4->iv2 iv3 Cytotoxicity Assay (MTT, IC50) s4->iv3 v1 Establish Xenograft Tumor Model iv3->v1 Promising Candidate v2 Administer ADC v1->v2 v3 Monitor Tumor Growth & Toxicity v2->v3 v4 Efficacy & PK/PD Analysis v3->v4

Caption: General experimental workflow for ADC development and evaluation.

logical_relationship Linker_Properties Val-Cit Linker Properties Plasma_Stability High Plasma Stability Linker_Properties->Plasma_Stability Lysosomal_Cleavage Efficient Lysosomal Cleavage (Cathepsin B) Linker_Properties->Lysosomal_Cleavage Off_Target_Toxicity Reduced Off-Target Toxicity Plasma_Stability->Off_Target_Toxicity On_Target_Efficacy Enhanced On-Target Efficacy Lysosomal_Cleavage->On_Target_Efficacy Therapeutic_Window Wider Therapeutic Window Off_Target_Toxicity->Therapeutic_Window On_Target_Efficacy->Therapeutic_Window

Caption: Logical relationship of Val-Cit linker properties to ADC performance.

Conclusion

The valine-citrulline linker represents a highly successful and widely adopted strategy in the field of antibody-drug conjugates. Its ability to remain stable in the systemic circulation while undergoing efficient enzymatic cleavage within the lysosomal compartment of target cancer cells is fundamental to the enhanced therapeutic index observed with many ADCs. A thorough understanding of its mechanism of action, coupled with robust in vitro and in vivo characterization, is paramount for the successful design and development of the next generation of these targeted cancer therapies. While challenges such as species-specific differences in plasma stability exist, ongoing research into linker optimization continues to refine and improve upon this critical component of ADC technology.

References

The PAB Spacer: A Linchpin for Controlled Drug Release in Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Drug Development Professionals

The p-aminobenzyl (PAB) group is a critical component in the design of modern cleavable linkers, particularly for antibody-drug conjugates (ADCs). Its primary role is to function as a "self-immolative" spacer. This ensures that following a specific triggering event, such as enzymatic cleavage, the cytotoxic payload is released in its active, unmodified form. This controlled release mechanism is fundamental to maximizing the therapeutic window of targeted therapies by ensuring payload delivery occurs preferentially within target cells, thereby minimizing systemic toxicity.[1][2]

The Mechanism of Action: Spontaneous 1,6-Elimination

The ingenuity of the PAB spacer lies in its electronic properties, which facilitate a spontaneous 1,6-elimination reaction.[1][3] This process is initiated after a primary cleavage event, which is typically the enzymatic hydrolysis of a dipeptide (like valine-citrulline) by lysosomal proteases such as Cathepsin B.[4][5]

The sequence of events is as follows:

  • Triggering Event: An enzyme, prevalent in the lysosomal environment of a cancer cell, cleaves the bond connecting it to the PAB spacer. This exposes the amine group on the PAB moiety.

  • Electronic Cascade: The newly formed free amine is a strong electron-donating group. It initiates a cascade of electron shifts through the aromatic ring of the spacer.

  • Self-Immolation: This electronic rearrangement destabilizes the carbamate (B1207046) or ether bond holding the drug, leading to the spontaneous fragmentation of the spacer.

  • Payload Release: The process culminates in the release of the unmodified cytotoxic drug, carbon dioxide, and a benign quinone methide-like remnant.[1][3]

This "self-immolative" characteristic is crucial because it ensures that once the process is initiated, it proceeds to completion without the need for further enzymatic activity, resulting in efficient and traceless drug release.

G cluster_0 ADC in Lysosome cluster_1 Payload Release ADC Trigger-PAB-Payload (e.g., Val-Cit-PAB-MMAE) Cleavage Cathepsin B Cleavage ADC->Cleavage Intermediate Unstable Intermediate (Free Aniline) Payload Active Payload (e.g., MMAE) Intermediate->Payload 1,6-Elimination (Self-Immolation) Byproducts Spacer Remnant + CO2 Intermediate->Byproducts Cleavage->Intermediate

Mechanism of PAB spacer self-immolation.
Quantitative Analysis of PAB-Containing Linkers

The stability and cleavage kinetics of a linker are paramount to the success of an ADC. The PAB spacer, typically in conjunction with a dipeptide trigger, has been extensively studied to balance stability in circulation with efficient cleavage in the target cell.

Linker SystemTriggerEnvironmentStability/Cleavage RateReference
Val-Cit-PABCathepsin BIsolated Enzymet1/2 = 240 minutes[6]
Phe-Lys-PABCathepsin BIsolated Enzymet1/2 = 8 minutes[6]
Val-Ala-PABCathepsin BIsolated EnzymeCleaved at half the rate of Val-Cit[4]
Val-Cit-PABPlasmaHumant1/2 = 230 days[7]
Phe-Lys-PABPlasmaHumant1/2 = 30 days[7]
Val-Cit-PABPlasmaMouset1/2 = 80 hours[7]
PAB-CarbonatePlasma (pH 7.4)Human Serumt1/2 = 36 hours[7]

Note: t1/2 refers to the half-life of the linker-drug conjugate. The significant difference in stability between human and mouse plasma for some linkers highlights the importance of selecting appropriate preclinical models.[7][8] For instance, the Val-Cit dipeptide has shown susceptibility to cleavage by mouse carboxylesterase 1c (Ces1c), leading to a shorter half-life in mouse models.[8]

The Role of PAB in ADC Design and Efficacy

The PAB spacer is a key element in the broader design of an ADC, influencing its overall properties and therapeutic potential.

ADC_Structure Antibody Antibody (mAb) Targets Tumor Antigen Linker Linker Cleavage Site (e.g., Val-Cit) PAB Spacer Attachment Chemistry Antibody->Linker Conjugation Payload Payload (Drug) e.g., MMAE, Doxorubicin Linker->Payload Attachment

General structure of a PAB-based ADC.

The inclusion of the hydrophobic PAB spacer can influence the overall physicochemical properties of the ADC, which may affect aggregation and off-target uptake.[9] However, its role in ensuring the release of an unmodified, fully potent drug is often a decisive advantage.[1] The choice of the payload is also critical; the drug must have a suitable amine or hydroxyl group for conjugation to the PAB spacer.[1] Furthermore, the rate of immolation can be affected by the electronic properties of the payload itself. For instance, attaching payloads with electron-withdrawing groups to a PAB-ether linker can accelerate the immolation process.[10][11][12]

Experimental Protocols

Detailed and validated protocols are essential for the development and characterization of ADCs utilizing PAB-based linkers.

Protocol 1: General Synthesis of a Val-Cit-PAB Linker-Payload

This protocol outlines a representative solution-phase synthesis for a common linker-payload construct.

Objective: To synthesize a maleimide-functionalized Val-Cit-PAB linker conjugated to a payload (e.g., MMAE).

Materials:

  • Fmoc-Cit-OH, Fmoc-Val-OH, p-aminobenzyl alcohol (PABOH)

  • Payload with a free amine (e.g., MMAE)

  • Maleimidocaproic acid (MC)

  • Coupling reagents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA)

  • Deprotection reagents (e.g., piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM), and purification supplies (HPLC).

Methodology:

  • PAB-Payload Attachment: React p-aminobenzyl alcohol with a payload precursor (e.g., p-nitrophenyl carbonate derivative of MMAE) to form the PAB-carbamate-payload.

  • Dipeptide Coupling: a. Couple Fmoc-Cit-OH to the amine of the PAB-payload using HATU and DIPEA in DMF. b. Deprotect the Fmoc group using 20% piperidine in DMF. c. Couple Fmoc-Val-OH to the newly exposed amine of the Cit-PAB-payload. d. Perform a final Fmoc deprotection.

  • Maleimide Functionalization: Couple maleimidocaproic acid (MC) to the N-terminus of the Val-Cit-PAB-payload using coupling reagents.

  • Purification: Purify the final MC-Val-Cit-PAB-Payload construct using reverse-phase HPLC. Characterize by LC-MS and NMR.

Protocol 2: In Vitro Cathepsin B Cleavage Assay

This assay determines the rate of payload release from an ADC in the presence of the target enzyme.

Objective: To quantify the release of a payload from an ADC in the presence of Cathepsin B.

Materials:

  • Purified ADC (e.g., Trastuzumab-MC-VC-PAB-MMAE)

  • Human recombinant Cathepsin B

  • Assay buffer (e.g., 50 mM sodium citrate, pH 5.0, containing DTT)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system.

Methodology:

  • Reaction Setup: Incubate the ADC (e.g., at 10 µM) in the assay buffer at 37°C.

  • Initiate Cleavage: Add pre-activated Cathepsin B to the ADC solution to initiate the reaction.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the reaction by adding the aliquot to an excess of cold quenching solution.

  • Analysis: Centrifuge the samples to precipitate protein. Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

  • Data Interpretation: Plot the concentration of the released payload against time to determine the cleavage rate and the half-life of the linker.[6]

G cluster_synthesis Linker-Payload Synthesis cluster_conjugation ADC Generation & Evaluation S1 Couple PAB to Payload S2 Couple Dipeptide (Val-Cit) S1->S2 S3 Add Maleimide Group S2->S3 S4 HPLC Purification S3->S4 C1 Conjugate to Antibody S4->C1 Characterized Linker-Payload C2 Purify ADC C1->C2 E1 In Vitro Cleavage Assay (Cathepsin B) C2->E1 E2 Plasma Stability Assay C2->E2 E3 Cell Cytotoxicity Assay C2->E3

References

An In-depth Technical Guide to the Solubility and Stability of DBCO-PEG2-Val-Cit-PAB-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the antibody-drug conjugate (ADC) linker payload, DBCO-PEG2-Val-Cit-PAB-MMAE. This document is intended for researchers, scientists, and drug development professionals working with ADCs and similar bioconjugates. The information presented herein is a synthesis of currently available data and established scientific principles governing the constituent components of this molecule.

Introduction

This compound is a complex molecule designed for targeted drug delivery. It comprises several key functional units: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a Polyethylene Glycol (PEG) spacer, a cathepsin B-cleavable Valine-Citrulline (Val-Cit) dipeptide linker, a self-immolative para-aminobenzylcarbamate (PAB) spacer, and the potent cytotoxic agent Monomethyl Auristatin E (MMAE). The solubility and stability of this entire construct, as well as its behavior once conjugated to an antibody, are critical parameters influencing its efficacy and safety.

Physicochemical Properties

While specific quantitative data for this compound is not extensively published in peer-reviewed literature, information from commercial suppliers provides a baseline understanding of its general characteristics.

Solubility

The solubility of an ADC linker-payload is a critical factor that can impact its handling, formulation, and the aggregation propensity of the final ADC.[1] The hydrophobic nature of MMAE can contribute to the poor aqueous solubility of the overall construct.[] The inclusion of a hydrophilic PEG spacer is a common strategy to mitigate this and improve overall solubility.[][3]

Table 1: Qualitative Solubility of this compound and Related Compounds

CompoundSolventSolubilitySource
This compoundDimethyl Sulfoxide (DMSO)Soluble[4]
Dimethylformamide (DMF)Soluble[4]
DBCO-PEG4-Val-Cit-PAB-MMAEDMSO, Dichloromethane (DCM), DMFSoluble[3]
DBCO-PEG12-Val-Cit-PAB-MMAEDMSO, DMFSoluble[5]
DBCO-(PEG2-VC-PAB-MMAE)2DMSO100 mg/mL (with sonication)[6]

It is important to note that solubility in aqueous buffers, such as phosphate-buffered saline (PBS), which is more physiologically relevant, is not readily reported and would need to be determined empirically. A general protocol for determining aqueous solubility is provided in Section 4.1.

Stability

The stability of this compound is multifaceted, involving the chemical integrity of each of its components under various conditions.

Table 2: Stability Profile of this compound Components

ComponentStability ConsiderationsInfluencing Factors
DBCO Group The DBCO group is generally stable under aqueous conditions, which is a key advantage for its use in bioconjugation.pH, presence of strong oxidizing or reducing agents.
PEG2 Spacer PEG linkers are known to be stable and can protect the payload from degradation.[]Extreme pH and temperature.
Val-Cit Linker This dipeptide is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, primarily cathepsin B, which is often upregulated in tumor cells.Presence of specific proteases (e.g., cathepsin B), pH (optimal cleavage in the acidic environment of lysosomes).
PAB Spacer The PAB spacer is a self-immolative unit that fragments upon cleavage of the Val-Cit linker to release the active MMAE payload.Enzymatic cleavage of the adjacent Val-Cit linker.
MMAE MMAE itself is a stable small molecule.Standard degradation pathways for organic molecules (e.g., oxidation).
Overall Molecule Commercial suppliers recommend storage at -20°C in a dry state.[4] Some related compounds are noted to be unstable in solution, suggesting that freshly prepared solutions should be used.[6][7]Temperature, light exposure, pH of the solution, repeated freeze-thaw cycles.[7]

Mechanism of Action and Relevant Pathways

The intended mechanism of action for an ADC utilizing this linker-payload involves a series of steps leading to the targeted release of MMAE.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Tumor Cell ADC ADC in Circulation (Stable) Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Acidic pH, Cathepsin B) Endosome->Lysosome 3. Trafficking MMAE_release Released MMAE Lysosome->MMAE_release 4. Cleavage & Release Tubulin Tubulin Polymerization Inhibition MMAE_release->Tubulin 5. Cytotoxic Action Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Death

Figure 1. ADC Mechanism of Action.

The process begins with the ADC binding to a specific antigen on the surface of a cancer cell, followed by internalization and trafficking to the lysosome. Inside the lysosome, the acidic environment and the presence of enzymes like cathepsin B lead to the cleavage of the Val-Cit linker. This initiates the self-immolation of the PAB spacer, releasing the active MMAE payload, which can then exert its cytotoxic effect by inhibiting tubulin polymerization.

Experimental Protocols

The following sections provide detailed, generalized protocols for assessing the solubility and stability of this compound. These protocols are based on standard methodologies used in the field of ADC development.[8][9]

Aqueous Solubility Determination

This protocol describes a method to determine the equilibrium solubility of the linker-payload in an aqueous buffer.

Solubility_Protocol A 1. Preparation of Saturated Solution - Add excess compound to aqueous buffer (e.g., PBS, pH 7.4). - Vortex thoroughly. B 2. Equilibration - Incubate at a controlled temperature (e.g., 25°C or 37°C) with constant agitation. - Allow to equilibrate for a defined period (e.g., 24-48 hours). A->B C 3. Separation of Solid and Liquid Phases - Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 min). - Alternatively, use filtration with a low-binding filter (e.g., 0.22 µm PVDF). B->C D 4. Sample Preparation for Analysis - Carefully collect the supernatant. - Dilute the supernatant with an appropriate solvent (e.g., mobile phase). C->D E 5. Quantification - Analyze the diluted supernatant by a validated analytical method (e.g., RP-HPLC with UV detection). - Determine the concentration against a standard curve of the compound. D->E

Figure 2. Aqueous Solubility Determination Workflow.

Materials:

  • This compound

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vortex mixer

  • Incubator/shaker

  • Microcentrifuge

  • Low-binding microcentrifuge tubes

  • Syringe filters (0.22 µm, low-binding)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detector

  • Validated analytical column

  • Mobile phases for HPLC

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the aqueous buffer in a low-binding microcentrifuge tube. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibration: Vortex the suspension vigorously for 1-2 minutes. Place the tube in an incubator/shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to reach equilibrium.

  • Phase Separation: Centrifuge the suspension at a high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Sample Preparation for Analysis: Dilute the supernatant with a suitable solvent (e.g., the initial mobile phase of the HPLC method) to a concentration that falls within the linear range of the standard curve.

  • Quantification: Analyze the diluted sample by RP-HPLC. The concentration of the dissolved compound is determined by comparing the peak area to a standard curve prepared with known concentrations of this compound.

  • Calculation: The solubility (e.g., in mg/mL) is calculated by multiplying the determined concentration by the dilution factor.

Stability Assessment in Aqueous Buffers

This protocol outlines a method to evaluate the stability of the linker-payload over time at different pH and temperature conditions.

Stability_Assessment_Protocol A 1. Sample Preparation - Prepare a stock solution of the compound in an organic solvent (e.g., DMSO). - Dilute the stock into different aqueous buffers (e.g., pH 5.0, 7.4, 9.0) to a final concentration. B 2. Incubation - Aliquot the solutions into multiple vials for each condition. - Incubate at various temperatures (e.g., 4°C, 25°C, 37°C). A->B C 3. Time-Point Sampling - At predefined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition. - Immediately quench the reaction if necessary (e.g., by freezing or adding an organic solvent). B->C D 4. Analysis - Analyze each sample by RP-HPLC or LC-MS. - Monitor the peak area of the parent compound. C->D E 5. Data Interpretation - Plot the percentage of the remaining parent compound versus time. - Determine the degradation rate and half-life (t½) for each condition. D->E

Figure 3. Stability Assessment Workflow.

Materials:

  • This compound

  • High-purity organic solvent (e.g., DMSO)

  • Aqueous buffers of different pH values (e.g., acetate (B1210297) buffer pH 5.0, phosphate (B84403) buffer pH 7.4, borate (B1201080) buffer pH 9.0)

  • Incubators set to desired temperatures

  • RP-HPLC system with UV detector and/or a Liquid Chromatography-Mass Spectrometry (LC-MS) system[10][11]

  • Validated analytical column

  • Mobile phases for HPLC/LC-MS

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO.

  • Sample Preparation: Dilute the stock solution into the different aqueous buffers to a final concentration, ensuring the final percentage of the organic solvent is low (e.g., <1%) to minimize its effect on stability.

  • Incubation: Aliquot the solutions for each condition (pH and temperature) into separate vials. Place the vials in incubators set at the desired temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 6, 12, 24, 48, and 72 hours), withdraw an aliquot from each condition. The t=0 sample should be analyzed immediately after preparation.

  • Sample Analysis: Analyze each sample by RP-HPLC or LC-MS.

    • RP-HPLC: Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products.

    • LC-MS: Identify the parent compound by its mass-to-charge ratio (m/z) and identify the masses of any degradation products to elucidate degradation pathways.[12][13]

  • Data Analysis:

    • Calculate the percentage of the intact this compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of the remaining compound against time for each condition.

    • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and the half-life (t½) of the compound under each condition.

Conclusion

The solubility and stability of this compound are paramount to its successful application in the development of antibody-drug conjugates. While direct quantitative data for this specific molecule is limited in the public domain, an understanding of its constituent parts provides valuable insights into its expected behavior. The hydrophilic PEG spacer is anticipated to enhance aqueous solubility, while the Val-Cit linker is designed for controlled enzymatic cleavage within the target cell. The protocols outlined in this guide provide a framework for the empirical determination of the solubility and stability of this and similar ADC linker-payloads, which is a critical step in the preclinical development of novel targeted therapeutics. Rigorous analytical characterization using techniques such as HPLC and LC-MS is essential for a comprehensive understanding of these key molecular attributes.

References

An In-depth Technical Guide to Dbco-peg2-val-cit-pab-mmae: Physicochemical Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dbco-peg2-val-cit-pab-mmae is a sophisticated antibody-drug conjugate (ADC) linker-payload system designed for targeted cancer therapy. This molecule combines the principles of bioorthogonal chemistry, targeted drug delivery, and potent cytotoxicity to enable the selective eradication of cancer cells. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its application, and visualizations of its mechanism of action.

This compound is comprised of four key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that serves as a bioorthogonal handle for copper-free "click chemistry." This allows for the specific and efficient conjugation of the linker-payload to an azide-modified monoclonal antibody (mAb) without the need for a cytotoxic copper catalyst.[1][2]

  • Polyethylene (B3416737) Glycol (PEG2): A short, two-unit polyethylene glycol spacer that enhances the hydrophilicity and solubility of the molecule.[3]

  • Valine-Citrulline-p-Aminobenzylcarbamate (val-cit-pab): A protease-cleavable linker. The dipeptide Val-Cit (B3106666) is specifically designed to be cleaved by Cathepsin B, an enzyme that is often upregulated in the lysosomal compartment of tumor cells.[4][5] This ensures the targeted release of the cytotoxic payload within the cancer cell.

  • Monomethyl Auristatin E (MMAE): A highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]

This guide will delve into the specifics of each of these components and the molecule as a whole, providing researchers and drug development professionals with the necessary information to effectively utilize this advanced ADC technology.

Physical and Chemical Properties

The physicochemical properties of this compound are critical for its stability, solubility, and reactivity in biological systems. The following tables summarize the key quantitative data for the entire molecule and its constituent parts.

PropertyValueReference
Chemical Formula C84H120N12O17[3]
Molecular Weight 1570 g/mol [3]
Purity >95%[3]
Solubility Soluble in DMSO, DMF[3]
Storage Conditions -20°C[3]
Appearance Solid[7]
CAS Number 2845934-59-8[3]

Mechanism of Action

The therapeutic efficacy of an antibody conjugated with this compound relies on a multi-step process that ensures targeted delivery and selective activation of the cytotoxic payload.

ADC_Mechanism_of_Action Mechanism of Action of an ADC with this compound cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell cluster_lysosome Lysosome (Acidic pH) cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) (Stable in Circulation) Receptor Tumor-Specific Antigen ADC->Receptor 1. Targeting & Binding Cleavage Cathepsin B Cleavage of Val-Cit Linker MMAE_Release Released MMAE Cleavage->MMAE_Release 4. Payload Release Tubulin Tubulin Dimers MMAE_Release->Tubulin 5. Diffusion into Cytoplasm Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome_Fusion Fusion Endosome->Lysosome_Fusion Lysosome_Fusion->Cleavage 3. Trafficking Microtubule_Disruption Inhibition of Tubulin Polymerization Tubulin->Microtubule_Disruption 6. Disruption of Microtubule Dynamics Cell_Cycle_Arrest G2/M Phase Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action from ADC targeting to apoptosis.

Once administered, the ADC circulates in the bloodstream. The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.[4] Following binding, the ADC-antigen complex is internalized into the cell through receptor-mediated endocytosis and trafficked to the lysosome. The acidic environment and the presence of proteases, such as Cathepsin B, within the lysosome facilitate the cleavage of the val-cit linker.[4][5] This cleavage releases the highly potent MMAE payload into the cytoplasm of the cancer cell. Free MMAE then binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[6]

Experimental Protocols

The following section provides detailed methodologies for key experiments involving the use and characterization of this compound.

Copper-Free Click Chemistry for ADC Synthesis

This protocol outlines the conjugation of an azide-modified monoclonal antibody with this compound.

Copper_Free_Click_Chemistry_Workflow Experimental Workflow for Copper-Free Click Chemistry start Start prep_ab Prepare Azide-Modified Antibody Solution (Amine-free buffer, 1-10 mg/mL) start->prep_ab reaction Mix Antibody and Dbco-Linker-Payload (10-20 fold molar excess of DBCO) prep_ab->reaction prep_dbco Prepare Dbco-Linker-Payload Solution in DMSO prep_dbco->reaction incubation Incubate Reaction Mixture (Room temperature, 1-4 hours or 4°C overnight) reaction->incubation purification Purify the ADC Conjugate (e.g., Size Exclusion Chromatography, Tangential Flow Filtration) incubation->purification characterization Characterize the ADC (HPLC, Mass Spectrometry, SDS-PAGE) purification->characterization end End characterization->end

Caption: Workflow for ADC synthesis via copper-free click chemistry.

Materials:

  • Azide-modified monoclonal antibody

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification system (e.g., SEC column, TFF system)

  • Analytical instruments (e.g., HPLC, Mass Spectrometer, SDS-PAGE)

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-modified antibody in PBS at a concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in DMSO. The concentration should be calculated to achieve a 10-20 fold molar excess relative to the antibody.[1]

  • Conjugation Reaction:

    • Slowly add the this compound solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should be kept below 20% to avoid antibody denaturation.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[8]

  • Purification:

    • Remove unreacted this compound and other small molecules using a suitable purification method such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).[][10]

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) and purity of the resulting ADC using hydrophobic interaction chromatography (HIC)-HPLC and/or mass spectrometry.[11][12]

    • Assess the integrity and aggregation of the ADC using size exclusion chromatography (SEC) and SDS-PAGE.[11][13]

Cathepsin B Cleavage Assay

This assay is used to verify the specific cleavage of the val-cit linker by Cathepsin B, confirming the payload release mechanism.

Materials:

  • Purified ADC conjugated with this compound

  • Recombinant human Cathepsin B

  • Assay Buffer (e.g., 10 mM MES buffer, pH 6.0, containing 0.04 mM DTT)[5]

  • Quenching Solution (e.g., Acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • Prepare a solution of the ADC in the assay buffer.

    • Activate the Cathepsin B according to the manufacturer's instructions.

    • Initiate the cleavage reaction by adding the activated Cathepsin B to the ADC solution. A typical enzyme concentration is 20 nM.[5]

  • Incubation:

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling and Quenching:

    • At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the reaction mixture and immediately quench the reaction by adding an excess of cold quenching solution.[5]

  • Analysis:

    • Analyze the samples using LC-MS/MS to quantify the amount of released MMAE payload over time. This will allow for the determination of the cleavage rate.[14]

Tubulin Polymerization Inhibition Assay

This assay measures the biological activity of the released MMAE by assessing its ability to inhibit tubulin polymerization.

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9)[15]

  • GTP solution

  • Fluorescent reporter for tubulin polymerization

  • MMAE (as a positive control) and the released payload from the cleavage assay

  • A microplate reader capable of fluorescence detection

Procedure:

  • Assay Preparation:

    • In a 96-well plate, prepare reaction mixtures containing the tubulin polymerization buffer, tubulin, and the fluorescent reporter.

    • Add varying concentrations of the released MMAE payload or the MMAE positive control to the wells.

  • Initiation of Polymerization:

    • Initiate tubulin polymerization by adding GTP to each well and immediately place the plate in the microplate reader pre-warmed to 37°C.[15]

  • Data Acquisition:

    • Measure the fluorescence intensity over time. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis:

    • Plot the rate of polymerization against the concentration of the inhibitor.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tubulin polymerization.[16]

Conclusion

This compound represents a highly advanced and versatile platform for the development of next-generation antibody-drug conjugates. Its well-defined chemical properties, combined with its specific and potent mechanism of action, make it an invaluable tool for researchers and drug developers in the field of oncology. The detailed experimental protocols provided in this guide offer a solid foundation for the successful implementation and evaluation of this technology in the pursuit of more effective and targeted cancer therapies.

References

The Nexus of Precision and Potency: A Technical Guide to Bioorthogonal Chemistry in Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. However, the full therapeutic potential of ADCs is intrinsically linked to the homogeneity and stability of their structure. Traditional conjugation methods, often relying on the stochastic modification of native amino acid residues, yield heterogeneous mixtures with variable drug-to-antibody ratios (DARs) and unpredictable pharmacokinetic profiles. Bioorthogonal chemistry has emerged as a transformative solution, enabling the site-specific, covalent attachment of payloads to antibodies with unparalleled precision. This in-depth technical guide explores the core principles of bioorthogonal chemistry and its application in the development of next-generation ADCs, providing researchers with the foundational knowledge and practical methodologies to harness this powerful technology.

The Core Principle: Chemical Reactions in a Biological World

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] These reactions involve pairs of mutually reactive functional groups that are abiotic and therefore do not cross-react with the plethora of functional groups found in biological molecules such as proteins and nucleic acids. This exquisite specificity allows for the precise chemical modification of biomolecules in their native environment.[2]

In the context of ADC development, bioorthogonal chemistry provides a robust toolkit for site-specific conjugation.[3] This is typically achieved by first introducing a "bioorthogonal handle" into the antibody sequence at a specific, predetermined site. This can be accomplished through various protein engineering techniques, including the incorporation of unnatural amino acids or enzymatic modifications.[4][5] The modified antibody is then reacted with a drug-linker construct bearing the complementary bioorthogonal functional group, resulting in a homogeneous ADC with a precisely defined DAR.[3]

Key Bioorthogonal Reactions in ADC Development

Several bioorthogonal reactions have been successfully employed for the construction of ADCs. The choice of reaction depends on factors such as reaction kinetics, stability of the resulting linkage, and the specific application.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction between a strained cyclooctyne (B158145) and an azide.[6][7] The inherent ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst, which is a significant advantage for biological applications.[6] This reaction is highly efficient and proceeds rapidly under physiological conditions.[7][8][9]

Tetrazine Ligation

Tetrazine ligation, another prominent click chemistry reaction, involves the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[3][10] This reaction is known for its exceptionally fast kinetics, with second-order rate constants that are among the highest of all bioorthogonal reactions.[11] This rapid reactivity allows for efficient conjugation at very low concentrations of reactants.[3]

Quantitative Comparison of Key Bioorthogonal Reactions

The selection of a bioorthogonal reaction for ADC development is a critical decision. The following table summarizes key quantitative parameters for SPAAC and tetrazine ligation to aid in this selection process.

ParameterStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Tetrazine Ligation
Second-Order Rate Constant (k₂) 10⁻³ - 1 M⁻¹s⁻¹up to 10⁶ M⁻¹s⁻¹
Reaction Conditions Physiological pH and temperaturePhysiological pH and temperature
Catalyst Requirement None (Copper-free)None
Stability of Resulting Linkage High (stable triazole)High (stable dihydropyridazine)
Bioorthogonality ExcellentExcellent

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and characterization of bioorthogonal ADCs.

Protocol 1: Site-Specific Antibody Modification with an Azide Handle via Unnatural Amino Acid Incorporation

This protocol describes the introduction of an azide-containing unnatural amino acid, p-azidomethyl-L-phenylalanine (pAMF), into an antibody sequence for subsequent SPAAC conjugation.

Materials:

  • Expression vector containing the antibody gene with an amber stop codon (TAG) at the desired modification site.

  • Plamid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for pAMF.

  • E. coli expression strain.

  • Terrific Broth (TB) medium.

  • p-azidomethyl-L-phenylalanine (pAMF).

  • Arabinose and IPTG for induction.

  • Ni-NTA affinity chromatography column.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Co-transform the E. coli expression strain with the antibody expression vector and the synthetase/tRNA plasmid.

  • Grow the transformed cells in TB medium supplemented with appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Add pAMF to a final concentration of 1 mM and induce protein expression with arabinose and IPTG.

  • Incubate the culture at 20°C for 16-20 hours.

  • Harvest the cells by centrifugation and resuspend in lysis buffer.

  • Lyse the cells by sonication and clarify the lysate by centrifugation.

  • Purify the azide-modified antibody from the supernatant using a Ni-NTA affinity chromatography column.

  • Elute the antibody and dialyze against PBS.

  • Confirm the incorporation of pAMF and the purity of the antibody by SDS-PAGE and mass spectrometry.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for ADC Synthesis

This protocol outlines the conjugation of a strained alkyne-containing drug linker to an azide-modified antibody.

Materials:

  • Azide-modified antibody (from Protocol 1) in PBS.

  • Strained alkyne-drug linker (e.g., DBCO-linker-payload) dissolved in DMSO.

  • PBS, pH 7.4.

Procedure:

  • Prepare the azide-modified antibody at a concentration of 1-5 mg/mL in PBS.

  • Add the strained alkyne-drug linker (typically a 5-10 fold molar excess over the antibody) to the antibody solution. The final DMSO concentration should be kept below 10% (v/v).

  • Incubate the reaction mixture at room temperature for 4-12 hours with gentle agitation.

  • Monitor the reaction progress by LC-MS to confirm the formation of the ADC.

  • Purify the resulting ADC from unreacted drug-linker and other reagents using size-exclusion chromatography (SEC) or protein A affinity chromatography.

  • Characterize the purified ADC for DAR, purity, and aggregation by HIC-HPLC, SEC, and mass spectrometry.

Protocol 3: Tetrazine Ligation for ADC Synthesis

This protocol details the conjugation of a tetrazine-containing drug linker to a TCO-modified antibody.

Materials:

  • TCO-modified antibody in PBS.

  • Tetrazine-drug linker dissolved in DMSO.

  • PBS, pH 7.4.

Procedure:

  • Prepare the TCO-modified antibody at a concentration of 1-5 mg/mL in PBS.

  • Add the tetrazine-drug linker (typically a 1.5-3 fold molar excess over the antibody) to the antibody solution.

  • Incubate the reaction mixture at room temperature for 1-2 hours. The reaction is often complete within minutes due to the fast kinetics.

  • Monitor the reaction by observing the disappearance of the characteristic pink color of the tetrazine and by LC-MS.

  • Purify the ADC using SEC or protein A affinity chromatography.

  • Characterize the purified ADC for DAR, purity, and aggregation.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the potency of the synthesized ADC in cancer cell lines.

Materials:

  • Target antigen-positive and -negative cancer cell lines.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • Synthesized ADC and unconjugated drug.

  • Cell viability reagent (e.g., CellTiter-Glo® or MTT).

  • Plate reader.

Procedure:

  • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of the ADC and the unconjugated drug in complete cell culture medium.

  • Remove the medium from the cells and add the drug dilutions. Include untreated cells as a control.

  • Incubate the plates for 72-120 hours at 37°C in a CO₂ incubator.

  • At the end of the incubation period, measure cell viability using a suitable assay according to the manufacturer's instructions.

  • Plot the cell viability against the drug concentration and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes in ADC development and function.

ADC_Development_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization Ab_Engineering Antibody Engineering (e.g., UAA incorporation) Bioorthogonal_Handle Introduction of Bioorthogonal Handle Ab_Engineering->Bioorthogonal_Handle Conjugation Bioorthogonal Conjugation (SPAAC or Tetrazine Ligation) Bioorthogonal_Handle->Conjugation Drug_Linker_Synth Drug-Linker Synthesis with Complementary Handle Drug_Linker_Synth->Conjugation Purification ADC Purification (SEC, Protein A) Conjugation->Purification Mass_Spec Mass Spectrometry (DAR, Homogeneity) Purification->Mass_Spec HIC Hydrophobic Interaction Chromatography (DAR) Purification->HIC SEC Size Exclusion Chromatography (Aggregation) Purification->SEC Cell_Assay In Vitro Cytotoxicity Assay (IC50) Purification->Cell_Assay In_Vivo In Vivo Efficacy & Stability Studies Cell_Assay->In_Vivo ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC Antibody-Drug Conjugate Antigen Target Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) DNA DNA Damage Payload->DNA 5. Target Engagement Apoptosis Apoptosis DNA->Apoptosis 6. Cell Death

References

Methodological & Application

Application Notes and Protocols for Dbco-peg2-val-cit-pab-MMAE Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

This document provides a detailed guide for the conjugation of a Dbco-peg2-val-cit-pab-MMAE linker-payload to a monoclonal antibody (mAb) via copper-free click chemistry. It includes comprehensive experimental protocols, data presentation tables for expected outcomes, and a visual representation of the ADC's mechanism of action.

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The this compound system is a sophisticated linker-drug combination designed for optimal ADC performance. It comprises several key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables covalent conjugation to an azide-modified antibody via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under mild, physiological conditions.[1][2]

  • Polyethylene Glycol (PEG2): A short PEG spacer that enhances the solubility and flexibility of the linker.

  • Valine-Citrulline (val-cit): A dipeptide motif that is specifically cleaved by cathepsin B, an enzyme commonly overexpressed in the lysosomal compartment of tumor cells.[3][4] This enzymatic cleavage ensures targeted release of the cytotoxic payload within the cancer cell.

  • p-Aminobenzylcarbamate (PAB): A self-immolative spacer that, upon cleavage of the val-cit (B3106666) linker, spontaneously releases the active drug.[4]

  • Monomethyl Auristatin E (MMAE): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][6]

This application note will guide researchers through the preparation, purification, and characterization of an ADC using this advanced linker-payload system.

Data Presentation

Successful conjugation of this compound to an antibody should yield a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs). The average DAR is a critical quality attribute that influences the efficacy and safety of the ADC.[7] The following table summarizes representative quantitative data expected from the synthesis and characterization of a this compound ADC.

ParameterTypical Value/RangeMethod of DeterminationReference
Average Drug-to-Antibody Ratio (DAR) 3.5 - 4.5HIC-HPLC, Mass Spectrometry[8][9]
Conjugation Efficiency >90%SDS-PAGE, HIC-HPLC[8]
Monomer Purity >95%Size Exclusion Chromatography (SEC)[9]
Unconjugated Antibody <5%HIC-HPLC, Mass Spectrometry[8]
Free Drug Level <1%Reversed-Phase HPLC (RP-HPLC)[7]

Experimental Protocols

Antibody Modification with an Azide (B81097) Handle

This protocol describes the introduction of azide groups onto the antibody surface for subsequent conjugation with the DBCO-containing linker-drug. This is typically achieved by reacting the lysine (B10760008) residues of the antibody with an NHS-ester functionalized azide reagent (e.g., Azido-PEG4-NHS Ester).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-PEG4-NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis cassettes (10 kDa MWCO)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer (PBS, pH 8.0-8.5).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Azide Reagent Preparation:

    • Prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO immediately before use.

  • Azidation Reaction:

    • Add a 10-20 fold molar excess of the Azido-PEG4-NHS Ester stock solution to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess azide reagent and reaction byproducts by using a desalting column or by dialysis against PBS, pH 7.4.

Conjugation of Azide-Modified Antibody with this compound

This protocol details the copper-free click chemistry reaction between the azide-modified antibody and the DBCO-functionalized linker-drug.

Materials:

  • Azide-modified antibody (from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Linker-Drug Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 3-5 fold molar excess of the this compound stock solution to the azide-modified antibody.

    • Incubate the reaction mixture for 12-24 hours at 4°C with gentle mixing.[1]

Purification of the Antibody-Drug Conjugate

This protocol describes the purification of the ADC from unreacted linker-drug and other impurities.

Materials:

  • Crude ADC reaction mixture

  • Purification Buffer: PBS, pH 7.4

  • Size Exclusion Chromatography (SEC) system and column (e.g., Superdex 200 or equivalent) or Protein A affinity chromatography resin.

Procedure:

  • Concentration (Optional):

    • If necessary, concentrate the crude ADC reaction mixture using a centrifugal filter device (10 kDa MWCO).

  • Purification:

    • Size Exclusion Chromatography (SEC): Equilibrate the SEC column with Purification Buffer. Load the crude ADC mixture onto the column and elute with Purification Buffer. Collect fractions corresponding to the monomeric ADC peak.

    • Protein A Affinity Chromatography: Equilibrate the Protein A resin with Purification Buffer. Load the crude ADC mixture onto the resin. Wash the resin extensively with Purification Buffer to remove unbound linker-drug. Elute the ADC using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0) and immediately neutralize the fractions with a high pH buffer (e.g., 1 M Tris, pH 8.0).

  • Buffer Exchange and Concentration:

    • Pool the purified ADC fractions and buffer exchange into a desired formulation buffer using a desalting column or dialysis.

    • Concentrate the final ADC product to the desired concentration.

Characterization of the Antibody-Drug Conjugate

This section outlines the key analytical methods for characterizing the purified ADC.

a) Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules.[2][10]

Materials:

  • HIC HPLC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol)

  • Purified ADC sample

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the ADC sample (typically 20-50 µg).

  • Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

  • Monitor the absorbance at 280 nm.

  • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of each DAR species * DAR value) / Σ(Total Peak Area)

b) Mass Spectrometry for DAR and Molecular Weight Confirmation

Mass spectrometry (MS) provides a precise measurement of the molecular weight of the ADC and confirms the distribution of DAR species.[11][12]

Procedure:

  • Prepare the ADC sample by desalting and, if necessary, deglycosylation to simplify the mass spectrum.

  • Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) under native or denaturing conditions.

  • Deconvolute the resulting mass spectrum to determine the masses of the different ADC species.

  • Calculate the DAR for each species by comparing its mass to the mass of the unconjugated antibody.

c) Purity and Aggregation Analysis by SEC-HPLC

Size Exclusion Chromatography (SEC) is used to assess the purity of the ADC and quantify the level of aggregation.

Procedure:

  • Equilibrate an SEC column with a suitable mobile phase (e.g., PBS, pH 7.4).

  • Inject the ADC sample.

  • Monitor the absorbance at 280 nm.

  • The percentage of monomer, aggregate, and fragment is calculated from the respective peak areas.

Visualization of the Mechanism of Action

The following diagrams illustrate the experimental workflow for ADC synthesis and the cellular mechanism of action of the this compound ADC.

experimental_workflow Antibody Monoclonal Antibody (mAb) Azide_Mod Azide-Modified mAb Antibody->Azide_Mod Azidation (Azido-PEG4-NHS) Crude_ADC Crude ADC Mixture Azide_Mod->Crude_ADC Copper-Free Click Chemistry Linker_Drug This compound Linker_Drug->Crude_ADC Purified_ADC Purified ADC Crude_ADC->Purified_ADC Purification (SEC or Protein A) Characterization Characterization (DAR, Purity) Purified_ADC->Characterization Analysis

Caption: Experimental workflow for the synthesis and characterization of a this compound ADC.

mechanism_of_action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC Binding to Tumor Antigen Internalization Receptor-Mediated Endocytosis ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Release Self-Immolation of PAB & MMAE Release Cleavage->Release Tubulin MMAE Binds to Tubulin Release->Tubulin Microtubule Disruption of Microtubule Dynamics Tubulin->Microtubule Cell_Cycle G2/M Phase Cell Cycle Arrest Microtubule->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: Cellular mechanism of action of a this compound ADC.

References

Application Notes and Protocols for the Use of Dbco-peg2-val-cit-pab-mmae in Antibody-Drug Conjugate (ADC) Construction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the Dbco-peg2-val-cit-pab-mmae linker-payload in the construction of Antibody-Drug Conjugates (ADCs). This document outlines the mechanism of action, protocols for antibody modification and conjugation, and methods for the characterization of the resulting ADC.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The this compound is a pre-formed linker-payload system designed for site-specific conjugation to antibodies. This system offers several advantages, including a stable linker in circulation and controlled release of the cytotoxic payload within the target cancer cell.

The key components of this compound are:

  • Dibenzocyclooctyne (DBCO): A reactive group that enables covalent attachment to an azide-modified antibody via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of click chemistry. This allows for site-specific conjugation.

  • Polyethylene glycol (PEG2): A short PEG spacer that enhances the solubility and pharmacokinetic properties of the ADC.

  • Valine-Citrulline (Val-Cit): A dipeptide linker that is specifically cleaved by the lysosomal enzyme Cathepsin B, which is often upregulated in tumor cells.[1][2] This ensures the selective release of the payload within the target cell.

  • p-Aminobenzylcarbamate (PAB): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the unmodified cytotoxic payload.[1]

  • Monomethyl Auristatin E (MMAE): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4]

Mechanism of Action

The therapeutic action of an ADC constructed with this compound follows a multi-step process:

  • Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.[5]

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[1]

  • Lysosomal Trafficking: The internalized endosome containing the ADC fuses with a lysosome.[5]

  • Payload Release: The acidic environment and proteolytic enzymes, particularly Cathepsin B, within the lysosome cleave the Val-Cit linker.[2] This triggers the self-immolation of the PAB spacer, releasing the active MMAE payload into the cytoplasm.[1]

  • Cytotoxicity: The released MMAE disrupts the microtubule network within the cancer cell, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[3][6]

Experimental Protocols

This section provides detailed protocols for the construction and characterization of an ADC using this compound.

Antibody Modification: Azide (B81097) Installation

For site-specific conjugation using click chemistry, an azide group needs to be introduced into the antibody. This can be achieved through various methods, including the use of an azide-PEG-NHS ester to modify lysine (B10760008) residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-PEG4-NHS Ester (or similar)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 8.0-8.5

  • Desalting columns

Protocol:

  • Prepare a 10 mM stock solution of Azide-PEG4-NHS Ester in anhydrous DMSO.

  • Adjust the pH of the antibody solution (typically 1-5 mg/mL) to 8.0-8.5 using a suitable buffer.

  • Add the Azide-PEG4-NHS Ester stock solution to the antibody solution at a 10-fold molar excess.

  • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

  • Remove the excess, unreacted azide linker by buffer exchange using a desalting column equilibrated with PBS, pH 7.4.

  • Determine the concentration of the azide-modified antibody using a protein concentration assay (e.g., BCA assay or UV-Vis spectroscopy at 280 nm).

ADC Conjugation: SPAAC Reaction

This protocol describes the conjugation of the azide-modified antibody with the this compound linker-payload.

Materials:

  • Azide-modified antibody

  • This compound

  • Anhydrous DMSO

  • PBS, pH 7.4

Protocol:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Add the this compound stock solution to the azide-modified antibody solution at a 3 to 5-fold molar excess.

  • Incubate the reaction for 4-16 hours at 4°C or room temperature with gentle mixing. The optimal time and temperature should be determined empirically.

  • The reaction progress can be monitored by LC-MS analysis.

ADC Purification

Purification is essential to remove unreacted linker-payload and other impurities.

Materials:

  • Crude ADC reaction mixture

  • Size-Exclusion Chromatography (SEC) system

  • PBS, pH 7.4

Protocol:

  • Equilibrate an SEC column with PBS, pH 7.4.

  • Load the crude ADC reaction mixture onto the SEC column.

  • Collect fractions corresponding to the monomeric ADC peak.

  • Pool the relevant fractions and concentrate the purified ADC using a suitable method (e.g., centrifugal filtration).

  • Determine the final concentration of the purified ADC.

ADC Characterization

Thorough characterization is crucial to ensure the quality, efficacy, and safety of the ADC.[7][8]

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR.

Protocol:

  • Sample Preparation: Dilute the purified ADC to a concentration of 1 mg/mL in the HIC mobile phase A.

  • HIC-HPLC Analysis:

    • Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).

    • Gradient: A linear gradient from high to low salt concentration.

    • Detection: UV at 280 nm.

  • Data Analysis: The different drug-loaded species will separate based on their hydrophobicity. The average DAR is calculated from the peak areas of the different species.

ParameterDescription
DAR Drug-to-Antibody Ratio
HIC Hydrophobic Interaction Chromatography
SEC Size-Exclusion Chromatography
RP-HPLC Reversed-Phase High-Performance Liquid Chromatography
MS Mass Spectrometry
In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

Protocol:

  • Cell Seeding: Seed target cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in cell culture medium. Add the dilutions to the cells.

  • Incubation: Incubate the cells for 72-96 hours.

  • Cell Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, XTT, or CellTiter-Glo).

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50).

Cell LineTarget AntigenIC50 (ADC)IC50 (Free MMAE)
Example: SK-BR-3HER21.5 nM0.1 nM
Example: MDA-MB-231(Low HER2)>100 nM0.2 nM

Visualizations

ADC_Construction_Workflow cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody azide_mod Azide-Modified Antibody mAb->azide_mod Azide-PEG-NHS Ester crude_adc Crude ADC azide_mod->crude_adc SPAAC linker_payload This compound linker_payload->crude_adc purified_adc Purified ADC crude_adc->purified_adc SEC characterization Characterization (DAR, etc.) purified_adc->characterization

Caption: Workflow for ADC construction using this compound.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC receptor Tumor Antigen ADC->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Fusion MMAE Free MMAE lysosome->MMAE Linker Cleavage (Cathepsin B) microtubules Microtubule Disruption MMAE->microtubules apoptosis Apoptosis microtubules->apoptosis Cell Cycle Arrest

Caption: Mechanism of action of a this compound ADC.

Conclusion

The this compound linker-payload system provides a robust and efficient method for the construction of site-specific ADCs. The protocols outlined in these application notes offer a starting point for researchers to develop and characterize novel ADCs for targeted cancer therapy. It is recommended that each step be optimized for the specific antibody and target of interest.

References

Application Notes and Protocols for Dbco-peg2-val-cit-pab-mmae Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. This approach minimizes systemic toxicity while maximizing efficacy. The Dbco-peg2-val-cit-pab-mmae is a sophisticated drug-linker system designed for creating ADCs with enhanced properties. This system employs a strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" for conjugation, which is bioorthogonal and occurs under mild physiological conditions without the need for a cytotoxic copper catalyst.[1][2]

The linker itself has several key components:

  • Dibenzocyclooctyne (Dbco): A strained alkyne that reacts specifically and efficiently with azide (B81097) groups.[3]

  • Polyethylene glycol (PEG2): A short PEG spacer that can enhance the hydrophilicity and solubility of the ADC.[4]

  • Valine-Citrulline (val-cit): A dipeptide motif that is cleavable by proteases, such as Cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells.[5]

  • p-aminobenzylcarbamate (pab): A self-immolative spacer that releases the active drug upon cleavage of the val-cit (B3106666) linker.[5]

  • Monomethyl auristatin E (MMAE): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]

This document provides a detailed, step-by-step guide for the bioconjugation of an azide-modified antibody with this compound, followed by purification and characterization of the resulting ADC.

Mechanism of Action

The mechanism of action for an ADC generated with the this compound linker-payload is a multi-step process that ensures targeted cell killing.

ADC Mechanism of Action cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Trafficking cluster_3 Payload Release and Action ADC ADC in Circulation (Stable) Binding 1. Binding to Target Antigen ADC->Binding TumorCell Tumor Cell (Antigen-Positive) Internalization 2. Internalization (Endocytosis) TumorCell->Internalization Binding->TumorCell Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage 3. Proteolytic Cleavage of Val-Cit Linker by Cathepsin B Lysosome->Cleavage MMAE_Release 4. PAB Spacer Self-Immolation & MMAE Release Cleavage->MMAE_Release Tubulin Microtubules MMAE_Release->Tubulin Apoptosis 5. Tubulin Polymerization Inhibition -> Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis

Caption: Mechanism of action of a this compound ADC.

Experimental Workflow

The overall workflow for the synthesis and characterization of the ADC is depicted below. It involves the initial preparation of the azide-modified antibody, followed by the SPAAC conjugation reaction, purification of the ADC, and finally, its characterization to determine critical quality attributes.

Bioconjugation Workflow cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification cluster_3 Characterization mAb Monoclonal Antibody (mAb) Azidation Antibody Azidation mAb->Azidation Azide_mAb Azide-Modified mAb Azidation->Azide_mAb SPAAC SPAAC Reaction (Click Chemistry) Azide_mAb->SPAAC Linker This compound Linker->SPAAC Crude_ADC Crude ADC Mixture SPAAC->Crude_ADC TFF Tangential Flow Filtration (TFF) Crude_ADC->TFF Purified_ADC Purified ADC TFF->Purified_ADC HIC HIC-HPLC (DAR Analysis) Purified_ADC->HIC RP_HPLC RP-HPLC (Purity & DAR) Purified_ADC->RP_HPLC Cytotoxicity In Vitro Cytotoxicity Assay Purified_ADC->Cytotoxicity

Caption: Overall experimental workflow for ADC synthesis and characterization.

Experimental Protocols

Antibody Azidation

Site-specific introduction of azide groups onto the antibody is crucial for generating homogeneous ADCs. This can be achieved through enzymatic or chemical methods. Below is a general protocol for chemical azidation of lysine (B10760008) residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-PEG4-NHS ester

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: Borate buffer (50 mM, pH 8.5)

  • Quenching buffer: Tris-HCl (1 M, pH 8.0)

  • Desalting columns

Protocol:

  • Antibody Preparation: Buffer exchange the antibody into the reaction buffer to a concentration of 5-10 mg/mL.

  • Reagent Preparation: Prepare a 10 mM stock solution of Azide-PEG4-NHS ester in DMSO.

  • Azidation Reaction: Add a 10-20 fold molar excess of the Azide-PEG4-NHS ester stock solution to the antibody solution. The final DMSO concentration should be below 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess reagents and buffer exchange the azide-modified antibody into a suitable buffer (e.g., PBS, pH 7.4) using desalting columns.

  • Characterization: Determine the number of azides per antibody using mass spectrometry.

SPAAC Bioconjugation

Materials:

  • Azide-modified antibody (in PBS, pH 7.4)

  • This compound

  • DMSO

  • PBS (pH 7.4)

Protocol:

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[6] Note that the compound may be unstable in solution, so fresh preparation is recommended.[6]

  • Conjugation Reaction: Add a 1.5-5 fold molar excess of the this compound stock solution to the azide-modified antibody. The final DMSO concentration should be kept below 10% (v/v).

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.[6][7] For faster kinetics, the temperature can be increased to 37°C, provided the antibody is stable.[7]

  • Monitoring (Optional): The reaction progress can be monitored by measuring the decrease in absorbance at 309 nm, which corresponds to the consumption of the DBCO reagent.[7]

ADC Purification using Tangential Flow Filtration (TFF)

TFF is an efficient method for removing unconjugated drug-linker and other small molecule impurities, as well as for buffer exchange and concentration of the final ADC product.[8][9][10]

Materials:

  • Crude ADC reaction mixture

  • TFF system with an appropriate molecular weight cut-off (MWCO) membrane (e.g., 30 kDa)

  • Formulation buffer (e.g., PBS, pH 7.4 or a formulation buffer of choice)

Protocol:

  • System Setup: Assemble and equilibrate the TFF system with the formulation buffer according to the manufacturer's instructions.

  • Diafiltration: Load the crude ADC mixture into the system and perform diafiltration against the formulation buffer for at least 10 diavolumes to remove unconjugated drug-linker and DMSO. A 99.8% reduction in free linker-drug concentration can be achieved.[8]

  • Concentration: Concentrate the purified ADC to the desired final concentration.

  • Recovery: Collect the purified and concentrated ADC. The recovery is typically high, often around 94%.[11]

  • Sterile Filtration: Filter the final ADC solution through a 0.22 µm sterile filter.

ADC Characterization

HIC is a widely used method to determine the DAR and the distribution of different drug-loaded species.[12][13]

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.0[14]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 6.0 with 25% Isopropanol (v/v)[14]

Protocol:

  • Sample Preparation: Dilute the purified ADC to 1 mg/mL in Mobile Phase A.

  • HPLC Method:

    • Flow Rate: 0.8 mL/min[14]

    • Column Temperature: 30°C[14]

    • Detection: 280 nm[14]

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

  • Data Analysis: Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of all DAR species), where 'n' is the number of conjugated drugs.

RP-HPLC, typically performed under denaturing and reducing conditions, can provide orthogonal data on ADC purity and an alternative method for DAR calculation.[15][16]

Materials:

  • Purified ADC sample

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Denaturing buffer (e.g., 7.2 M Guanidine-HCl)

  • RP-HPLC column (e.g., Agilent PLRP-S)

  • HPLC system with a UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Protocol:

  • Sample Preparation: Reduce the ADC sample (e.g., 1 mg/mL) with 10 mM DTT in the presence of a denaturing agent at 37°C for 30 minutes.[17]

  • HPLC Method:

    • Flow Rate: 0.5-1.0 mL/min

    • Column Temperature: 70-80°C

    • Detection: 280 nm

    • Gradient: A linear gradient from a low to high percentage of Mobile Phase B over 30-45 minutes.

  • Data Analysis: Separate and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains. The DAR can be calculated based on the relative peak areas and the number of drug molecules per chain.

The cytotoxic potential of the ADC is a critical measure of its efficacy. This can be assessed using various cell-based assays, such as the MTT or XTT assay.[18][19]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Purified ADC, unconjugated antibody, and free drug-linker

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[18]

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug-linker. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time may vary depending on the cell line and the payload's mechanism of action.[18]

  • Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization solution to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the half-maximal inhibitory concentration (IC₅₀) using a four-parameter logistic (4PL) curve fit.

Data Presentation

Table 1: Representative Drug-to-Antibody Ratio (DAR) Data
ADC BatchAverage DAR (HIC-HPLC)DAR Distribution (HIC-HPLC, % Area)Average DAR (RP-HPLC)
DAR0 / DAR2 / DAR4 / DAR6 / DAR8
ADC-0013.85% / 25% / 45% / 20% / 5%3.7
ADC-0024.13% / 20% / 50% / 22% / 5%4.0
ADC-0033.94% / 22% / 48% / 21% / 5%3.8

Note: These are representative values. Actual results will vary depending on the antibody, conjugation conditions, and analytical methods. A typical average DAR for MMAE-based ADCs is around 3.5 to 4.[20]

Table 2: Representative In Vitro Cytotoxicity Data
CompoundCell Line (Antigen-Positive)IC₅₀ (nM)Cell Line (Antigen-Negative)IC₅₀ (nM)
ADC-001HER2+ (SK-BR-3)0.5HER2- (MCF-7)>1000
Unconjugated AntibodyHER2+ (SK-BR-3)>1000HER2- (MCF-7)>1000
Free Drug-LinkerHER2+ (SK-BR-3)2.5HER2- (MCF-7)3.0

Note: IC₅₀ values are highly dependent on the cell line, target antigen expression, and assay conditions.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low DAR - Inefficient antibody azidation- Insufficient molar excess of Dbco-linker- Degradation of Dbco-linker- Optimize azidation reaction conditions (pH, molar excess of reagent)- Increase the molar excess of the Dbco-linker in the conjugation reaction- Use freshly prepared Dbco-linker solution
High Aggregation - Hydrophobicity of the drug-linker- High DAR species- Inappropriate buffer conditions- Optimize the average DAR to be around 4- Include PEG spacers in the linker design- Screen different formulation buffers for ADC stability
Inconsistent HIC/RP-HPLC Results - On-column degradation of ADC (RP-HPLC)- Different separation principles- Use RP-HPLC as an orthogonal method; HIC is generally preferred for DAR analysis of intact ADCs- Ensure proper method development and validation for both techniques
High IC₅₀ in Antigen-Positive Cells - Low DAR- Loss of antibody binding affinity after conjugation- Inefficient internalization or payload release- Confirm DAR and purity of the ADC- Perform a binding assay (e.g., ELISA, flow cytometry) to check for retained affinity- Investigate the expression level of the target antigen and lysosomal proteases in the cell line

References

Application Notes and Protocols: DBCO Linkers in Strain-Promoted Azide-Alkyne Click Chemistry (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of "click chemistry," enabling the efficient and specific covalent ligation of molecules in complex biological environments.[1][2][3] At the heart of this technology are dibenzocyclooctyne (DBCO) linkers, which react spontaneously with azide-functionalized molecules without the need for a cytotoxic copper(I) catalyst.[4][5][6] This copper-free approach is highly biocompatible and bioorthogonal, making it ideal for a wide range of applications, including live-cell imaging, bioconjugation, and the development of antibody-drug conjugates (ADCs).[2][7][8]

The reaction's driving force is the high ring strain of the cyclooctyne, which significantly lowers the activation energy for the [3+2] cycloaddition with an azide (B81097), forming a stable triazole linkage.[3] This reaction is highly selective, proceeding efficiently in aqueous buffers at physiological pH and temperature with minimal side reactions.[5][9] These application notes provide detailed protocols and optimized reaction conditions for utilizing DBCO linkers in your research.

Core Principles of DBCO-Azide Click Chemistry

The key features of the DBCO-azide SPAAC reaction include:

  • Biocompatibility : The absence of a cytotoxic copper catalyst makes it suitable for in vivo and live-cell applications.[5][6][7]

  • Bioorthogonality : DBCO and azide groups are abiotic and react specifically with each other, even in the complex milieu of biological systems, without cross-reacting with native functional groups like amines or thiols.[5][7]

  • Mild Reaction Conditions : The reaction proceeds efficiently in aqueous buffers, typically at room temperature or 37°C.[7][10]

  • High Efficiency and Kinetics : The formation of the stable triazole bond is often rapid and results in high yields of the conjugated product.[5][7]

  • Stability : Both the DBCO and azide functional groups, as well as the resulting triazole linkage, are stable under typical physiological and experimental conditions.[5][11]

Quantitative Data: Optimizing Reaction Conditions

The efficiency of the SPAAC reaction with DBCO linkers is influenced by several factors, including molar ratio, temperature, time, and the choice of solvent or buffer. The following tables summarize key quantitative data to guide the optimization of your experiments.

Table 1: General Reaction Condition Parameters

ParameterRecommended RangeTypical Starting PointNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1 (or inverted)[10]1.5:1 to 3:1[10][12]The more abundant or less critical component should be in excess. For antibody-small molecule conjugations, a 7.5-fold excess can be a good starting point.[10]
Temperature 4°C to 37°C[10][12]Room Temperature (20-25°C)[10]Higher temperatures generally increase the reaction rate but may affect the stability of sensitive biomolecules.[10][13] Reactions can be performed overnight at 4°C to improve stability.[7][10]
Reaction Time 2 to 48 hours[10]4-12 hours[10][12]Longer incubation times can improve yield, especially at lower temperatures or concentrations.[10][12] For some applications, incubation can be as short as 60 minutes.[7][11]
pH 7.0 - 8.5[12][14]7.4 (PBS)[7][8]Higher pH values generally increase SPAAC reaction rates, though this can be buffer-dependent.[13][15]

Table 2: Influence of Buffers on Reaction Kinetics

Buffer (at pH 7)Relative Reaction RateSecond-Order Rate Constant (M⁻¹s⁻¹)Notes
HEPESHighest0.55 - 1.22[15][16]Can result in higher rate constants compared to PBS.[13][15]
DMEM (Cell Culture Media)High0.59 - 0.97[15][16]Faster than RPMI.[15][16]
PBSLowest0.32 - 0.85[15][16]Commonly used due to its biocompatibility.[13][15]
RPMI (Cell Culture Media)Low0.27 - 0.77[15][16]Slower than DMEM.[15][16]

Experimental Protocols

Here we provide detailed protocols for the activation of biomolecules with DBCO and the subsequent copper-free click chemistry reaction.

Protocol 1: Activation of an Amine-Containing Biomolecule (e.g., Antibody) with DBCO-NHS Ester

This protocol describes the introduction of a reactive DBCO group onto a biomolecule, such as an antibody, via its primary amine residues (e.g., lysines).

Materials:

  • Amine-containing biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[7][8]

  • DBCO-NHS ester (e.g., DBCO-PEG4-NHS) freshly dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.[8][17]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).[8][11]

  • Spin desalting column for purification.[8][11]

Procedure:

  • Preparation of Biomolecule: Ensure the biomolecule is in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris) or stabilizers like BSA, perform a buffer exchange.[8][17]

  • Reaction Setup: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the biomolecule solution.[7][11][17] The final concentration of the organic solvent (DMSO or DMF) should be kept below 20% to avoid denaturation of proteins.[7][10]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[7][11][17]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature to quench any unreacted DBCO-NHS ester.[11][14][17]

  • Purification: Remove the excess, unreacted DBCO-NHS ester and byproducts using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[8][11]

  • Characterization (Optional): The degree of DBCO labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for DBCO).[10][11] The DBCO-functionalized biomolecule can be stored at -20°C for up to a month.[11][17]

Protocol 2: Copper-Free Click Chemistry Conjugation

This protocol describes the conjugation of a DBCO-activated biomolecule with an azide-functionalized molecule.

Materials:

  • DBCO-activated biomolecule (from Protocol 1).

  • Azide-functionalized molecule (e.g., oligonucleotide, peptide, drug).

  • Reaction buffer (e.g., PBS, pH 7.4).[8]

Procedure:

  • Reaction Setup: Mix the DBCO-activated biomolecule with a 1.5 to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.[7][8][17]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[4][7] For some applications, the incubation can be extended up to 48 hours to maximize yield.[10]

  • Validation (Optional): The formation of the conjugate can be validated by techniques such as SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate.[7][8]

  • Purification: The final conjugate can be purified from excess, unreacted molecules using methods like size-exclusion chromatography (SEC), dialysis, or HPLC.[4][7][14]

Protocol 3: Monitoring Reaction Progress

The progress of the SPAAC reaction can be monitored by observing the decrease in the characteristic UV absorbance of the DBCO group at approximately 309-310 nm as it is consumed.[10][13]

Procedure:

  • Spectrophotometer Setup: Set up a UV-Vis spectrophotometer to measure absorbance at 309 nm.[13]

  • Sample Preparation: Prepare the reaction mixture as described in Protocol 2. The concentration of the DBCO reagent should be such that the initial absorbance at 309 nm is within the linear range of the spectrophotometer. Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.[13]

  • Data Acquisition: Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule. Immediately start monitoring the absorbance at 309 nm over time. Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.[7][13]

Visualizing the Workflow and Chemistry

The following diagrams illustrate the experimental workflow for bioconjugation using DBCO linkers and the underlying chemical reaction.

G Experimental Workflow for DBCO-Based Bioconjugation cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation Biomolecule (Amine) Biomolecule (Amine) Reaction 1 Amine Coupling Biomolecule (Amine)->Reaction 1 DBCO-NHS Ester DBCO-NHS Ester DBCO-NHS Ester->Reaction 1 Quenching & Purification Quenching & Purification Reaction 1->Quenching & Purification DBCO-Biomolecule DBCO-Biomolecule Reaction 2 SPAAC Reaction DBCO-Biomolecule->Reaction 2 Quenching & Purification->DBCO-Biomolecule Azide-Molecule Azide-Molecule Azide-Molecule->Reaction 2 Purification 2 Purification Reaction 2->Purification 2 Final Conjugate Final Conjugate Purification 2->Final Conjugate G DBCO-Azide SPAAC Reaction reactant1 DBCO-Functionalized Molecule product Stable Triazole Conjugate reactant1->product Strain-Promoted Cycloaddition reactant2 Azide-Functionalized Molecule reactant2->product

References

Application Notes and Protocols for Antibody Modification with DBCO Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the modification of antibodies with dibenzocyclooctyne (DBCO) linkers for subsequent conjugation via strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of modern bioconjugation. This copper-free click chemistry approach offers high efficiency, specificity, and biocompatibility, making it ideal for the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics.[1][][3]

Introduction to DBCO Linker Conjugation

The conjugation of molecules to antibodies requires precise and stable chemical linkages that do not impair the antibody's antigen-binding affinity. DBCO linkers are instrumental in SPAAC, a bioorthogonal reaction that enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][4] This method is particularly advantageous for in vivo applications and the labeling of live cells.[1]

The process typically involves two main stages:

  • Antibody Activation: A DBCO moiety is introduced onto the antibody, commonly by reacting primary amine residues (e.g., lysine) with an N-hydroxysuccinimide (NHS) ester of DBCO.[5]

  • Payload Conjugation: The DBCO-activated antibody is then reacted with a molecule containing an azide (B81097) group. The inherent ring strain of the DBCO molecule allows for a rapid and spontaneous cycloaddition reaction with the azide, forming a stable triazole linkage.[1][6]

Key Advantages of DBCO-Mediated Bioconjugation
  • Biocompatibility: The absence of a cytotoxic copper (I) catalyst makes this method suitable for live cells and in vivo studies.[1]

  • High Efficiency and Fast Kinetics: The SPAAC reaction is highly efficient, often proceeding to quantitative yields with fast reaction kinetics, sometimes completing in under five minutes.[1]

  • Bioorthogonality: The DBCO group reacts specifically with azides, avoiding interference with other functional groups found in biological systems.[1][3]

  • Stability: The resulting triazole linkage is highly stable under physiological conditions, ensuring the integrity of the conjugate.[1]

  • Traceability: DBCO has a characteristic UV absorbance at approximately 310 nm, allowing for the monitoring of the conjugation reaction and determination of the degree of labeling (DOL).[3][7]

Experimental Protocols

Protocol 1: Activation of Antibody with DBCO-NHS Ester

This protocol describes the modification of an antibody with a DBCO linker using an NHS ester.

Materials:

  • Antibody of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • DBCO-NHS ester (e.g., DBCO-PEG4-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)

  • Spin desalting columns (e.g., 7K MWCO) or other means of buffer exchange

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), exchange it with PBS using a spin desalting column or dialysis.[8][9]

    • Remove additives like BSA and gelatin if present.[8]

    • Adjust the antibody concentration to 1-5 mg/mL.[7]

  • DBCO-NHS Ester Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[3][8] DBCO-NHS ester solutions are sensitive to moisture and should be used promptly.[8][9]

  • Conjugation Reaction:

    • Add a 5- to 30-fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution.[1][3][8] The optimal molar ratio should be determined empirically for each antibody.[7]

    • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10-20% (v/v) to maintain antibody integrity.[3][5]

    • Incubate the reaction at room temperature for 30-60 minutes with gentle mixing.[1][3][8]

  • Quenching Reaction:

    • To stop the reaction, add the quenching solution to a final concentration of 50-100 mM (e.g., add 10 µL of 1 M Tris-HCl to a 100 µL reaction).[8][10]

    • Incubate for an additional 15 minutes at room temperature to quench any unreacted DBCO-NHS ester.[1][8]

  • Purification of DBCO-Activated Antibody:

    • Remove excess, unreacted DBCO-NHS ester and byproducts using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[1][10]

    • The purified DBCO-functionalized antibody can be stored at -20°C for up to a month, though the reactivity of the DBCO group may decrease over time.[1][8]

Protocol 2: Conjugation of DBCO-Activated Antibody with an Azide-Modified Molecule

This protocol details the copper-free click chemistry reaction between the DBCO-activated antibody and an azide-containing molecule.

Materials:

  • Purified DBCO-activated antibody

  • Azide-modified molecule (e.g., drug, fluorophore, or oligonucleotide)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Mix the DBCO-activated antibody with a 2- to 4-fold molar excess of the azide-modified molecule in the reaction buffer.[8][10]

  • Incubation:

    • Incubate the reaction mixture. The reaction is often complete within 1-4 hours at room temperature, but for optimal yield, it can be incubated overnight at 4°C.[8][10]

  • Purification of the Final Conjugate:

    • Purify the resulting antibody conjugate from unreacted azide-modified molecules and other impurities. Suitable methods include:

      • Size-Exclusion Chromatography (SEC)

      • Hydrophobic Interaction Chromatography (HIC)

      • Ion-Exchange Chromatography (IEX)

      • Dialysis[5]

  • Characterization and Storage:

    • Characterize the final conjugate to determine purity and the drug-to-antibody ratio (DAR) or degree of labeling (DOL).

    • Store the purified conjugate under appropriate conditions, typically at 4°C or -20°C in a suitable buffer containing a preservative like 0.02% sodium azide (note: sodium azide should not be present during the conjugation reaction).[8][10]

Quantitative Data Summary

The following tables summarize key quantitative parameters for DBCO-mediated bioconjugation to guide experimental design.

ParameterTypical Value/RangeConditionsSource(s)
Antibody Activation with DBCO-NHS Ester
Molar Excess (DBCO-NHS ester to Antibody)5-30 foldRoom Temperature, 30-60 min[1][3][8]
Antibody Concentration1-10 mg/mLPBS, pH 7.2-8.0[3][8]
Final DMSO/DMF Concentration< 20% (v/v)-[3][8]
Quenching Agent Concentration50-100 mMTris or Glycine[1][10]
SPAAC Reaction (Click Chemistry)
Molar Excess (Azide-molecule to DBCO-Antibody)2-4 fold4°C to Room Temperature[8][10]
Reaction Time1-12 hours-[10]
Characterization
DBCO Molar Extinction Coefficient (ε) at ~310 nm~12,000 M⁻¹cm⁻¹-[3]

Characterization of Antibody-DBCO Conjugates

Degree of Labeling (DOL) Calculation

The DOL, representing the average number of DBCO molecules per antibody, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~310 nm (for DBCO).[1][3][7]

The DOL can be calculated using the following formula:

DOL = (A₃₀₉ * ε_protein) / ((A₂₈₀ - CF * A₃₀₉) * ε_DBCO)[7]

Where:

  • A₂₈₀ and A₃₀₉ are the absorbances of the conjugate at 280 nm and 309 nm.

  • ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[3]

  • ε_DBCO is the molar extinction coefficient of DBCO at 309 nm (~12,000 M⁻¹cm⁻¹).[3]

  • CF is the correction factor for the absorbance of DBCO at 280 nm (A₂₈₀ of DBCO / A₃₀₉ of DBCO).

Purification and Analysis by HPLC

High-performance liquid chromatography (HPLC) is a powerful tool for the purification and characterization of DBCO-conjugated antibodies.[7]

  • Hydrophobic Interaction Chromatography (HIC): The addition of the hydrophobic DBCO group increases the protein's affinity for the HIC stationary phase, allowing for the separation of unconjugated, mono-conjugated, and multi-conjugated species.[7]

  • Size-Exclusion Chromatography (SEC): Useful for removing unreacted small molecules and assessing aggregation of the final conjugate.

  • Reverse-Phase HPLC (RP-HPLC): Can be used to determine the purity of the conjugate.

Visualizations

Experimental Workflow for Antibody-DBCO Conjugation

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification1 Purification Step 1 cluster_click Click Chemistry cluster_purification2 Purification Step 2 & Analysis Ab Antibody in Amine-Free Buffer Mix Mix Antibody and DBCO-NHS Ester Ab->Mix DBCO_NHS Prepare 10 mM DBCO-NHS in DMSO DBCO_NHS->Mix Incubate Incubate RT, 30-60 min Mix->Incubate Quench Quench with Tris/Glycine Incubate->Quench Desalt Desalting Column Quench->Desalt DBCO_Ab DBCO-Activated Antibody Desalt->DBCO_Ab Click_React Mix and Incubate (SPAAC Reaction) DBCO_Ab->Click_React Azide Azide-Modified Molecule Azide->Click_React Purify_Final Purify via HPLC/SEC Click_React->Purify_Final Final_Conj Final Antibody Conjugate Purify_Final->Final_Conj Characterize Characterize (DOL, Purity) Final_Conj->Characterize

Caption: Workflow for antibody modification with DBCO and subsequent conjugation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction

SPAAC_reaction cluster_product Product DBCO_Ab DBCO-Activated Antibody Triazole_Conj Stable Triazole-Linked Antibody Conjugate DBCO_Ab->Triazole_Conj Strain-Promoted Cycloaddition (Copper-Free) Azide_Payload Azide-Modified Payload (Drug, Fluorophore, etc.) Azide_Payload->Triazole_Conj

Caption: The chemical basis of copper-free click chemistry.

References

Application Note: Purification of Antibody-Drug Conjugates (ADCs) with Dbco-PEG2-Val-Cit-PAB-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells.[1] This targeted delivery mechanism enhances therapeutic efficacy while minimizing systemic toxicity.[2] An ADC consists of three main components: a tumor-specific antibody, a cytotoxic payload, and a chemical linker that connects them.[1]

This document provides detailed protocols for the purification of ADCs synthesized using the Dbco-PEG2-Val-Cit-PAB-MMAE linker-drug. This specific construct includes:

  • Dbco (Dibenzocyclooctyne): A handle for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry.[3][4]

  • PEG2: A two-unit polyethylene (B3416737) glycol spacer to improve solubility.

  • Val-Cit (Valine-Citrulline): A dipeptide linker that is cleavable by proteases like Cathepsin B, which is often overexpressed in the tumor microenvironment.[5][6]

  • PAB (p-aminobenzyl): A self-immolative spacer that releases the active drug upon cleavage of the Val-Cit linker.[6]

  • MMAE (Monomethyl Auristatin E): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]

The conjugation reaction typically results in a heterogeneous mixture containing the desired ADC with various drug-to-antibody ratios (DARs), unconjugated antibody, aggregates, and residual free drug-linker.[7][8] A robust, multi-step purification process is therefore critical to remove these impurities and isolate a homogeneous ADC product with the desired characteristics, ensuring its safety, stability, and efficacy.[1][2]

2.0 Overview of Purification Strategies

The purification of ADCs is a multi-step process designed to address different types of impurities. Due to the increased hydrophobicity imparted by the MMAE payload, a combination of chromatography techniques is often employed.[9]

G cluster_0 Conjugation Reaction Mixture cluster_1 Purification Workflow cluster_2 Final Product Mixture Crude ADC Mixture (ADC, Free Drug-Linker, Aggregates, Unconjugated mAb) TFF Step 1: Tangential Flow Filtration (TFF) (Buffer Exchange & Small Molecule Removal) Mixture->TFF Initial Cleanup HIC Step 2: Hydrophobic Interaction Chromatography (HIC) (DAR Species Separation) TFF->HIC Intermediate Purification SEC Step 3: Size Exclusion Chromatography (SEC) (Aggregate & Residual Impurity Removal) HIC->SEC Polishing Step PureADC Purified ADC (Target DAR, High Purity) SEC->PureADC Final Formulation

A typical multi-step workflow for the purification of ADCs.[6]
  • Tangential Flow Filtration (TFF): Often used as an initial step for buffer exchange to remove residual solvents (e.g., DMSO) from the conjugation reaction and to clear unconjugated small molecule drug-linkers.[6][10]

  • Hydrophobic Interaction Chromatography (HIC): This is the primary technique for separating ADC species with different DARs.[11] The addition of each hydrophobic MMAE molecule increases the overall hydrophobicity of the ADC, allowing for separation based on a decreasing salt gradient.[12][]

  • Size Exclusion Chromatography (SEC): SEC is a critical polishing step used to remove high-molecular-weight species (HMWS) or aggregates, which can form during conjugation and purification due to the hydrophobicity of the payload.[9][][14] It also effectively removes any remaining small molecule impurities.[15]

  • Ion Exchange Chromatography (IEX): Cation exchange (CEX) can also be used as a polishing step to remove aggregates and charge variants.[16][17][18]

3.0 Experimental Protocols

These protocols are provided as a guideline and may require optimization based on the specific antibody and conjugation process.

3.1 Protocol 1: Hydrophobic Interaction Chromatography (HIC) for DAR Separation

This protocol aims to separate ADC species based on their drug-to-antibody ratio.

Materials:

  • HIC Column: TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm (or equivalent)

  • Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate in 25 mM Potassium Phosphate, pH 7.0[6]

  • Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0, with 25% (v/v) isopropanol[6]

  • ADC Sample: Post-TFF ADC solution, adjusted to approximately 0.5 M ammonium sulfate.[12]

Procedure:

  • System Equilibration: Equilibrate the HPLC system and HIC column with 100% Mobile Phase A until a stable baseline is achieved (approx. 5-10 column volumes).

  • Sample Loading: Inject the ADC sample onto the equilibrated column.

  • Elution: Apply a linear gradient to separate the DAR species.

    • Start at 0% Mobile Phase B.

    • Gradient from 0% to 100% Mobile Phase B over 12-15 minutes.[6]

  • Detection: Monitor the elution profile at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the desired DAR peaks for further processing.

  • Column Cleaning & Storage: Clean the column with 0.5 N NaOH (if compatible) followed by storage in 20% Ethanol.[12]

G cluster_0 HIC Separation Principle cluster_1 HIC Column cluster_2 Elution Profile DAR0 DAR 0 (mAb) DAR2 DAR 2 Column Hydrophobic Stationary Phase DAR0->Column Low Hydrophobicity (Elutes First) DAR4 DAR 4 DAR8 DAR 8 DAR8->Column High Hydrophobicity (Elutes Last) Elution Increasing Hydrophobicity -> Longer Retention Time

HIC separates ADCs by hydrophobicity, which correlates with DAR.

3.2 Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Removal

This protocol serves as a final polishing step to remove aggregates and other impurities.

Materials:

  • SEC Column: TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm (or equivalent)[6]

  • Mobile Phase: 0.2 M Potassium Phosphate, 0.25 M Potassium Chloride, pH 6.95.[6]

  • ADC Sample: Pooled HIC fractions containing the target DAR species.

Procedure:

  • System Equilibration: Equilibrate the HPLC system and SEC column with the mobile phase for at least 2 column volumes (CVs) until the baseline is stable.[6]

  • Sample Loading: Inject the ADC sample.

  • Elution: Run the column isocratically at a flow rate of 0.5 mL/min. The total run time is typically 20-30 minutes.[6]

  • Detection: Monitor absorbance at 280 nm.

  • Fraction Collection: Collect the main peak corresponding to the ADC monomer, ensuring separation from any high molecular weight (aggregate) or low molecular weight peaks.

4.0 Data Presentation and Quality Control

Robust analytical methods are essential throughout the purification process to ensure the quality, safety, and efficacy of the final ADC product.[1] Key quality attributes to monitor include purity, aggregation levels, and DAR.

4.1 Analytical Methods

  • HIC-HPLC: Used to determine the distribution of DAR species and assess the purity of the collected fractions.[]

  • SEC-HPLC: The primary method for quantifying high molecular weight species (aggregates and fragments).[14][]

  • Reversed-Phase HPLC (RP-HPLC): Can be used for more detailed DAR analysis, often after reduction of the ADC into light and heavy chains.[20]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass measurement of the intact ADC and its subunits, confirming conjugation and calculating the average DAR.[][20]

4.2 Typical Purification Performance

The following table summarizes expected outcomes from a typical two-step purification process for a Dbco-PEG-MMAE ADC.

ParameterCrude ConjugatePost-HICPost-SEC (Final Product)Method
Purity (Target DAR) ~30-50%>85%>95%HIC-HPLC
Aggregate Content 2-10%1-5%<1.0%SEC-HPLC
Free Drug-Linker PresentNot DetectedNot DetectedRP-HPLC / LC-MS
Average DAR ~3.5~4.0 (for DAR4 pool)~4.0HIC-HPLC / LC-MS
Overall Yield 100%~60%~50%UV 280nm

5.0 Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High Aggregation - High average DAR increases hydrophobicity. - Residual organic solvents from conjugation. - High protein concentration.- Optimize conjugation to target a lower average DAR. - Ensure efficient solvent removal via TFF before chromatography.[6] - Consider diluting the sample before purification steps.[6]
Poor DAR Separation in HIC - Inappropriate HIC stationary phase (resin). - Incorrect mobile phase pH or salt concentration. - Gradient is too steep.- Screen different HIC resins (e.g., Butyl, Phenyl) to find one with optimal selectivity.[6] - Perform a pH and salt screening study to find the optimal mobile phase conditions. - Decrease the gradient slope (e.g., run over more column volumes).
Low Recovery - Non-specific binding of the ADC to chromatography media due to MMAE hydrophobicity.- Add organic modifiers (e.g., 15-25% isopropanol (B130326) or acetonitrile) to mobile phases to reduce hydrophobic interactions, particularly in HIC and SEC.[6]

The purification of ADCs containing the this compound linker-drug is a complex but manageable process. A well-designed, multi-step strategy, typically combining Tangential Flow Filtration, Hydrophobic Interaction Chromatography, and Size Exclusion Chromatography, is essential for removing process- and product-related impurities. By implementing robust purification protocols and analytical controls, it is possible to produce a highly pure and homogeneous ADC product suitable for further development.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of Dbco-peg2-val-cit-pab-mmae Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapies that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. The Dbco-peg2-val-cit-pab-mmae ADC linker-payload system is a sophisticated platform for the development of next-generation ADCs. This system incorporates a dibenzocyclooctyne (Dbco) group for site-specific conjugation to an antibody via copper-free click chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, a cathepsin B-cleavable valine-citrulline (val-cit) dipeptide linker, and the highly potent microtubule-disrupting agent, monomethyl auristatin E (MMAE).

These application notes provide a comprehensive overview and detailed protocols for essential cell-based assays to evaluate the in vitro efficacy of ADCs constructed with the this compound system. The assays described herein are critical for characterizing ADC potency, mechanism of action, and potential for bystander killing, thereby guiding the selection and optimization of ADC candidates for further preclinical and clinical development.

Mechanism of Action

The efficacy of a this compound ADC is predicated on a multi-step process that begins with the binding of the ADC to its target antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis, and trafficked to the lysosome. The acidic environment and the presence of lysosomal proteases, such as cathepsin B, lead to the cleavage of the val-cit (B3106666) linker, releasing the MMAE payload into the cytoplasm. Once liberated, MMAE disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome cluster_lysosome Lysosome ADC This compound ADC Antigen Target Antigen ADC->Antigen 1. Binding ADC_Internalized Internalized ADC Antigen->ADC_Internalized 2. Internalization MMAE Free MMAE Microtubules Microtubule Disruption MMAE->Microtubules 6. Inhibition CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis ADC_Lysosome ADC in Lysosome ADC_Internalized->ADC_Lysosome 3. Trafficking ADC_Lysosome->MMAE 5. MMAE Release CathepsinB Cathepsin B CathepsinB->ADC_Lysosome 4. Linker Cleavage Cytotoxicity_Assay_Workflow A 1. Seed Cells (96-well plate) B 2. Add Serial Dilutions of ADC A->B C 3. Incubate (e.g., 72-96 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan Crystals (e.g., with DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H Apoptosis_Signaling_Pathway cluster_cytoplasm Cytoplasm MMAE MMAE Microtubule Microtubule Disruption MMAE->Microtubule MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Bcl2 Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL) MitoticArrest->Bcl2 inhibits BaxBak Pro-apoptotic proteins (e.g., Bax, Bak) MitoticArrest->BaxBak activates Bcl2->BaxBak inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BaxBak->MOMP CytochromeC Cytochrome c release MOMP->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) CytochromeC->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Caspase3 Activated Caspase-3 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Bystander_Effect_Workflow A 1. Co-culture Antigen-Positive and Antigen-Negative Cells B 2. Treat with ADC A->B C 3. Incubate (e.g., 96 hours) B->C D 4. Selectively Measure Viability of Antigen-Negative Cells C->D E 5. Compare to Monoculture Controls D->E

Troubleshooting & Optimization

Technical Support Center: Dbco-peg2-val-cit-pab-mmae Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dbco-peg2-val-cit-pab-mmae conjugation. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their antibody-drug conjugate (ADC) creation process and troubleshooting common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered during the conjugation of this compound to azide-modified antibodies.

Q1: What is the fundamental reaction mechanism for conjugating this compound?

The conjugation relies on a bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is a type of copper-free click chemistry.[1][2][3][4] The dibenzocyclooctyne (DBCO) group on the linker reacts specifically and efficiently with an azide (B81097) group that has been introduced onto the antibody, forming a stable triazole linkage.[1][5][6][7] This reaction is highly biocompatible and can be performed under mild, aqueous conditions.[3][8]

Q2: My Drug-to-Antibody Ratio (DAR) is consistently low. What are the potential causes and solutions?

A low DAR is a frequent challenge. Several factors can contribute to this issue.

Potential CauseRecommended Solution
Inefficient Azide Labeling of Antibody Ensure optimal conditions for the reaction of the azide-NHS ester with the antibody. Verify the reactivity of the NHS ester. Use a sufficient molar excess of the azide linker (typically 10-20 fold).[]
Degradation of this compound This linker-payload is susceptible to degradation, especially when in solution.[10] It is recommended to prepare fresh solutions of the linker in anhydrous DMSO or DMF immediately before use.[11][12] Store the solid compound at -20°C.[5]
Insufficient Molar Excess of Linker-Payload Increase the molar excess of the this compound relative to the azide-modified antibody. A 1.5 to 5-fold molar excess is a common starting point.[4]
Suboptimal Reaction Conditions The SPAAC reaction is generally robust, but prolonged incubation times (4-12 hours at room temperature or overnight at 4°C) can improve yields.[13] Ensure the pH of the reaction buffer is within the optimal range (typically pH 7.2-7.4).[8][11]
Presence of Interfering Substances Sodium azide in the buffer will compete with the azide-modified antibody for the DBCO group and must be avoided.[8][12] Remove any purification process contaminants from the antibody preparation.

Q3: I am observing aggregation of my final ADC product. What could be the cause and how can I mitigate it?

ADC aggregation is a significant issue that can affect efficacy and safety.

Potential CauseRecommended Solution
High DAR A high level of hydrophobic drug-linker conjugation can lead to aggregation. Aim for an optimal DAR, which often requires empirical determination.
Hydrophobicity of the Linker-Payload The MMAE payload is hydrophobic. The PEG2 spacer in the linker is designed to increase hydrophilicity, but aggregation can still occur.[5][14] Consider using a linker with a longer PEG chain if aggregation persists.[13]
Suboptimal Buffer Conditions The pH and ionic strength of the buffer can impact protein stability. Screen different buffer formulations for storage of the final ADC.
High Concentration of Organic Co-solvent The this compound is typically dissolved in DMSO or DMF. Keep the final concentration of the organic solvent in the reaction mixture below 20% to maintain antibody stability.[8]

Q4: How can I confirm that the conjugation has been successful?

Several analytical techniques can be used to characterize the ADC and determine the DAR.

Analytical MethodInformation Provided
SDS-PAGE A noticeable shift in the molecular weight of the antibody bands (heavy and/or light chains) compared to the unconjugated antibody indicates successful conjugation.[3][8]
UV-Vis Spectroscopy The DBCO group has a characteristic absorbance at approximately 310 nm, which can be used to monitor the reaction.[8][11]
Mass Spectrometry (e.g., ESI-TOF MS/MS) Provides a precise measurement of the molecular weight of the ADC, allowing for the determination of the distribution of different DAR species.[15]
Chromatography (e.g., SEC, HIC) Size Exclusion Chromatography (SEC) can detect aggregation, while Hydrophobic Interaction Chromatography (HIC) can separate species with different DARs.

Experimental Protocols & Methodologies

Below are detailed protocols for the key steps in the preparation of an ADC using this compound.

Protocol 1: Antibody Modification with an Azide-NHS Ester

This protocol describes the introduction of azide groups onto the antibody surface.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Azide-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Desalting columns or dialysis cassettes

Procedure:

  • Antibody Preparation: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer.[8][11] If necessary, perform a buffer exchange. Remove any protein stabilizers like BSA.[12]

  • Azide-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the Azide-PEG-NHS ester in anhydrous DMSO or DMF.

  • Antibody Labeling: Add a 10-fold molar excess of the Azide-NHS ester solution to the antibody solution.[]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[]

  • Purification: Remove the excess, unreacted azide linker using desalting columns or dialysis against an appropriate buffer (e.g., PBS).[]

Protocol 2: Conjugation of this compound to Azide-Modified Antibody

This protocol details the copper-free click chemistry reaction.

Materials:

  • Azide-modified antibody

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Linker-Payload Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[10]

  • Reaction Setup: Add a 1.5 to 4-fold molar excess of the this compound solution to the azide-modified antibody.[3][8] Ensure the final concentration of the organic solvent is below 20%.[8]

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[13]

  • Purification: Purify the resulting ADC to remove unreacted linker-payload and any aggregates. Size exclusion chromatography (SEC) is a common method.[16]

Visual Guides

Workflow for ADC Synthesis

The following diagram illustrates the overall workflow for the synthesis of an ADC using this compound.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_azide_modification Azide Modification cluster_conjugation Conjugation Reaction Ab Antibody Buffer_Exchange Buffer Exchange (Amine-free) Ab->Buffer_Exchange Reaction1 Incubate (RT, 1h) Buffer_Exchange->Reaction1 Azide_NHS Azide-NHS Ester Azide_NHS->Reaction1 Purification1 Purification (Desalting/Dialysis) Reaction1->Purification1 Azide_Ab Azide-Modified Antibody Purification1->Azide_Ab Reaction2 SPAAC Reaction (RT, 4-12h or 4°C overnight) Azide_Ab->Reaction2 DBCO_Linker This compound DBCO_Linker->Reaction2 Purification2 Purification (SEC) Reaction2->Purification2 Final_ADC Final ADC Purification2->Final_ADC

Caption: Workflow for ADC synthesis using this compound.

Logical Relationship of Troubleshooting Low DAR

This diagram outlines the decision-making process for troubleshooting a low Drug-to-Antibody Ratio.

Low_DAR_Troubleshooting Start Low DAR Observed Check_Reagents Verify Reagent Quality (Azide-NHS & DBCO-Linker) Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Azide_Labeling Review Azide Labeling Protocol Azide_Labeling_OK Labeling Protocol OK? Check_Azide_Labeling->Azide_Labeling_OK Check_SPAAC Review SPAAC Protocol SPAAC_OK SPAAC Protocol OK? Check_SPAAC->SPAAC_OK Reagent_OK->Check_Azide_Labeling Yes Replace_Reagents Use Fresh Reagents Reagent_OK->Replace_Reagents No Azide_Labeling_OK->Check_SPAAC Yes Increase_Molar_Ratio_Azide Increase Azide-NHS Molar Excess Azide_Labeling_OK->Increase_Molar_Ratio_Azide No Increase_Molar_Ratio_DBCO Increase DBCO-Linker Molar Excess SPAAC_OK->Increase_Molar_Ratio_DBCO Partially Optimize_Incubation Increase Incubation Time/ Adjust Temperature SPAAC_OK->Optimize_Incubation No

Caption: Troubleshooting guide for low Drug-to-Antibody Ratio (DAR).

Signaling Pathway of MMAE Action

This diagram illustrates the intracellular mechanism of action of the MMAE payload once released from the ADC.

MMAE_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (Dbco-Linker-MMAE) Internalization Receptor-Mediated Endocytosis ADC->Internalization Binds to Target Antigen Lysosome Lysosome Internalization->Lysosome Cleavage Protease Cleavage of Val-Cit Linker Lysosome->Cleavage MMAE_Release MMAE Release Cleavage->MMAE_Release Tubulin_Polymerization Tubulin Polymerization MMAE_Release->Tubulin_Polymerization Inhibits Microtubule_Disruption Microtubule Disruption Tubulin_Polymerization->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of the MMAE payload.

References

stability issues with Dbco-peg2-val-cit-pab-mmae in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dbco-peg2-val-cit-pab-mmae. The information is presented in a question-and-answer format to directly address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

A1: this compound is known to be unstable in solutions. It is highly recommended to prepare solutions fresh for each experiment to ensure optimal reactivity and integrity of the molecule.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, the solid compound should be stored at -20°C.[3] Stock solutions, typically prepared in anhydrous DMSO or DMF, should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month.[4] Avoid repeated freeze-thaw cycles.

Q3: What are the primary drivers of instability for this molecule in solution?

A3: The instability of this compound in solution is multifactorial, arising from the chemical sensitivities of its different components: the DBCO group, the val-cit-pab linker, and the hydrophobic nature of the MMAE payload.

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency or Failed "Click" Reaction

Symptoms:

  • Low to no formation of the desired antibody-drug conjugate (ADC) as determined by SDS-PAGE, HPLC, or mass spectrometry.

  • Presence of unreacted antibody and/or this compound.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Degradation of the DBCO group The dibenzocyclooctyne (DBCO) group is sensitive to moisture and acidic conditions. Ensure that all solvents and buffers are anhydrous and have a neutral to slightly basic pH (pH 7.0-8.5). Prepare solutions of the DBCO-containing linker immediately before use.
Incompatible Buffer Components Buffers containing sodium azide (B81097) will react with the DBCO group, quenching the desired reaction. Buffers with primary amines (e.g., Tris, glycine) can react with NHS esters if used for antibody activation, and should also be avoided in the final click reaction mixture. Use amine-free and azide-free buffers such as PBS or HEPES.[5]
Steric Hindrance The bulky nature of the antibody and the drug-linker may prevent the DBCO and azide groups from coming into close enough proximity to react efficiently. The PEG2 spacer in the linker is designed to mitigate this, but further optimization may be needed. Consider using a linker with a longer PEG spacer if steric hindrance is suspected.
Suboptimal Reaction Conditions The reaction rate is dependent on concentration, temperature, and incubation time. Increase the concentration of the reactants if possible. While the reaction can proceed at room temperature or 4°C, increasing the temperature to 37°C can improve efficiency.[5] Longer incubation times (up to 24 hours) may also be beneficial.
Incorrect Molar Ratio of Reactants An inappropriate ratio of the DBCO-linker to the azide-modified antibody can lead to incomplete conjugation. A molar excess of 1.5 to 10-fold of the drug-linker over the antibody is often recommended to drive the reaction to completion.[4]
Issue 2: Premature Cleavage of the Linker and Payload Release

Symptoms:

  • Detection of free MMAE in solution before intended intracellular delivery.

  • Decrease in the average drug-to-antibody ratio (DAR) over time in plasma or buffer stability studies.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Enzymatic Degradation of the Val-Cit (B3106666) Linker The valine-citrulline (val-cit) dipeptide is designed to be cleaved by lysosomal proteases like cathepsin B. However, it can be prematurely cleaved by other enzymes, such as carboxylesterase 1C (Ces1C), which is particularly active in rodent plasma.[6][7][8] This can lead to off-target toxicity and reduced efficacy in preclinical mouse models.
For in vivo studies in rodents, be aware of this potential for premature cleavage. When conducting in vitro plasma stability studies, consider using human or primate plasma, where the val-cit linker is generally more stable. For rodent models, linkers with improved stability, such as those with a glutamic acid residue at the P3 position (e.g., Glu-Val-Cit), have been developed to be more resistant to Ces1C.[6]
Hydrolysis of the PABC Spacer While generally stable, the p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer can undergo slow hydrolysis under certain conditions, leading to drug release. Ensure that solutions are maintained at a physiological pH and avoid prolonged exposure to harsh conditions.
Issue 3: Aggregation of the Antibody-Drug Conjugate (ADC)

Symptoms:

  • Appearance of high molecular weight species (aggregates) in size-exclusion chromatography (SEC-HPLC).

  • Precipitation of the ADC from solution.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Hydrophobicity of the MMAE Payload Monomethyl auristatin E (MMAE) is a hydrophobic molecule. Conjugating multiple MMAE molecules to an antibody increases its overall hydrophobicity, which can lead to aggregation, particularly at higher drug-to-antibody ratios (DAR > 4).[9]
Aim for a lower DAR if aggregation is a persistent issue. The PEG2 spacer in the linker enhances hydrophilicity to some extent. Using linkers with longer PEG chains can further improve the solubility and reduce aggregation of the final ADC.[10]
High Protein Concentration High concentrations of the ADC can promote aggregation. If possible, work with more dilute solutions, especially during storage.
Stress Conditions Exposure to elevated temperatures, agitation, or multiple freeze-thaw cycles can induce protein unfolding and aggregation. Store the ADC at recommended temperatures (typically 2-8°C for short-term and -80°C for long-term) and handle it with care to minimize physical stress.

Data Presentation

Table 1: Recommended Storage Conditions

FormSolvent/StateTemperatureDuration
Solid Compound--20°CUp to 1 year
Stock SolutionAnhydrous DMSO or DMF-20°CUp to 1 month[4]
-80°CUp to 6 months[4]
Diluted Aqueous SolutionAppropriate Buffer4°CFreshly prepared recommended[1][2]

Table 2: Stability of DBCO-Modified IgG

Storage ConditionTimeLoss of Reactivity
4°C4 weeks~3-5%[5]
-20°C4 weeks~3-5%[5]

Table 3: Aggregation of MMAE ADCs with Varying DAR

ADCDARStorage ConditionAggregation
Trastuzumab-MMAE84°C, 2 daysModerately aggregated[9]
Trastuzumab-MMAE840°C, 2 days>95% aggregated[9]
Ab095-vc-MMAE4.6Human Plasma, Day 0~22%
Ab095-vc-MMAE4.6Human Plasma, Day 6~31%
Ab095-vc-MMAE3.4Human Plasma, Day 0<5%
Ab095-vc-MMAE3.4Human Plasma, Day 6~16%

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation

This protocol outlines the general steps for conjugating an azide-modified antibody with this compound.

  • Reagent Preparation:

    • Dissolve the azide-modified antibody in an azide-free and amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add the desired molar excess (typically 5-20 fold) of the this compound solution to the antibody solution. The final concentration of the organic solvent should ideally be below 10% (v/v) to maintain antibody stability.

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.[4] For potentially hindered reactions, incubation at 37°C for 1-4 hours can be tested.

  • Purification:

    • Remove the excess, unreacted drug-linker conjugate using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through tangential flow filtration (TFF) with an appropriate molecular weight cutoff membrane.

  • Characterization:

    • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Determine the average DAR using hydrophobic interaction chromatography (HIC-HPLC) or reverse-phase HPLC (RP-HPLC) coupled with mass spectrometry.

    • Assess the level of aggregation using size-exclusion chromatography (SEC-HPLC).

Protocol 2: HPLC-Based Stability Assessment of ADCs

This protocol describes a method to evaluate the stability of the purified ADC in terms of aggregation and DAR.

  • Sample Preparation:

    • Dilute the purified ADC to a concentration of 1 mg/mL in the desired buffer (e.g., PBS, pH 7.4) or plasma.

    • Prepare aliquots for each time point to be tested (e.g., 0, 24, 48, 72 hours).

    • Incubate the aliquots at the desired temperature (e.g., 4°C or 37°C).

  • Size-Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis:

    • At each time point, inject an aliquot onto an SEC column (e.g., TSKgel G3000SWxl).

    • Use an appropriate mobile phase, such as 100 mM sodium phosphate (B84403), 150 mM NaCl, pH 6.8.

    • Monitor the elution profile at 280 nm.

    • Quantify the percentage of high molecular weight species (aggregates) relative to the monomeric ADC peak.

  • Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Analysis:

    • At each time point, inject an aliquot onto a HIC column (e.g., Tosoh Butyl-NPR).

    • Employ a reverse salt gradient for elution (e.g., a gradient from high to low concentration of ammonium (B1175870) sulfate (B86663) in a phosphate buffer).

    • Monitor the elution profile at 280 nm.

    • The different DAR species will elute at different retention times due to their varying hydrophobicity. Calculate the average DAR by integrating the peak areas of the different species. A decrease in the average DAR over time indicates linker cleavage.

Visualizations

G cluster_solution In Solution (Undesired) Dbco_peg2_val_cit_pab_mmae This compound Degraded_DBCO Degraded DBCO (Hydrolysis/Oxidation) Dbco_peg2_val_cit_pab_mmae->Degraded_DBCO Moisture, Acidic pH Cleaved_Linker Prematurely Cleaved Linker Dbco_peg2_val_cit_pab_mmae->Cleaved_Linker Carboxylesterases (e.g., in mouse plasma) Free_MMAE Free MMAE Cleaved_Linker->Free_MMAE Aggregated_ADC Aggregated ADC ADC Intact ADC ADC->Aggregated_ADC High DAR, Hydrophobicity

Caption: Potential degradation pathways of this compound in solution.

G cluster_workflow ADC Stability Assessment Workflow Start Purified ADC Incubation Incubate at Specific Conditions (Time, Temp, Buffer/Plasma) Start->Incubation SEC_HPLC SEC-HPLC Analysis Incubation->SEC_HPLC HIC_HPLC HIC-HPLC Analysis Incubation->HIC_HPLC Aggregation Quantify Aggregation (%) SEC_HPLC->Aggregation DAR Determine Average DAR HIC_HPLC->DAR

Caption: Experimental workflow for assessing ADC stability using HPLC.

G cluster_troubleshooting Troubleshooting Logic for Low Conjugation Efficiency Problem Low Conjugation Efficiency Check_Buffer Buffer contains azides or primary amines? Problem->Check_Buffer Check_Reagent Reagent freshly prepared? Check_Buffer->Check_Reagent No Solution_Buffer Use azide/amine-free buffer (e.g., PBS) Check_Buffer->Solution_Buffer Yes Check_Conditions Optimize reaction conditions? Check_Reagent->Check_Conditions Yes Solution_Reagent Prepare fresh reagent solution Check_Reagent->Solution_Reagent No Solution_Conditions Increase concentration, temperature, or time Check_Conditions->Solution_Conditions Yes

Caption: Troubleshooting logic for low conjugation efficiency.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with Dbco Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) utilizing Dibenzocyclooctyne (Dbco) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Troubleshooting Guides

This section addresses common problems that may arise during the synthesis and characterization of ADCs using Dbco linkers, with a focus on achieving the desired DAR.

Issue 1: Low Average DAR Despite Correct Stoichiometry

Symptoms:

  • The calculated average DAR is significantly lower than the targeted ratio based on the molar excess of the Dbco-linker-payload.

  • A large peak corresponding to unconjugated antibody is observed in analytical chromatography (HIC or LC-MS).[1]

Possible Causes & Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Reaction Conditions Systematically optimize reaction parameters such as pH, temperature, and incubation time. For copper-free click chemistry, typical reaction times are 4-12 hours at room temperature or overnight at 4°C.[2][3] Longer incubation times may improve efficiency.[4]Identification of the optimal conditions for your specific antibody and drug-linker, leading to increased conjugation efficiency.[5]
Inactive Dbco-Linker Use a fresh batch of the Dbco-linker or verify the activity of the existing stock. Dbco reagents can degrade over time, especially if not stored properly (e.g., at -20°C, protected from moisture).[6] Prepare Dbco-NHS ester solutions immediately before use as they are susceptible to hydrolysis.[7]Maintained reactivity of the linker, resulting in a more efficient conjugation reaction.[6]
Interfering Buffer Components Ensure the antibody is in an amine-free buffer (e.g., PBS) for reactions involving NHS esters.[3][6] Buffers containing azides must be avoided as they will react with the Dbco group.[4] Perform buffer exchange if necessary.[5][8]Elimination of interfering substances, allowing the conjugation reaction to proceed as expected.
Inefficient Antibody Activation When using a two-step conjugation (e.g., with Dbco-NHS ester), ensure a sufficient molar excess of the Dbco-NHS ester (typically 20-30 fold) is used to achieve adequate labeling of the antibody.[3][6]An increased degree of labeling on the antibody, providing more sites for the azide-payload to react.
Issue 2: Inconsistent DAR Values Between Batches

Symptoms:

  • Significant variability in the average DAR and distribution of different DAR species across different experimental batches.

Possible Causes & Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Variability in Starting Materials Thoroughly characterize all starting materials, including the antibody and Dbco-linker, to ensure consistent quality for each batch.[5]Reduced batch-to-batch variability in conjugation efficiency.
Lack of Precise Control Over Reaction Parameters Maintain strict control over reaction conditions such as pH, temperature, and incubation time. Minor variations can significantly impact the final DAR.[9][10]Improved reproducibility of the conjugation reaction and consistent DAR values.
Inconsistent Purification Process Standardize the purification method and parameters. Differences in purification can lead to the enrichment of different DAR species.[5]Consistent recovery of the desired ADC species and reproducible DAR profiles.
Issue 3: High Levels of Aggregation in the Final ADC Product

Symptoms:

  • Visible precipitation or cloudiness in the ADC solution.[6]

  • Detection of high molecular weight species by Size Exclusion Chromatography (SEC).[6]

Possible Causes & Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Hydrophobicity of the Payload and/or Dbco Linker Reduce the molar excess of the drug-linker during conjugation to achieve a lower average DAR, which can reduce overall hydrophobicity.[6] Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design to increase the solubility of the ADC.[6][11]A lower propensity for aggregation and an improved solubility profile of the ADC.
Suboptimal Formulation Buffer Screen different buffer conditions, including varying pH and the addition of excipients, to identify a formulation that minimizes aggregation and maintains ADC stability.[6]Identification of a stable formulation that prevents aggregation of the final ADC product.
Manufacturing Process Conditions Avoid pH conditions near the isoelectric point of the antibody during conjugation to minimize protein precipitation.[6]Reduced aggregation during the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of Dbco-linker-payload to antibody?

A1: There is no single optimal ratio, as it depends on the specific antibody, the reactivity of the linker-payload, and the desired target DAR.[10] It is recommended to perform small-scale optimization experiments to determine the ideal molar ratio.[6] A typical starting point is a 1.5 to 5-fold molar excess of the azide-modified payload to the Dbco-functionalized antibody.[12] For the initial antibody activation with a Dbco-NHS ester, a 20-30 fold molar excess is often used.[3][6]

Q2: How can I accurately determine the DAR of my ADC?

A2: Several analytical methods can be used to determine the DAR, each with its own advantages.[1]

  • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the hydrophobicity imparted by the drug-linker, providing information on the average DAR and the distribution of different DAR species.[1][]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a precise mass of the intact ADC and its subunits, allowing for accurate determination of the average DAR and drug distribution.[1][14]

  • UV/Vis Spectroscopy: A rapid method to determine the average DAR by measuring the absorbance at different wavelengths corresponding to the antibody and the drug. This method requires that the drug has a distinct UV absorbance from the antibody.[1][15]

Q3: How can I improve the homogeneity of my ADC preparation?

A3: Achieving a more homogeneous ADC with a controlled DAR can be accomplished through several strategies:

  • Site-Specific Conjugation: Engineering specific conjugation sites on the antibody, such as through the introduction of unnatural amino acids or enzymatic modification, can lead to a more uniform product.[9]

  • Process Control: Tightly controlling reaction parameters like stoichiometry, temperature, and time is crucial for reproducibility.[9]

  • Purification: Utilizing purification techniques like HIC or anion exchange chromatography (AIEX) can help to isolate specific DAR species.[6][16]

Q4: What is the impact of a PEG spacer in the Dbco linker?

A4: Incorporating a polyethylene glycol (PEG) spacer into the Dbco linker can offer several advantages:

  • Increased Hydrophilicity: PEG is hydrophilic and can help to counteract the hydrophobicity of the Dbco group and the payload, which can reduce aggregation and improve the solubility of the ADC.[6][11][17]

  • Reduced Steric Hindrance: The spacer can increase the distance between the antibody and the payload, potentially reducing steric hindrance and improving the accessibility of the payload to its target.[17]

Data Presentation

Table 1: Comparison of Analytical Methods for DAR Determination [1]

Feature Hydrophobic Interaction Chromatography (HIC) Liquid Chromatography-Mass Spectrometry (LC-MS) UV/Vis Spectroscopy
Principle Separates ADC species based on differences in hydrophobicity.Separates ADC species by chromatography and determines their mass-to-charge ratio.Measures absorbance at different wavelengths to determine the concentration of the antibody and the drug.
Information Provided Average DAR, drug distribution (DAR species), and presence of unconjugated antibody.Precise mass of intact ADC and its subunits, average DAR, and drug distribution. Can also identify conjugation sites.Average DAR only.
Sample Condition Non-denaturingCan be denaturing or non-denaturingNon-denaturing

Table 2: Recommended Reaction Conditions for Dbco Conjugation

Parameter Recommendation Reference
Antibody Buffer Amine-free (e.g., PBS) for NHS ester reactions. Azide-free for all Dbco reactions.[3][4][6]
Dbco-NHS Ester Molar Excess 20-30 fold[3][6]
Azide-Payload Molar Excess 1.5-5 fold over Dbco-antibody[12]
Reaction Temperature Room temperature or 4°C[2][3]
Reaction Time 4-12 hours at room temperature, overnight at 4°C[2][3]

Experimental Protocols

Protocol 1: Antibody Activation with Dbco-NHS Ester[3][6]
  • Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange. Adjust the antibody concentration to 1-10 mg/mL.[3]

  • Dbco-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of Dbco-NHS ester in anhydrous DMSO or DMF.[3]

  • Reaction Setup: Add a 20-30 fold molar excess of the Dbco-NHS ester solution to the antibody solution. The final concentration of the organic solvent should ideally be below 20%.[3][6]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[3]

  • Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.[3]

  • Purification: Remove excess, unreacted Dbco-NHS ester and byproducts using a spin desalting column or dialysis.[3][6]

Protocol 2: Copper-Free Click Chemistry Conjugation[3][12]
  • Reaction Setup: Mix the purified Dbco-activated antibody with a 1.5 to 4-fold molar excess of the azide-functionalized payload in a reaction buffer (e.g., PBS, pH 7.4).[3]

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[2][3]

  • Purification: Purify the resulting ADC from unreacted payload and other impurities using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or tangential flow filtration (TFF).[6][12]

Protocol 3: DAR Determination by HIC[6]
  • Mobile Phase Preparation:

    • Mobile Phase A (High Salt): e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.[1]

    • Mobile Phase B (Low Salt): e.g., 25 mM Sodium Phosphate, pH 7.0.

  • Method:

    • Equilibrate an HIC column with 100% Mobile Phase A.

    • Inject the ADC sample.

    • Elute the different ADC species using a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for the unconjugated antibody and each DAR species.

    • Calculate the weighted average DAR using the percentage of the total peak area that each individual peak represents.[]

Visualizations

experimental_workflow cluster_activation Step 1: Antibody Activation cluster_conjugation Step 2: Click Chemistry Conjugation cluster_analysis Step 3: DAR Analysis A Antibody in Amine-Free Buffer B Add Dbco-NHS Ester A->B C Incubate (30-60 min, RT) B->C D Quench Reaction C->D E Purify (Desalting Column) D->E F Dbco-Activated Antibody E->F G Add Azide-Payload F->G H Incubate (4-12h RT or O/N 4°C) G->H I Purify ADC (SEC/HIC) H->I J Purified ADC I->J K HIC / LC-MS / UV-Vis J->K L Determine Average DAR & Distribution K->L troubleshooting_logic Start Inconsistent or Low DAR Check_Conditions Review Reaction Conditions (pH, Temp, Time) Start->Check_Conditions Check_Reagents Verify Reagent Quality (Dbco-linker, Antibody) Check_Conditions->Check_Reagents Conditions OK Optimize_Conditions Optimize Reaction Parameters Check_Conditions->Optimize_Conditions Suboptimal Check_Buffer Check for Interfering Buffer Components Check_Reagents->Check_Buffer Reagents OK Use_Fresh_Reagents Use Fresh/Verified Reagents Check_Reagents->Use_Fresh_Reagents Degraded Buffer_Exchange Perform Buffer Exchange Check_Buffer->Buffer_Exchange Interference Re_Analyze Re-run Conjugation & Analyze DAR Check_Buffer->Re_Analyze Buffer OK Optimize_Conditions->Re_Analyze Use_Fresh_Reagents->Re_Analyze Buffer_Exchange->Re_Analyze

References

Technical Support Center: Scaling Up Dbco-PEG2-Val-Cit-PAB-MMAE ADC Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up production of Dibenzocyclooctyne-Polyethylene Glycol (2)-Valine-Citrulline-p-Aminobenzylcarbamate-Monomethyl Auristatin E (Dbco-PEG2-Val-Cit-PAB-MMAE) Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the production of this compound ADCs?

Scaling up the production of this ADC presents several key challenges that span the entire manufacturing process. These include:

  • Aggregation: The hydrophobic nature of the MMAE payload and the Dbco linker can lead to the formation of soluble and insoluble ADC aggregates, which can impact efficacy, stability, and safety.[1][2][3]

  • Inconsistent Drug-to-Antibody Ratio (DAR): Achieving a uniform and optimal DAR is critical for the therapeutic window of the ADC. Variations in the efficiency of the copper-free click chemistry conjugation can result in a heterogeneous mixture of ADCs with different DAR values.[4][5]

  • Purification: The removal of unreacted antibody, excess drug-linker, and process-related impurities from the final ADC product is a significant purification challenge, often requiring multiple chromatography steps.

  • Stability Issues: The Dbco group can be susceptible to degradation, and the overall stability of the ADC can be influenced by the linker chemistry, storage conditions, and formulation.[6]

Q2: How does the Dbco-PEG2 linker influence the properties of the ADC during scale-up?

The Dbco-PEG2 linker plays a crucial role in the production and stability of the ADC. The Dibenzocyclooctyne (Dbco) group facilitates a copper-free click chemistry reaction with an azide-modified antibody, which is highly efficient and avoids the use of a cytotoxic copper catalyst.[7] The short Polyethylene Glycol (PEG2) spacer is incorporated to enhance the hydrophilicity of the linker-payload, which can help to mitigate aggregation and improve the solubility of the final ADC.[8][9] However, the inherent hydrophobicity of the Dbco moiety itself can still contribute to aggregation, a factor that becomes more pronounced at higher concentrations during scale-up.[1]

Q3: What are the critical process parameters to monitor during the conjugation step?

During the copper-free click chemistry conjugation of the azide-modified antibody with the this compound drug-linker, several parameters are critical to control for a consistent and efficient reaction:

  • Temperature: While the reaction can proceed at ambient temperature, maintaining a consistent temperature is crucial for reproducible kinetics.

  • pH: The pH of the reaction buffer should be maintained within a range that ensures the stability of both the antibody and the Dbco linker.

  • Molar Ratio: The molar ratio of the drug-linker to the antibody is a key determinant of the final DAR. This needs to be carefully optimized and controlled during scale-up.

  • Mixing: Adequate mixing is essential to ensure homogeneity, especially in large-volume reactors.

  • Reaction Time: The reaction should be monitored to determine the optimal time for achieving the target DAR without excessive side reactions or degradation.

Troubleshooting Guides

Issue 1: High Levels of ADC Aggregation

Symptoms:

  • Visible precipitation or turbidity in the ADC solution.

  • Presence of high molecular weight (HMW) species detected by Size Exclusion Chromatography (SEC).[2][10]

  • Reduced recovery after purification steps.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Hydrophobicity of the Dbco-linker and MMAE payload Optimize the formulation by screening different buffers with varying pH and excipients to enhance ADC solubility. Incorporating hydrophilic spacers like PEG can also improve solubility and reduce aggregation.[8]
High Drug-to-Antibody Ratio (DAR) A higher DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[4][5] Consider targeting a lower average DAR during the conjugation process.
Inappropriate Buffer Conditions The choice of buffer, its pH, and ionic strength can significantly impact ADC stability.[6] Conduct formulation screening studies to identify optimal buffer conditions.
Sub-optimal Process Conditions High protein concentrations, excessive shear stress during mixing, and multiple freeze-thaw cycles can induce aggregation.[6] Process parameters should be carefully controlled and optimized during scale-up.
Issue 2: Inconsistent or Low Drug-to-Antibody Ratio (DAR)

Symptoms:

  • Variable DAR values between batches as determined by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

  • Lower than expected average DAR.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inefficient Click Chemistry Reaction Ensure the azide-modified antibody and the Dbco-linker are fully characterized and free of impurities that could interfere with the reaction. Optimize reaction conditions such as temperature, pH, and reaction time.
Degradation of the Dbco Linker The Dbco group can be unstable under certain conditions.[7] Use freshly prepared Dbco-linker solutions for conjugation and store stock solutions under appropriate conditions (e.g., -20°C, protected from light and moisture).
Steric Hindrance The accessibility of the azide (B81097) groups on the antibody can be a limiting factor. Ensure that the azide modification of the antibody is efficient and occurs at sites that are accessible for conjugation.
Inaccurate Stoichiometry Precisely control the molar ratio of the drug-linker to the antibody. Inaccurate measurement or addition of reactants can lead to variability in the DAR.

Experimental Protocols

Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates in the ADC sample.

Instrumentation:

  • HPLC system with a UV detector.

  • SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).[6]

Procedure:

  • Mobile Phase Preparation: Prepare an aqueous mobile phase, typically a phosphate (B84403) buffer with a suitable salt concentration (e.g., 150 mM sodium chloride) at a neutral pH (e.g., 7.4).[11] For ADCs with hydrophobic payloads, the addition of a small percentage of an organic solvent like isopropanol (B130326) or acetonitrile (B52724) may be necessary to reduce non-specific interactions with the column matrix.[10][11]

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min

    • Column Temperature: Ambient

    • Detection Wavelength: 280 nm

  • Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any fragments. Calculate the percentage of each species relative to the total peak area.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To separate and quantify the different drug-loaded ADC species to determine the average DAR.

Instrumentation:

  • HPLC system with a UV detector.

  • HIC column (e.g., TSKgel Butyl-NPR).[6][12]

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).[6][12]

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 25% v/v isopropanol).[12]

  • Sample Preparation: The ADC sample can typically be injected directly or after dilution in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: Ambient

    • Detection Wavelength: 280 nm

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes) is used to elute the ADC species. Species with a higher DAR are more hydrophobic and will elute later.

  • Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area of all species)

Visualizations

ADC_Production_Workflow cluster_synthesis Drug-Linker Synthesis cluster_antibody Antibody Modification cluster_conjugation Conjugation cluster_purification Purification cluster_formulation Formulation & Fill/Finish dbco Dbco-PEG2 Synthesis drug_linker This compound dbco->drug_linker vc_pab Val-Cit-PAB Synthesis vc_pab->drug_linker mmae MMAE Payload mmae->drug_linker conjugation Copper-Free Click Chemistry drug_linker->conjugation mab Monoclonal Antibody (mAb) azide_mod Azide Modification mab->azide_mod azide_mod->conjugation crude_adc Crude ADC conjugation->crude_adc tff Tangential Flow Filtration (TFF) crude_adc->tff hic Hydrophobic Interaction Chromatography (HIC) tff->hic sec Size Exclusion Chromatography (SEC) hic->sec purified_adc Purified ADC sec->purified_adc formulation Formulation purified_adc->formulation fill_finish Fill/Finish formulation->fill_finish final_product Final ADC Product fill_finish->final_product

Caption: Workflow for the scaled-up production of a this compound ADC.

Troubleshooting_Aggregation start High Aggregation Detected check_dar Is the average DAR high? start->check_dar check_formulation Is the formulation optimized? check_dar->check_formulation No lower_dar Action: Target a lower average DAR in conjugation. check_dar->lower_dar Yes check_process Are process conditions (concentration, shear, freeze/thaw) controlled? check_formulation->check_process Yes optimize_formulation Action: Screen different buffers, pH, and excipients. check_formulation->optimize_formulation No control_process Action: Optimize protein concentration, minimize shear, and avoid freeze/thaw cycles. check_process->control_process No retest Retest for Aggregation check_process->retest Yes lower_dar->retest optimize_formulation->retest control_process->retest

Caption: Troubleshooting decision tree for addressing high ADC aggregation.

References

Technical Support Center: Impact of PEG Linker Length on ADC Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on the critical role of Polyethylene Glycol (PEG) linker length in Antibody-Drug Conjugate (ADC) development. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental challenges, and detailed protocols to ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in an ADC?

A1: The primary role of a PEG linker is to covalently connect the monoclonal antibody to the cytotoxic payload. PEG linkers are incorporated into ADC design to enhance the overall physicochemical and pharmacological properties of the conjugate.[1][2] Their hydrophilic nature helps to mitigate the aggregation often caused by hydrophobic payloads and can improve the ADC's solubility, stability, and pharmacokinetic profile.[3][4]

Q2: How does increasing the PEG linker length affect ADC solubility?

A2: Increasing the PEG linker length generally improves the solubility of an ADC. The repeating ethylene (B1197577) oxide units of the PEG chain are highly solvated in aqueous environments, creating a hydration shell around the linker and the attached payload.[5] This increased hydrophilicity helps to prevent hydrophobic interactions between ADC molecules, which are a primary cause of aggregation.[4][6] Longer PEG chains can more effectively shield the hydrophobic payload, further reducing the propensity for aggregation, especially at higher drug-to-antibody ratios (DARs).[4][7]

Q3: What is the impact of PEG linker length on the in vivo stability and pharmacokinetics (PK) of an ADC?

A3: Longer PEG linkers generally lead to improved in vivo stability and a more favorable pharmacokinetic profile. The increased hydrodynamic radius of ADCs with longer PEG chains reduces renal clearance, prolonging their plasma half-life.[4][8] This extended circulation time can result in greater accumulation of the ADC in tumor tissue.[4] However, there is a trade-off, as very long linkers might slightly decrease the in vitro potency of the ADC.[2][3]

Q4: Is there an optimal PEG linker length for an ADC?

A4: The optimal PEG linker length is highly dependent on the specific antibody, payload, and the target antigen.[3] While longer linkers (e.g., PEG12, PEG24) often enhance PK properties, shorter linkers (e.g., PEG4, PEG8) may provide a better balance between improved stability and maintaining efficient tumor penetration.[1][3] A medium-length linker, such as PEG8 or PEG12, is often found to be a good compromise, offering significant improvements in pharmacokinetics without a substantial loss of in vitro potency.[1] Empirical evaluation of a range of PEG linker lengths is crucial for the preclinical development of any new ADC.[3]

Q5: Can the architecture of the PEG linker influence ADC properties?

A5: Yes, the architecture of the PEG linker, such as linear versus branched, can significantly impact ADC properties. Studies have shown that a branched or pendant PEG configuration can more effectively shield the hydrophobic payload.[2] This can lead to improved pharmacokinetics, especially for ADCs with a high drug-to-antibody ratio (DAR).[2]

Data Presentation: Quantitative Impact of PEG Linker Length

The following tables summarize quantitative data from preclinical studies, illustrating the impact of varying PEG linker lengths on key ADC performance metrics.

Table 1: Impact of PEG Linker Length on ADC Aggregation

PEG Linker LengthADC ConstructAggregation (%)Reference
No PEGanti-CD22-MCC-DM115.2[7]
PEG4anti-CD22-PEG4-MCC-DM15.8[7]
PEG8anti-CD22-PEG8-MCC-DM12.1[7]
PEG12anti-CD22-PEG12-MCC-DM1<1[7]

Note: Data is synthesized from studies and represents typical trends. Actual results will vary based on the specific ADC and experimental conditions.

Table 2: Impact of PEG Linker Length on In Vitro Plasma Stability

PEG Linker LengthADC Construct% Intact ADC (after 72h in mouse plasma)Reference
PEG1anti-5T4-S115-MMAD~95%[8]
PEG4anti-5T4-S115-MMAD~75%[8]

Note: This data highlights that in some contexts, shorter linkers can lead to greater stability depending on the conjugation site and payload-linker chemistry.

Table 3: Impact of PEG Linker Length on ADC Pharmacokinetics (Clearance)

LinkerClearance (mL/day/kg)Reference
No PEG~15[2]
PEG2~10[2]
PEG4~7[2]
PEG8~5[2]
PEG12~5[2]
PEG24~5[2]

Note: Data adapted from a study in rats. A lower clearance rate indicates a longer circulation half-life.

Experimental Workflows and Logical Relationships

experimental_workflow cluster_analysis Data Analysis Characterization Characterization Solubility_Assay Solubility_Assay Characterization->Solubility_Assay Stability_Assay Stability_Assay Characterization->Stability_Assay In_Vivo_PK In_Vivo_PK Characterization->In_Vivo_PK Data_Analysis Comparative Data Analysis - Aggregation % - Stability (t1/2) - PK Parameters (AUC, CL) Solubility_Assay->Data_Analysis Stability_Assay->Data_Analysis In_Vivo_PK->Data_Analysis

Caption: Experimental workflow for comparing ADCs with different PEG linker lengths.

logical_relationship cluster_positive Positive Impacts cluster_potential_negative Potential Negative Impacts Increase_PEG Increase PEG Linker Length (e.g., PEG4 -> PEG24) Hydrophilicity Increased Hydrophilicity Increase_PEG->Hydrophilicity Hydro_Radius Increased Hydrodynamic Radius Increase_PEG->Hydro_Radius Cytotoxicity Decreased In Vitro Cytotoxicity Increase_PEG->Cytotoxicity Tumor_Penetration Potentially Impeded Tumor Penetration Increase_PEG->Tumor_Penetration Solubility Improved Solubility Hydrophilicity->Solubility Aggregation Reduced Aggregation Solubility->Aggregation PK_Profile Improved PK Profile (Longer Half-life) Hydro_Radius->PK_Profile

Caption: Logical relationship of increasing PEG linker length on ADC properties.

Troubleshooting Guides and Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of PEG linker length on ADC solubility and stability, along with troubleshooting for common issues.

Solubility Assessment: Size-Exclusion Chromatography (SEC-HPLC)

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.

Experimental Protocol:

  • System Preparation:

    • Use a biocompatible HPLC system (e.g., Agilent 1260 Infinity II Bio-inert LC) to prevent metal-induced protein interactions.[9]

    • Equip the system with a suitable SEC column (e.g., Agilent AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm).[9]

  • Mobile Phase Preparation:

    • Prepare a mobile phase of 150 mM sodium phosphate (B84403) buffer at pH 7.0.[10]

    • Filter the mobile phase through a 0.22 µm filter and degas thoroughly to prevent column clogging and baseline noise.[10]

    • For ADCs prone to hydrophobic interactions with the stationary phase, consider adding a low concentration of an organic solvent like isopropanol (B130326) or acetonitrile (B52724) (e.g., 5-15%) to the mobile phase to improve peak shape.[6][11]

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of approximately 1 mg/mL in the mobile phase.[6]

    • Filter the sample through a 0.22 µm syringe filter before injection.[10]

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min[4]

    • Column Temperature: 25°C

    • Detection: UV absorbance at 280 nm[4]

    • Injection Volume: 20 µL

    • Run Time: Approximately 30-35 minutes[4]

  • Data Analysis:

    • Integrate the peak areas for the monomer and the high molecular weight species (aggregates).

    • Calculate the percentage of aggregation: (Area of Aggregates / Total Area of All Peaks) x 100.

Troubleshooting Guide: SEC-HPLC

IssuePotential Cause(s)Troubleshooting Steps
Poor Peak Shape (Tailing) - Hydrophobic interactions between the ADC and the column stationary phase.[6]- Secondary electrostatic interactions.- Add an organic modifier (e.g., 10-15% isopropanol) to the mobile phase.[11]- Adjust the salt concentration of the mobile phase (e.g., add 150 mM NaCl).[6]
High Backpressure - Clogged column frit or tubing.- Particulates in the sample or mobile phase.- Filter all samples and mobile phases through a 0.22 µm filter.[10]- Routinely flush the system and column with appropriate cleaning solutions.
Poor Resolution between Monomer and Aggregate Peaks - Inappropriate column chemistry for the ADC.- Non-optimal mobile phase composition.- Screen different SEC columns with various pore sizes and surface chemistries.[12]- Optimize the mobile phase pH and ionic strength.[11]
Stability and Hydrophobicity Assessment: Hydrophobic Interaction Chromatography (HIC)

Objective: To assess the drug-to-antibody ratio (DAR) distribution and relative hydrophobicity of ADCs with different PEG linker lengths.

Experimental Protocol:

  • System and Column:

    • Use a biocompatible HPLC system.

    • Equip with a HIC column (e.g., TSKgel Butyl-NPR, 4.6 mm × 3.5 cm, 2.5 µm).[13]

  • Mobile Phase Preparation:

    • Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.

    • Filter and degas both mobile phases.

  • Sample Preparation:

    • Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min[13]

    • Column Temperature: 30°C[13]

    • Detection: UV absorbance at 280 nm[13]

    • Gradient:

      • 0-15 min: Linear gradient from 0% to 100% Mobile Phase B.[4]

      • 15-20 min: Hold at 100% Mobile Phase B (column wash).

      • 20-30 min: Re-equilibrate at 0% Mobile Phase B.

  • Data Analysis:

    • Identify peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR by the weighted average of the peak areas.

    • Compare the retention times of ADCs with different PEG linker lengths. Longer retention times indicate greater hydrophobicity.

Troubleshooting Guide: HIC

IssuePotential Cause(s)Troubleshooting Steps
Poor Resolution of DAR Species - Inappropriate salt type or concentration.- Gradient is too steep.- Test different kosmotropic salts (e.g., ammonium tartrate).[14]- Optimize the starting and ending salt concentrations.- Lengthen the gradient to improve separation.
No Retention of ADC - Salt concentration in Mobile Phase A is too low.- Increase the concentration of ammonium sulfate in Mobile Phase A.
ADC Precipitation on Column - The ADC is not soluble at the high salt concentration of Mobile Phase A.- Perform a solubility screen by titrating the ADC with the high salt buffer before injection.[15]- Reduce the starting salt concentration.
Stability Assessment: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma by measuring the change in average DAR and the release of free payload over time.

Experimental Protocol:

  • Materials:

    • Test ADC with different PEG linkers.

    • Control ADC with a known stable linker (if available).

    • Plasma from relevant species (e.g., human, mouse, rat).[16]

    • Phosphate-buffered saline (PBS).

    • 37°C incubator.

    • LC-MS system.

  • ADC Incubation:

    • Dilute the ADC to a final concentration of 100 µg/mL in plasma.[16]

    • Prepare a control sample by diluting the ADC in PBS to monitor for non-plasma related degradation.

    • Incubate all samples at 37°C with gentle agitation.[16]

  • Time-Point Sampling:

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours).[17]

    • Immediately freeze the collected aliquots at -80°C to quench the reaction.[16]

  • Sample Analysis (LC-MS):

    • To Measure Average DAR:

      • Thaw samples on ice.

      • Isolate the ADC from plasma using immunocapture (e.g., Protein A magnetic beads).[15][18]

      • Wash the beads to remove unbound plasma components.

      • Elute the ADC from the beads.

      • Analyze the intact ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload loss.[16]

    • To Measure Released Payload:

      • Thaw samples on ice.

      • Precipitate plasma proteins using a solvent like acetonitrile.[15]

      • Centrifuge to pellet the proteins.

      • Analyze the supernatant by LC-MS/MS to quantify the concentration of the free (released) payload.[15]

  • Data Analysis:

    • Plot the average DAR versus time to determine the rate of deconjugation.

    • Plot the concentration of released payload versus time.

    • Calculate the in vitro half-life (t1/2) of the ADC in plasma.[16]

Troubleshooting Guide: In Vitro Plasma Stability Assay

IssuePotential Cause(s)Troubleshooting Steps
High Variability Between Replicates - Inconsistent sample handling or incubation.- Inefficient ADC capture or payload extraction.- Ensure uniform mixing and temperature during incubation.- Optimize immunocapture conditions (bead amount, incubation time).- Validate the payload extraction method for consistent recovery.
Rapid Payload Loss in PBS Control - The linker is chemically unstable at the incubation temperature and pH.- Confirm the inherent stability of the linker-payload chemistry under the assay conditions (37°C, pH 7.4).
Discrepancy Between DAR Loss and Free Payload Detected - The released payload may be unstable or may bind to plasma proteins.- Assess the stability of the free payload in plasma.- Develop an LC-MS method to also detect payload that has formed adducts with other plasma proteins like albumin.[15]

References

Technical Support Center: Overcoming Steric Hindrance in DBCO Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for DBCO (Dibenzocyclooctyne) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common issues and answer frequently asked questions (FAQs) related to steric hindrance in copper-free click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it impact my DBCO conjugation reaction?

A: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules. In DBCO conjugation, if the DBCO and azide (B81097) groups are attached to large or complex biomolecules like antibodies or proteins, their size can physically prevent them from approaching each other.[1] This obstruction leads to low or no conjugation efficiency.[1] The degree of steric hindrance is influenced by the structure of the molecules being conjugated, the length and flexibility of the linker, and the specific site of conjugation.[1]

Q2: I'm observing very low or no conjugation. What are the likely causes?

A: Several factors can lead to low or no conjugation. A primary cause is often steric hindrance.[1] Other common issues include:

  • Incorrect Reagent Ratio: A suboptimal molar ratio of DBCO to azide-containing molecules can limit the reaction.[1]

  • Reagent Degradation: DBCO reagents, especially DBCO-NHS esters, are sensitive to moisture and can hydrolyze, which renders them inactive.[1] Improper storage can also lead to a loss of DBCO reactivity over time.[1]

  • Suboptimal Reaction Conditions: Factors such as low reactant concentrations, inappropriate buffer composition (e.g., the presence of sodium azide), incorrect pH, or insufficient incubation time can all negatively affect conjugation efficiency.[1][2]

  • Precipitation of Reactants: DBCO is naturally hydrophobic. Attaching an excessive number of DBCO molecules to a protein can cause it to precipitate, thereby stopping the reaction.[1]

  • Unconfirmed Labeling: It is crucial to confirm that both molecules have been successfully labeled with DBCO and azide, respectively, before proceeding with the conjugation step.[1]

Q3: How can I minimize steric hindrance in my experiments?

A: The most effective method to overcome steric hindrance is to introduce a flexible spacer, such as a Polyethylene Glycol (PEG) linker, between the DBCO group and the molecule of interest.[1] PEG linkers are hydrophilic, flexible, and come in various lengths.[1][3] A longer PEG linker increases the distance between the conjugating molecules, providing greater rotational freedom and reducing the spatial obstruction, which allows the DBCO and azide moieties to react more efficiently.[1][4]

Q4: What is the recommended molar ratio of DBCO to azide for a successful reaction?

A: For conjugating a DBCO-molecule to an azide-containing protein, a molar excess of 1.5 to 3 equivalents of the DBCO-conjugate to 1 equivalent of the azide-containing protein is recommended.[5] However, if the azide-labeled molecule is more precious or available in limited quantities, this ratio can be inverted.[2] For antibody-small molecule conjugations, a 10- to 20-fold molar excess of the DBCO-reagent is a common starting point.[1][6]

Q5: What are the optimal reaction conditions (buffer, temperature, and time)?

A:

  • Buffer: Use a non-amine-containing buffer like PBS (phosphate-buffered saline) at a pH between 7 and 9.[1] It is critical to avoid buffers containing sodium azide, as it will compete with your azide-labeled molecule for the DBCO reagent.[1][2][6]

  • Temperature: Reactions are typically carried out at room temperature or 4°C.[1] Higher temperatures, up to 37°C, can increase the reaction efficiency.[1][2][5]

  • Time: Reaction times can range from 2 to 24 hours.[1] Longer incubation periods can often improve conjugation efficiency, especially for larger molecules or when using longer PEG linkers (12-24 hours may be necessary).[1][2] For some reactions, incubation times of 4-12 hours at room temperature or overnight at 4°C are common.[2][6][7]

Q6: Can DBCO react with other functional groups besides azides?

A: Yes, DBCO can react with the sulfhydryl (thiol) group on cysteine side chains, which can lead to non-specific labeling.[8] To prevent this side reaction, it is recommended to first reduce the sample with a reducing agent like dithiothreitol (B142953) (DTT) and then alkylate the free thiols with a reagent such as iodoacetamide (B48618) (IAA) before adding the DBCO reagent.[8]

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield

This is a frequent issue in bioconjugation. The following guide provides potential causes and solutions.

Potential CauseRecommended Solution
Steric Hindrance Introduce a longer, flexible PEG linker (e.g., PEG4, PEG8, or longer) between the DBCO and your molecule to increase the distance and flexibility for reaction.[1][3][4]
Inaccessible Reactive Site The target amino acid (e.g., lysine) may be buried within the protein's 3D structure. Consider using a longer linker to improve reach or, if possible, use site-directed mutagenesis to introduce a more accessible reactive residue.[9]
Reagent Degradation Use fresh DBCO reagents. DBCO-NHS esters are particularly moisture-sensitive and should be stored properly and prepared as fresh solutions.[1]
Incorrect Molar Ratio Optimize the molar ratio of DBCO to azide. Start with a 1.5 to 3-fold molar excess of the less critical component.[2][5]
Suboptimal Reaction Conditions Ensure the buffer is amine-free and azide-free (e.g., PBS at pH 7.2-8.0).[1][6] Optimize temperature (room temperature to 37°C) and incubation time (4-24 hours).[1][2][5]
Protein Precipitation DBCO is hydrophobic. A high degree of labeling can cause protein aggregation.[1] Reduce the molar excess of the DBCO reagent or use a more hydrophilic PEGylated DBCO linker.[5]
Unsuccessful Initial Labeling Confirm that both the DBCO and azide labels have been successfully attached to their respective molecules using techniques like HPLC, mass spectrometry, or UV-Vis spectroscopy before proceeding with the conjugation.[10]
Thiol Side Reaction If your protein contains free cysteines, block the thiol groups by treating with an alkylating agent like iodoacetamide (IAA) prior to adding the DBCO reagent.[8]

Data Presentation

Table 1: Impact of Linker Length on Steric Hindrance
LinkerRelative Steric HindranceKey Characteristics
Short-chain (e.g., C6) HighCan lead to low conjugation yields with bulky molecules.[11]
PEG4 ModerateHydrophilic spacer that reduces aggregation and steric hindrance.[3][5]
PEG8 or longer LowProvides greater flexibility and distance, significantly improving conjugation efficiency for large biomolecules.[3]
Table 2: Recommended Reaction Conditions for DBCO Conjugation
ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 3:1 (or inverted)[2][5]The more abundant or less critical component should be in excess.
Temperature 4°C to 37°C[2][5]Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.
Reaction Time 4-24 hours[1][2]Longer incubation can improve yield, especially at lower temperatures or with sterically hindered substrates.[1]
pH 7.0 - 9.0[1]Maintain a slightly basic to neutral pH for optimal NHS ester reaction and stability.
Buffer PBS or other non-amine, azide-free buffers[1][6]Avoid Tris, glycine, and sodium azide in the reaction buffer.[1][2][5]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with DBCO-NHS Ester

This protocol provides a general guideline for labeling proteins with primary amines (e.g., lysine (B10760008) residues).

  • Prepare Protein Solution:

    • Dissolve your protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0 to a concentration of 0.5-5 mg/mL.[1][10]

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) and sodium azide.[1][6]

  • Prepare DBCO-NHS Ester Solution:

    • Immediately before use, dissolve the DBCO-NHS ester in an anhydrous organic solvent like DMSO or DMF to a concentration of 10 mM.[1][12] DBCO-NHS esters are moisture-sensitive.[1]

  • Labeling Reaction:

    • Add the calculated amount of DBCO-NHS ester solution to the protein solution. A 10- to 20-fold molar excess is a common starting point for antibodies.[1]

    • The final concentration of the organic solvent (e.g., DMSO) should ideally be below 20% to avoid protein precipitation.[12][13]

  • Incubation:

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1][12]

  • Quench and Purify:

    • (Optional) Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes.[1][6]

    • Remove excess, unreacted DBCO-NHS ester by desalting, dialysis, or spin filtration.[1][10]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the DBCO group at approximately 309 nm.[1][2]

Protocol 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction

This protocol outlines the conjugation of a DBCO-labeled molecule to an azide-labeled molecule.

  • Prepare Reactants:

    • Prepare the DBCO-labeled molecule and the azide-labeled molecule in a compatible, azide-free buffer (e.g., PBS).[14]

  • Conjugation Reaction:

    • Mix the DBCO-labeled and azide-labeled molecules. A 1.5 to 3-fold molar excess of one component is often used to drive the reaction to completion.[5]

  • Incubation:

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[1][2][6] For complex conjugations, longer incubation times (up to 24 hours) may be beneficial.[1]

  • Purification:

    • Purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis.[1]

  • Analysis:

    • Analyze the final conjugate using SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation.[6][10]

Visualizations

Troubleshooting_DBCO_Conjugation start Low or No Conjugation? steric_hindrance Potential Steric Hindrance? start->steric_hindrance Yes reagent_issue Reagent Issues? start->reagent_issue No steric_hindrance->reagent_issue No solution_linker Use Longer PEG Linker steric_hindrance->solution_linker Yes conditions_issue Suboptimal Conditions? reagent_issue->conditions_issue No solution_reagent Use Fresh Reagents Confirm Labeling reagent_issue->solution_reagent Yes solution_conditions Optimize Ratio, Temp, Time Use Correct Buffer conditions_issue->solution_conditions Yes success Successful Conjugation conditions_issue->success No solution_linker->success solution_reagent->success solution_conditions->success

Caption: Troubleshooting workflow for low or no DBCO conjugation.

Steric_Hindrance_Factors center Steric Hindrance in DBCO Conjugation molecule_size Bulky Biomolecules (e.g., Antibodies) center->molecule_size linker_length Short/Rigid Linker center->linker_length conjugation_site Buried Conjugation Site center->conjugation_site hydrophobicity Hydrophobic Interactions & Aggregation center->hydrophobicity

Caption: Key factors contributing to steric hindrance in DBCO conjugation.

Experimental_Workflow cluster_0 Step 1: DBCO Labeling cluster_1 Step 2: SPAAC Reaction protein_prep Prepare Protein in Amine-Free Buffer dbco_prep Prepare Fresh DBCO-NHS Ester protein_prep->dbco_prep labeling Incubate Protein with DBCO-NHS dbco_prep->labeling purify_dbco Purify DBCO-Protein labeling->purify_dbco mix Mix DBCO-Protein with Azide-Molecule purify_dbco->mix incubate_spaac Incubate (4-24h) mix->incubate_spaac purify_final Purify Final Conjugate incubate_spaac->purify_final analyze Analyze Final Conjugate (SDS-PAGE, MS, HPLC) purify_final->analyze

Caption: General experimental workflow for DBCO conjugation.

References

Technical Support Center: Analytical Methods for Identifying ADC Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of antibody-drug conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the identification and analysis of ADC impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in ADC samples?

A1: ADC impurities can be broadly categorized into two main groups:

  • Product-related impurities: These are molecular variants of the ADC that form during manufacturing and storage. They include:

    • Aggregates and fragments: High molecular weight species (aggregates) and low molecular weight species (fragments) can impact both efficacy and immunogenicity.[1]

    • Charge variants: Modifications such as deamidation, oxidation, or incomplete conjugation can alter the isoelectric point of the ADC, leading to charge heterogeneity.[2][3]

    • Unconjugated antibody: The parental monoclonal antibody that has not been conjugated with the drug-linker.[4]

    • Species with different drug-to-antibody ratios (DARs): The stochastic nature of some conjugation chemistries results in a heterogeneous mixture of ADCs with varying numbers of drugs per antibody.[5][6]

  • Process-related impurities: These are impurities introduced during the manufacturing process. They include:

    • Free small molecule drug/linker: Unconjugated cytotoxic drug or drug-linker molecules that were not successfully conjugated to the antibody or have been prematurely released.[7][8]

    • Solvent residues: Residual solvents from the conjugation and purification steps.[9]

    • Host cell proteins (HCPs), DNA, and Protein A: Impurities originating from the host cell line used for antibody production and the purification process.[9]

Q2: Which analytical techniques are most commonly used to analyze these impurities?

A2: A multi-faceted "orthogonal" approach employing several analytical techniques is necessary for comprehensive ADC impurity analysis.[2][9] The most common methods include:

  • Size Exclusion Chromatography (SEC): Primarily used to separate and quantify high molecular weight aggregates and low molecular weight fragments.[10][11]

  • Hydrophobic Interaction Chromatography (HIC): A non-denaturing technique ideal for separating ADC species based on their drug-to-antibody ratio (DAR).[12][13]

  • Reversed-Phase Liquid Chromatography (RP-LC): Often used to separate fragments of the ADC after reduction or for analyzing the free small molecule drug.[14][15]

  • Mass Spectrometry (MS): A powerful tool for determining the intact mass of the ADC, confirming the DAR, identifying conjugation sites, and characterizing unknown impurities.[16][17] It is often coupled with LC (LC-MS).

  • Capillary Electrophoresis (CE): Techniques like capillary isoelectric focusing (cIEF) are used to analyze charge variants.[2][18]

Q3: What are the acceptable limits for impurities in an ADC product?

A3: Regulatory guidelines for ADCs are still evolving, but general principles apply. The total amount of impurities, such as high and low molecular weight species, is typically required to be below 5%, with no single impurity peak exceeding 1-2%. The limits for specific impurities, especially the highly potent free cytotoxic drug, are much stricter and are determined on a case-by-case basis considering the toxicity of the payload.[7] Mass spectrometry-based methods can offer detection limits for free drugs in the ng/mL range.[7][12]

Troubleshooting Guides

This section provides troubleshooting advice for common issues encountered during ADC impurity analysis using various analytical techniques.

Hydrophobic Interaction Chromatography (HIC)

Q: My HIC chromatogram shows poor resolution between different DAR species. How can I improve this?

A:

  • Optimize the Salt Gradient: The steepness of the salt gradient is a critical parameter. A shallower gradient will generally provide better resolution. Experiment with different gradient slopes to improve the separation of species with similar hydrophobicities.[13][19]

  • Adjust the Mobile Phase Composition:

    • Salt Type: Ammonium (B1175870) sulfate (B86663) is a commonly used salt in HIC.[19] Trying different salts from the Hofmeister series can alter selectivity.

    • Organic Modifier: Adding a small amount of a mild organic solvent like isopropanol (B130326) to the mobile phase can help in eluting highly hydrophobic species and improve peak shape.[20]

  • Column Selection: Ensure you are using a HIC column with appropriate hydrophobicity for your ADC. Columns with different stationary phases (e.g., butyl, phenyl) will offer different selectivities.

  • Temperature: Lowering the temperature can sometimes improve resolution by increasing the interaction with the stationary phase.

Q: I am observing peak tailing in my HIC analysis of an ADC. What could be the cause?

A:

  • Secondary Interactions: The ADC might be interacting with the stationary phase through mechanisms other than hydrophobic interactions. Ensure the pH of the mobile phase is appropriate to minimize ionic interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the sample load.

  • Column Degradation: The column may be nearing the end of its life. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.

Size Exclusion Chromatography (SEC)

Q: My ADC aggregates are not well-resolved from the monomer peak in SEC. What can I do?

A:

  • Optimize Flow Rate: A lower flow rate can improve resolution by allowing more time for diffusion into and out of the pores of the stationary phase.[21]

  • Column Selection: Use a column with a pore size appropriate for the size of your ADC and its aggregates. A longer column or columns connected in series can also increase resolution.

  • Mobile Phase Composition: While SEC is primarily an isocratic technique, the mobile phase composition can influence non-specific interactions. Ensure the ionic strength and pH of the mobile phase are optimized to prevent interactions between the ADC and the stationary phase. For some ADCs, the addition of a small amount of organic modifier (e.g., 15% 2-propanol) may be necessary to reduce hydrophobic interactions that can cause poor peak shape.[22]

Q: I am seeing unexpected peaks or a drifting baseline in my SEC chromatogram. What is the problem?

A:

  • Mobile Phase Issues: Ensure your mobile phase is properly degassed and filtered. Air bubbles in the system can cause baseline instability. Inconsistent mobile phase preparation can lead to drifting retention times.

  • Sample Degradation: The ADC may be degrading on the column, especially if the analysis is run at elevated temperatures.[21] Try running the analysis at a lower temperature.

  • Contamination: The column or system may be contaminated. Flush the system and column with appropriate cleaning solutions.

Reversed-Phase Liquid Chromatography (RP-LC)

Q: I am having trouble eluting all the components of my reduced ADC from the RP-LC column. What should I try?

A:

  • Increase Organic Modifier Concentration: The highly hydrophobic fragments of some ADCs may require a high concentration of organic solvent (e.g., acetonitrile (B52724) or isopropanol) to elute.[15]

  • Elevated Temperature: Increasing the column temperature (e.g., to 70-80 °C) can improve the resolution and recovery of hydrophobic species.[15]

  • Use of Additives: The use of trifluoroacetic acid (TFA) in the mobile phase is common for protein separations by RP-LC.[15] Ensure the concentration is optimized for your separation.

Mass Spectrometry (MS)

Q: I am not getting a good signal for my intact ADC in the mass spectrometer. What could be the issue?

A:

  • Sample Preparation: Ensure the sample is sufficiently desalted before infusion or injection. Salts can suppress the MS signal. Online desalting with SEC can be beneficial for native MS analysis.[10][16]

  • Ionization Source Parameters: Optimize the settings of your electrospray ionization (ESI) source, such as capillary voltage, gas flow, and temperature, for your specific ADC.

  • Instrument Calibration: Ensure your mass spectrometer is properly calibrated for the high mass range of your ADC.[23]

  • Denaturing vs. Native Conditions: For some ADCs, especially those with non-covalent interactions, analysis under native MS conditions (using a volatile buffer like ammonium acetate) is necessary to keep the complex intact.[10][16] Denaturing conditions (e.g., with acetonitrile and formic acid) can cause dissociation.

Q: The mass spectrum of my ADC is very complex and difficult to interpret. How can I simplify it?

A:

  • Deglycosylation: The heterogeneity of glycans on the antibody contributes significantly to spectral complexity. Treating the ADC with an enzyme like PNGase F to remove N-linked glycans can greatly simplify the spectrum and improve the accuracy of DAR calculations.[24]

  • Reduction: For cysteine-linked ADCs, reducing the interchain disulfide bonds will separate the light and heavy chains, allowing for a more straightforward analysis of drug loading on each chain.

  • Chromatographic Separation: Coupling liquid chromatography (e.g., RP-LC or HIC) to the mass spectrometer allows for the separation of different species before they enter the MS, simplifying the resulting spectra.[17]

Quantitative Data Summary

The following tables summarize key quantitative data related to ADC impurity analysis.

Table 1: Common Analytical Techniques and Their Primary Applications for ADC Impurity Analysis

Analytical TechniquePrimary Application for Impurity AnalysisTypical Impurities Detected
Size Exclusion Chromatography (SEC) Quantification of aggregates and fragmentsHigh Molecular Weight (HMW) species, Low Molecular Weight (LMW) species
Hydrophobic Interaction Chromatography (HIC) Determination of Drug-to-Antibody Ratio (DAR) distributionUnconjugated antibody (DAR=0), different DAR species
Reversed-Phase Liquid Chromatography (RP-LC) Analysis of free drug and ADC fragmentsFree cytotoxic drug, drug-linker, reduced antibody chains
Mass Spectrometry (MS) Mass confirmation, DAR determination, impurity identificationAll impurity types (requires coupling with separation)
Capillary Isoelectric Focusing (cIEF) Analysis of charge variantsDeamidated, oxidized, and other charge isoforms

Table 2: Typical Drug-to-Antibody Ratios (DAR) for Commercially Available ADCs

ADC NameConjugation ChemistryAverage DAR
Ado-trastuzumab emtansine (Kadcyla®) Lysine conjugation~3.5[6]
Brentuximab vedotin (Adcetris®) Cysteine conjugation~4[25]
Trastuzumab deruxtecan (B607063) (Enhertu®) Cysteine conjugation~8[26]

Table 3: Method Performance for Free Drug Quantification

Analytical MethodAnalyteLimit of Quantification (LOQ)Reference
LC-MS/MS NAc-linker-DSEA (ADC surrogate)0.33 ng/mL[7]
SPE-RPLC/MS mal-linker-DSEA (ADC surrogate)0.30 ng/mL[12]

Experimental Protocols & Workflows

Experimental Workflow Diagrams

The following diagrams illustrate typical experimental workflows for the analysis of ADC impurities.

ADC_Impurity_Analysis_Workflow cluster_sample ADC Sample cluster_analysis Impurity Analysis cluster_impurities Detected Impurities ADC_Sample ADC Drug Product SEC Size Exclusion Chromatography (SEC) ADC_Sample->SEC HIC Hydrophobic Interaction Chromatography (HIC) ADC_Sample->HIC RP_LC Reversed-Phase LC (RP-LC) ADC_Sample->RP_LC CE Capillary Electrophoresis (e.g., cIEF) ADC_Sample->CE Aggregates Aggregates & Fragments SEC->Aggregates DAR DAR Species & Unconjugated Ab HIC->DAR Free_Drug Free Drug & Related Impurities RP_LC->Free_Drug Charge_Variants Charge Variants CE->Charge_Variants

Figure 1. Orthogonal analytical workflow for ADC impurity characterization.

LC_MS_Workflow cluster_prep Sample Preparation cluster_separation Separation & Detection cluster_data Data Analysis ADC_Sample ADC Sample Treatment Optional Treatment (Deglycosylation/Reduction) ADC_Sample->Treatment LC Liquid Chromatography (SEC, HIC, or RP-LC) ADC_Sample->LC Direct Injection Treatment->LC MS Mass Spectrometer (MS) LC->MS Deconvolution Deconvolution MS->Deconvolution DAR_Calc DAR Calculation & Impurity ID Deconvolution->DAR_Calc

Figure 2. A typical LC-MS workflow for ADC characterization.
Detailed Methodologies

Method 1: HIC Protocol for DAR Analysis of a Cysteine-Linked ADC (e.g., Brentuximab Vedotin)

This protocol is a generalized procedure based on common practices for HIC analysis of cysteine-linked ADCs.[13][20]

  • Instrumentation:

    • HPLC or UHPLC system, preferably bio-inert to prevent corrosion from high salt mobile phases.

    • UV detector set to 280 nm.

    • HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5-10 µL (of a ~1 mg/mL sample)

    • Gradient:

      • 0-2 min: 0% B

      • 2-20 min: 0-100% B (linear gradient)

      • 20-22 min: 100% B

      • 22-24 min: 100-0% B

      • 24-30 min: 0% B (re-equilibration)

  • Data Analysis:

    • Integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, DAR6, DAR8).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of that species) / 100

Method 2: SEC Protocol for Aggregate Analysis of an ADC

This protocol is a generalized procedure for the analysis of ADC aggregates by SEC.[22][27]

  • Instrumentation:

    • HPLC or UHPLC system.

    • UV detector set to 280 nm.

    • SEC column (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm).

  • Mobile Phase:

    • Phosphate Buffered Saline (PBS), pH 7.4.

    • For some hydrophobic ADCs, the mobile phase may need to be supplemented with a low concentration of an organic solvent (e.g., 10-15% isopropanol or acetonitrile) to minimize non-specific interactions.[22]

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: Ambient (or controlled at 25 °C)

    • Injection Volume: 10-20 µL (of a ~1-2 mg/mL sample)

    • Run Time: Typically 15-30 minutes (isocratic elution).

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the high molecular weight (HMW) aggregates, the monomer, and any low molecular weight (LMW) fragments.

    • Calculate the percentage of each species by dividing the peak area of that species by the total peak area of all species. The sum of HMW and LMW species should typically be less than 5%.

References

Technical Support Center: Linker Cleavage Optimization for Enhanced Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during linker cleavage optimization experiments for enhanced drug release in targeted therapeutics like Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the critical factors to consider when selecting a cleavable linker?

A1: The selection of a cleavable linker is a crucial decision in the design of targeted drug delivery systems.[1] An ideal linker should be stable in systemic circulation to prevent premature drug release and efficiently cleave at the target site.[1][][] Key factors to consider include:

  • Cleavage Mechanism: The choice between enzyme-sensitive, pH-sensitive, glutathione-sensitive, or photocleavable linkers depends on the target cell's characteristics and the drug's properties.[4][5]

  • Stability in Circulation: The linker must remain intact in the bloodstream to avoid off-target toxicity and reduced efficacy.[][6][7]

  • Cleavage Efficiency at the Target: The linker should be efficiently cleaved within the target cell or tumor microenvironment to ensure timely and effective drug release.[][4]

  • Hydrophilicity/Hydrophobicity: The linker's properties can impact the solubility and aggregation of the entire conjugate.[][8] Hydrophilic linkers can improve solubility and reduce aggregation, especially for hydrophobic payloads.[8][9]

  • Drug-to-Antibody Ratio (DAR): The linker and conjugation chemistry can influence the achievable DAR, which in turn affects the potency and therapeutic index of the ADC.[]

Q2: What are the main types of cleavable linkers and their release mechanisms?

A2: Cleavable linkers are designed to release their payload in response to specific triggers within the target environment. The three primary categories are:

  • Enzyme-Sensitive Linkers: These are often peptide-based and are cleaved by enzymes, such as cathepsins, that are overexpressed in the lysosomes of tumor cells.[11] A common example is the valine-citrulline (Val-Cit) dipeptide linker.[12][]

  • pH-Sensitive Linkers: These linkers, such as hydrazones, are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze and release the drug in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[14][15]

  • Redox-Sensitive Linkers: These typically contain disulfide bonds that are cleaved in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) (GSH) compared to the extracellular space.[5][16]

Q3: What is the "bystander effect" and how does linker choice influence it?

A3: The bystander effect occurs when a cytotoxic payload released from a targeted cell diffuses out and kills neighboring, potentially antigen-negative, cancer cells.[5] Cleavable linkers can facilitate this effect, which can be advantageous in treating heterogeneous tumors.[5] The ability of the released drug to permeate cell membranes is a key factor in the bystander effect.

Q4: How can I assess the stability of my linker-drug conjugate in plasma?

A4: In vitro plasma stability assays are essential to evaluate the potential for premature drug release.[] A common method involves incubating the ADC in plasma from relevant species (e.g., human, mouse) at 37°C over a time course.[1] The amount of intact ADC and released payload can be quantified using techniques like LC-MS.[1][11]

Troubleshooting Guide

This guide addresses common issues encountered during linker cleavage optimization experiments.

Issue 1: Premature Drug Release in Plasma Stability Assays

  • Possible Cause: The linker is susceptible to cleavage by plasma enzymes or hydrolysis at physiological pH.

  • Troubleshooting Steps:

    • Re-evaluate Linker Chemistry:

      • For peptide linkers , consider that some sequences are sensitive to extracellular enzymes like elastase.[17] Modifying the peptide sequence or incorporating unnatural amino acids can enhance stability.[12] For instance, the Val-Cit linker is known for its good stability in human plasma.[18]

      • For pH-sensitive linkers like hydrazones, structural modifications can be made to increase their stability at neutral pH.[19]

      • For disulfide linkers , introducing steric hindrance around the disulfide bond can reduce premature cleavage.[]

    • Optimize Conjugation Site: The site of conjugation on the antibody can influence linker stability.[7][20]

    • Consider Tandem-Cleavage Linkers: This strategy involves linkers that require two sequential enzymatic steps for payload release, which can significantly improve in vivo stability.[17]

Issue 2: Inefficient or Incomplete Drug Release at the Target Site

  • Possible Cause: The specific cleavage trigger (e.g., enzyme, pH) is not sufficiently present or active at the target site, or the linker design sterically hinders the cleavage process.

  • Troubleshooting Steps:

    • Verify Target Biology:

      • For enzyme-cleavable linkers , confirm the expression levels of the target enzyme (e.g., cathepsin B) in the target cells or tumor tissue.[]

      • For pH-sensitive linkers , ensure that the ADC is being internalized and trafficked to acidic compartments like lysosomes.[15]

    • Optimize Linker Structure:

      • For peptide linkers , the amino acid sequence flanking the cleavage site can significantly impact cleavage efficiency.[12] For example, incorporating specific amino acids at certain positions can enhance the cleavage rate by cathepsin B.[12]

      • The inclusion of a self-immolative spacer , such as p-aminobenzyl carbamate (B1207046) (PABC), between the linker and the drug is often crucial for efficient release of the unmodified payload after linker cleavage.[][18] Steric hindrance from the payload can inhibit enzyme binding if a spacer is not used.[18]

    • Adjust Experimental Conditions (In Vitro Assays):

      • For enzyme cleavage assays , ensure optimal pH, temperature, and enzyme concentration are used.[21][22][23]

      • For pH-dependent release assays , verify the pH of the buffer and allow for sufficient incubation time.

Issue 3: ADC Aggregation and Poor Solubility

  • Possible Cause: High drug-to-antibody ratio (DAR) and the use of hydrophobic linkers or payloads can lead to aggregation.[][8][24]

  • Troubleshooting Steps:

    • Incorporate Hydrophilic Linkers: Using hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), can improve the overall solubility of the ADC.[]

    • Optimize DAR: A lower DAR may be necessary to maintain solubility and prevent aggregation.[]

    • Modify the Payload: If possible, consider using a more hydrophilic payload or modifying the existing payload to increase its solubility.

    • Formulation Optimization: Adjusting the buffer composition, pH, or including excipients can help to prevent aggregation.

Issue 4: Inconsistent or Unreliable Results in Cleavage Assays

  • Possible Cause: Issues with experimental setup, reagent quality, or assay conditions.

  • Troubleshooting Steps:

    • Check Reagent Quality: Ensure that enzymes are active, buffers are at the correct pH, and the ADC has not degraded.

    • Standardize Protocols: Use consistent protocols for all experiments, including incubation times, temperatures, and concentrations.

    • Include Proper Controls:

      • Negative Control: An ADC with a non-cleavable linker.

      • Positive Control: A known substrate for the enzyme being tested.

      • Vehicle Control: The buffer or vehicle used to dissolve the ADC.

    • Optimize Assay Conditions: For enzyme-based assays, titrate the enzyme concentration and substrate concentration to find the optimal conditions.[21][22]

Quantitative Data Summary

Table 1: Comparison of Cleavable Linker Properties

Linker TypeCleavage TriggerTypical Cleavage SiteAdvantagesDisadvantages
Enzyme-Sensitive (Peptide) Lysosomal Proteases (e.g., Cathepsin B)Tumor Microenvironment/LysosomesHigh plasma stability, specific release.[]Dependent on enzyme expression levels.[]
pH-Sensitive (Hydrazone) Acidic pH (4.5-6.5)Endosomes/LysosomesEffective in acidic tumor microenvironments.[15]Potential for instability in circulation.[15]
Redox-Sensitive (Disulfide) High Glutathione (GSH) ConcentrationCytoplasmSpecific release in the intracellular environment.Potential for premature cleavage by circulating thiols.

Table 2: pH-Dependent Hydrolysis of a Phosphoramidate Linker (Example Data)

pHHalf-life (t1/2)
3.0< 1 hour
4.5~ 2 hours
5.5~ 8 hours
6.5~ 24 hours
7.4> 48 hours
(Data is illustrative, based on trends described in reference[25])

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of an ADC in plasma by measuring the amount of intact ADC over time.[1]

Materials:

  • Test ADC

  • Control ADC (with a stable linker, if available)

  • Plasma from a relevant species (e.g., human, mouse)

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • LC-MS system

Procedure:

  • Dilute the test ADC to a final concentration in pre-warmed plasma.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the plasma sample.

  • Immediately quench the reaction by diluting the sample in cold PBS.[11]

  • Process the samples to isolate the ADC (e.g., using protein A/G affinity chromatography).[11]

  • Analyze the samples by LC-MS to determine the drug-to-antibody ratio (DAR).[11]

  • A decrease in the average DAR over time indicates linker cleavage or payload loss.[1]

Protocol 2: In Vitro Enzyme-Mediated Cleavage Assay

Objective: To determine the rate of cleavage of a protease-sensitive linker by a specific enzyme (e.g., Cathepsin B).[11]

Materials:

  • Test ADC with a protease-sensitive linker

  • Purified enzyme (e.g., recombinant human Cathepsin B)

  • Enzyme activation buffer (specific to the enzyme)

  • Reaction buffer (at optimal pH for the enzyme)

  • 37°C incubator

  • LC-MS/MS system

Procedure:

  • Prepare the ADC solution in the reaction buffer.

  • Activate the enzyme according to the manufacturer's instructions.

  • Initiate the cleavage reaction by adding the activated enzyme to the ADC solution.

  • Incubate the reaction mixture at 37°C.[11]

  • At various time points, take an aliquot and quench the reaction (e.g., by adding a protease inhibitor or acid).

  • Analyze the samples by LC-MS/MS to quantify the amount of released payload.[11]

  • Plot the concentration of the released payload over time to determine the cleavage rate.[11]

Visualizations

Linker_Cleavage_Mechanisms cluster_circulation Systemic Circulation (pH ~7.4) cluster_tumor Tumor Cell cluster_lysosome Lysosome (Acidic pH, High Protease) cluster_cytoplasm Cytoplasm (High GSH) Intact ADC Intact ADC Cleavage_Enzyme Enzyme-Mediated Cleavage Intact ADC->Cleavage_Enzyme Internalization Cleavage_pH pH-Mediated Cleavage Intact ADC->Cleavage_pH Internalization Cleavage_Redox Redox-Mediated Cleavage Intact ADC->Cleavage_Redox Internalization Released Drug Released Drug Cleavage_Enzyme->Released Drug Cleavage_pH->Released Drug Cleavage_Redox->Released Drug Cell Death Cell Death Released Drug->Cell Death Troubleshooting_Workflow Start Experimental Issue (e.g., Premature Release) Check_Linker Evaluate Linker Chemistry Start->Check_Linker Check_Conjugation Assess Conjugation Site and DAR Start->Check_Conjugation Check_Assay Verify Assay Conditions and Reagents Start->Check_Assay Modify_Linker Modify Linker Structure Check_Linker->Modify_Linker Optimize_Conjugation Optimize Conjugation Strategy Check_Conjugation->Optimize_Conjugation Standardize_Protocol Standardize Protocol and Controls Check_Assay->Standardize_Protocol Re_evaluate Re-evaluate Performance Modify_Linker->Re_evaluate Optimize_Conjugation->Re_evaluate Standardize_Protocol->Re_evaluate

References

Validation & Comparative

A Comparative Guide to the Characterization of Dbco-peg2-val-cit-pab-MMAE Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their safety, efficacy, and batch-to-batch consistency. This guide provides a comparative overview of key analytical techniques for characterizing ADCs, with a specific focus on those constructed using a Dibenzocyclooctyne (Dbco) linker for site-specific conjugation, a polyethylene (B3416737) glycol (peg2) spacer, a cathepsin-cleavable valine-citrulline (val-cit) linker, a self-immolative p-aminobenzyl (pab) group, and the potent cytotoxic payload, monomethyl auristatin E (MMAE).

The complex and heterogeneous nature of ADCs necessitates a multi-faceted analytical approach to assess critical quality attributes (CQAs).[1] These attributes include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the extent of aggregation, and the in vitro potency of the conjugate. This guide will delve into the primary analytical methods used to evaluate these parameters, offering detailed experimental protocols and objective comparisons to aid in the selection of the most appropriate characterization strategy.

Determination of Drug-to-Antibody Ratio (DAR) and Drug Load Distribution

The DAR is a critical parameter that profoundly influences the ADC's therapeutic window. An optimal DAR ensures sufficient potency while minimizing potential toxicity. Several techniques are employed to determine the average DAR and the distribution of drug-loaded species (e.g., DAR0, DAR2, DAR4). The most common methods are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

Comparison of DAR Analysis Techniques

FeatureHydrophobic Interaction Chromatography (HIC)Reversed-Phase HPLC (RP-HPLC)Mass Spectrometry (MS)
Principle Separates molecules based on hydrophobicity under non-denaturing conditions.[2] Each conjugated MMAE molecule increases the ADC's hydrophobicity.[3]Separates molecules based on hydrophobicity under denaturing conditions, often involving analysis of reduced antibody light and heavy chains.[4]Measures the mass-to-charge ratio of intact, reduced, or fragmented ADCs to determine the mass of conjugated species and thereby calculate the DAR.[4][5]
Primary Output Chromatogram showing peaks for different DAR species (DAR0, DAR2, etc.).[2] The average DAR is calculated from the relative peak areas.[6]Chromatograms of separated light and heavy chains, both conjugated and unconjugated.Mass spectra showing the masses of different ADC species, allowing for precise DAR calculation and confirmation of conjugation.[5][7]
Advantages - Mild, non-denaturing conditions preserve the ADC's native structure.[3][8]- Most widely used method for DAR analysis.[9]- Resolves different drug-loaded species well.[2]- High resolution.- Can provide information on drug load distribution at the subunit level (light and heavy chains).[4]- Provides highly accurate mass measurements.[5]- Confirms the identity of conjugated species.- Can identify sites of conjugation (with MS/MS).- Can be coupled with LC for online separation and analysis.[10][11]
Disadvantages - Mobile phases with high salt concentrations can be corrosive to standard HPLC systems.[3]- May not be suitable for all ADC formats.- Peak identification may require MS confirmation.[10]- Denaturing conditions (organic solvents, high temperature) can alter the ADC structure.[11]- Can be more time-consuming than HIC.[4]- High initial instrument cost.- Complex data analysis.- Can be sensitive to sample purity and formulation buffers.
Analysis of Aggregation and Size Variants

ADC manufacturing and storage can lead to the formation of aggregates, which are a critical quality attribute to monitor as they can impact efficacy and potentially increase immunogenicity.[12][13][14] Size Exclusion Chromatography (SEC) is the industry-standard method for quantifying aggregates.

Comparison of Aggregation Analysis Techniques

FeatureSize Exclusion Chromatography (SEC)Dynamic Light Scattering (DLS)
Principle Separates molecules based on their hydrodynamic radius (size) as they pass through a column packed with porous particles.[13]Measures fluctuations in scattered light intensity due to the Brownian motion of particles to determine their size distribution.
Primary Output Chromatogram showing peaks for the monomer, dimer, and higher-order aggregates.[12]A distribution of particle sizes in the sample.
Advantages - Accurately quantifies the percentage of monomer, dimer, and larger aggregates.[12]- Well-established and robust method.- Can be coupled with other detectors like Multi-Angle Light Scattering (MALS) for absolute molecular weight determination.[15]- Rapid analysis time.- Requires very small sample volumes.- Non-invasive.- Sensitive to the presence of large aggregates.
Disadvantages - Potential for non-specific interactions between the ADC and the column matrix, which can cause peak tailing.[16]- Shear forces in the column could potentially alter the sample.- Not a separative technique; provides an overall size distribution.- Less sensitive for quantifying low levels of aggregation compared to SEC.- Results can be skewed by a small number of very large particles.
In Vitro Potency and Cytotoxicity Assays

Evaluating the biological activity of an ADC is crucial to confirm that the conjugation process has not compromised its function and that the cytotoxic payload can be effectively delivered to target cells. For ADCs utilizing a val-cit (B3106666) linker and MMAE payload, the mechanism of action involves internalization, lysosomal trafficking, and enzymatic cleavage of the linker by cathepsin B to release the active drug.[17][18]

Key In Vitro Assays:

  • Cell Viability/Cytotoxicity Assays: These assays measure the ability of the ADC to kill target cancer cells.[19] HER2-positive cell lines like BT-474 and SKBR-3 are often used for ADCs targeting this receptor.[20][21] The ADC is added to the cells at various concentrations, and cell viability is measured after a set incubation period (e.g., 72-96 hours) using reagents like MTT, MTS, or CellTiter-Glo®. The results are used to determine the half-maximal inhibitory concentration (IC50).

  • Bystander Effect Assays: The cell-permeable nature of MMAE allows it to kill neighboring antigen-negative tumor cells after its release from the targeted antigen-positive cell, a phenomenon known as the bystander effect.[20] This can be assessed in co-culture experiments where antigen-positive and antigen-negative cells are mixed.[20][22]

  • Internalization Assays: To confirm that the ADC is being internalized by the target cells, fluorescently labeled ADCs can be used and their uptake monitored by flow cytometry or fluorescence microscopy.[23]

Experimental Protocols

Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general framework for determining the average DAR and drug load distribution of a Dbco-peg2-val-cit-pab-MMAE ADC.

  • Instrumentation: An HPLC or UHPLC system, preferably bio-inert to withstand high salt concentrations, equipped with a UV detector.[3]

  • Column: A HIC column suitable for ADC analysis (e.g., Tosoh TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[8]

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0 (potentially with 5-15% isopropanol (B130326) to improve recovery).[3][24]

  • Procedure: a. Equilibrate the column with 100% Mobile Phase A. b. Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A. c. Inject 10-20 µg of the prepared ADC sample. d. Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes. e. Monitor the absorbance at 280 nm.

  • Data Analysis: a. Integrate the peak areas for each species (DAR0, DAR2, etc.). b. Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Total Peak Area) where i corresponds to each DAR species.

Protocol 2: Aggregation Analysis by Size Exclusion Chromatography (SEC)

This protocol outlines a standard method for quantifying aggregates in an ADC sample.

  • Instrumentation: An HPLC or UHPLC system with a UV detector.

  • Column: An SEC column suitable for monoclonal antibody analysis (e.g., Agilent AdvanceBio SEC 300Å).[12]

  • Mobile Phase: A physiological pH buffer, such as 150 mM Sodium Phosphate, pH 7.0.[14]

  • Procedure: a. Equilibrate the column with the mobile phase at a flow rate of approximately 0.5-1.0 mL/min. b. Dilute the ADC sample to 1-2 mg/mL in the mobile phase. c. Inject 10-20 µL of the sample. d. Run an isocratic elution for 15-20 minutes. e. Monitor the absorbance at 280 nm.

  • Data Analysis: a. Identify and integrate the peaks corresponding to high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments). b. Calculate the percentage of each species by dividing its peak area by the total peak area. A typical specification is >95% monomer.[5]

Visualizations: Workflows and Mechanisms

To better illustrate the processes involved in ADC characterization and its mechanism of action, the following diagrams are provided.

G cluster_0 ADC Production & Purification cluster_1 Physicochemical Characterization cluster_2 Biological Characterization prod Conjugation of Dbco-Linker-Payload to Antibody purify Purification (e.g., Chromatography) prod->purify dar DAR Analysis (HIC, MS) purify->dar agg Aggregation Analysis (SEC) purify->agg charge Charge Variant Analysis (IEX) purify->charge potency In Vitro Potency (Cytotoxicity Assay) purify->potency binding Antigen Binding (ELISA, SPR) purify->binding final Final ADC Characterization Report

Caption: Experimental workflow for ADC characterization.

G cluster_0 Extracellular Space cluster_1 Intracellular ADC ADC binds to Target Antigen on Cancer Cell endocytosis Receptor-Mediated Endocytosis ADC->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome cleavage Cathepsin B Cleavage of val-cit Linker lysosome->cleavage release Free MMAE Released cleavage->release tubulin Tubulin Dimers release->tubulin inhibition Inhibition of Tubulin Polymerization tubulin->inhibition apoptosis G2/M Cell Cycle Arrest & Apoptosis inhibition->apoptosis

Caption: Mechanism of action for a val-cit-MMAE ADC.

References

A Comparative Guide to the In Vitro Cytotoxicity of Dbco-PEG2-Val-Cit-PAB-MMAE ADC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive in vitro validation of the Dbco-PEG2-Val-Cit-PAB-MMAE Antibody-Drug Conjugate (ADC), offering a comparative analysis against other common ADC platforms. The content is tailored for researchers, scientists, and drug development professionals, presenting objective experimental data and detailed methodologies to inform ADC design and selection.

Mechanism of Action: this compound ADC

The this compound ADC leverages a sophisticated design for targeted drug delivery. The dibenzocyclooctyne (Dbco) group allows for a stable, bioorthogonal conjugation to an azide-modified antibody via copper-free click chemistry. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and stability. Upon internalization by the target cancer cell, the ADC is trafficked to the lysosome. Inside the lysosome, the Valine-Citrulline (Val-Cit) dipeptide is recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells. This cleavage triggers the self-immolation of the p-aminobenzylcarbamate (PAB) spacer, leading to the release of the potent cytotoxic payload, monomethyl auristatin E (MMAE). MMAE then binds to tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC This compound ADC Receptor Tumor Antigen Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Microtubules Microtubules Lysosome->Microtubules Cleavage & MMAE Release Apoptosis Apoptosis Microtubules->Apoptosis Disruption

Caption: Mechanism of this compound ADC action.

Comparative In Vitro Cytotoxicity Data

The following tables summarize the in vitro cytotoxicity of different ADC platforms across various cancer cell lines. It is important to note that the data presented is compiled from multiple studies and direct head-to-head comparisons in the same experimental setting are limited. Therefore, these values should be interpreted with caution.

Table 1: Cytotoxicity of MMAE-Based ADCs

ADC Linker-PayloadCell LineTarget AntigenIC50 (nM)Reference
Val-Cit-PAB-MMAEN87 (Gastric Carcinoma)HER20.5 - 0.8
Val-Cit-PAB-MMAESK-BR-3 (Breast Adenocarcinoma)HER2~0.6
Val-Cit-PAB-MMAEBT474 (Breast Ductal Carcinoma)HER2~0.7
Val-Cit-PAB-MMAEBxPC-3 (Pancreatic Adenocarcinoma)Tissue Factor0.97
Val-Cit-PAB-MMAEPSN-1 (Pancreatic Adenocarcinoma)Tissue Factor0.99
Val-Cit-PAB-MMAECapan-1 (Pancreatic Adenocarcinoma)Tissue Factor1.10
Val-Cit-PAB-MMAEPanc-1 (Pancreatic Epithelioid Carcinoma)Tissue Factor1.16
MC-MMAFMDAMB361-DYT2 (Breast Cancer)5T4Not specified, but effective in vivo
MC-MMAFH1975 (Non-Small Cell Lung Cancer)5T4Not specified, but effective in vivo

Table 2: Cytotoxicity of DM1-Based ADCs

ADC Linker-PayloadCell LineTarget AntigenIC50 (nM)Reference
SMCC-DM1HCC1954 (Breast Ductal Carcinoma)HER217.2
SMCC-DM1MDA-MB-468 (Breast Adenocarcinoma)HER2-negative49.9
SMCC-DM1N87 (Gastric Carcinoma)HER2~1.5

Experimental Protocols

Detailed methodologies for the in vitro cytotoxicity assays are provided below.

Cell Viability (MTT) Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of an ADC.

Materials:

  • Target-positive and target-negative cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound ADC and comparator ADCs

  • Free MMAE and DM1 payloads (for control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the ADCs and control compounds in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for 72-120 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding ADC_Dilution ADC Serial Dilution Treatment Treat Cells with ADC ADC_Dilution->Treatment Cell_Seeding->Treatment Incubation Incubate (72-120h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance (570nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for in vitro ADC cytotoxicity assay.

Comparison of ADC Technologies

The choice of linker and payload is critical for the efficacy and safety of an ADC. The this compound system represents a cleavable linker strategy, while alternatives include other cleavable linkers with different payloads or non-cleavable linkers.

  • This compound (Cleavable): This system offers the advantage of a highly potent payload (MMAE) that is released in its unmodified, active form within the target cell. The cleavable linker is designed for stability in circulation and specific release in the lysosomal compartment. The PEG spacer can improve solubility and pharmacokinetic properties.

  • MC-MMAF (Cleavable): This linker-payload combination also utilizes a cleavable linker (maleimidocaproyl) and a derivative of auristatin, MMAF. MMAF is less permeable to cell membranes than MMAE, which can reduce bystander killing of neighboring antigen-negative cells. This can be advantageous for reducing off-target toxicity.

  • SMCC-DM1 (Non-cleavable): This system employs a non-cleavable linker (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) with the maytansinoid payload, DM1. The payload is released after the degradation of the antibody backbone within the lysosome. Non-cleavable linkers generally exhibit greater plasma stability, which can lead to a better safety profile. However, the released payload is an amino acid-linker-drug metabolite, which must retain its cytotoxic activity.

ADC_Comparison cluster_vc_mmae This compound cluster_mc_mmaf MC-MMAF cluster_smcc_dm1 SMCC-DM1 Linker_VC Cleavable Linker (Val-Cit) Release_VC Enzymatic Cleavage (Cathepsin B) Linker_VC->Release_VC Payload_MMAE Payload: MMAE (High Potency) Advantage_VC Advantages: - High Potency - Bystander Effect Payload_MMAE->Advantage_VC Release_VC->Payload_MMAE Disadvantage_VC Disadvantages: - Potential for off-target cleavage Release_VC->Disadvantage_VC Linker_MC Cleavable Linker (Maleimidocaproyl) Release_MC Enzymatic Cleavage Linker_MC->Release_MC Payload_MMAF Payload: MMAF (Reduced Permeability) Advantage_MC Advantages: - Reduced Bystander Effect - Potentially Lower Off-Target Toxicity Payload_MMAF->Advantage_MC Disadvantage_MC Disadvantages: - Lower potency than MMAE Payload_MMAF->Disadvantage_MC Release_MC->Payload_MMAF Linker_SMCC Non-Cleavable Linker (SMCC) Release_SMCC Antibody Degradation Linker_SMCC->Release_SMCC Advantage_SMCC Advantages: - High Plasma Stability - Improved Safety Profile Linker_SMCC->Advantage_SMCC Payload_DM1 Payload: DM1 Release_SMCC->Payload_DM1 Disadvantage_SMCC Disadvantages: - Relies on antibody degradation - Released metabolite must be active Release_SMCC->Disadvantage_SMCC

Caption: Comparison of ADC linker-payload technologies.

Conclusion

The in vitro validation of the this compound ADC demonstrates its potent cytotoxic activity against various cancer cell lines. The choice of this particular ADC construct is supported by its well-defined mechanism of action, which allows for targeted delivery and controlled release of the highly potent MMAE payload. When compared to other ADC platforms, such as those utilizing MMAF or non-cleavable linkers with DM1, the Val-Cit-MMAE system offers a distinct profile of potency and bystander effect. The selection of an optimal ADC strategy will ultimately depend on the specific target antigen, tumor type, and the desired therapeutic window. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to make informed decisions in the development of next-generation antibody-drug conjugates.

A Comparative Guide to ADC Linkers: Benchmarking Dbco-peg2-val-cit-pab-mmae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Antibody-Drug Conjugates (ADCs) is rapidly evolving, with the linker component playing a pivotal role in determining the therapeutic index of these targeted therapies. The choice of linker dictates the stability of the ADC in circulation, the mechanism and rate of payload release, and ultimately, its efficacy and safety profile. This guide provides an objective comparison of the Dbco-peg2-val-cit-pab-mmae linker with other commonly used ADC linkers, supported by experimental data and detailed methodologies to aid in the rational design of next-generation ADCs.

The this compound linker is a sophisticated, multi-component system designed for precise control over drug delivery. It incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry conjugation, a two-unit polyethylene (B3416737) glycol (PEG2) spacer to enhance hydrophilicity, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative para-aminobenzylcarbamate (PAB) spacer, and the potent antimitotic agent, monomethyl auristatin E (MMAE), as the cytotoxic payload.[1][2][]

Comparative Data on ADC Linker Performance

The performance of an ADC linker is a critical determinant of its preclinical and clinical success. Key parameters for evaluation include plasma stability, in vitro cytotoxicity, and in vivo efficacy. The following tables summarize quantitative data from various studies to facilitate a comparison between different linker technologies.

Table 1: In Vitro Plasma Stability of Various ADC Linkers

Plasma stability is crucial to prevent the premature release of the cytotoxic payload, which can lead to off-target toxicity.[4] This table presents the half-life of different linkers in plasma, a key indicator of their stability.

Linker TypeLinker ChemistryPayloadAntibodySpeciesHalf-life (t½)Reference(s)
Cleavable (Featured) Dbco-peg2-val-cit-pab MMAE (Generic)(Predicted)>100 hours (Human) [5]
CleavableVal-Cit-PABMMAETrastuzumabHuman>100 hours[5]
CleavableVal-Ala-PABMMAEAnti-HER2MouseHydrolyzed within 1 hour[5]
CleavableSulfatase-cleavableMMAEAnti-HER2Mouse>7 days[5][6]
Cleavableβ-galactosidase-cleavableMMAETrastuzumab(In vitro)Rapid hydrolysis[6]
Non-cleavableSMCCDM1Trastuzumab(Generic)High[7]
Non-cleavableCys-linkerMMAEmil40MouseHigh[5]
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

The in vitro cytotoxicity of an ADC is a measure of its potency against target cancer cells. This is typically expressed as the half-maximal inhibitory concentration (IC50).

Linker TypeLinker ChemistryPayloadAntibodyCell LineIC50 (pM)Reference(s)
Cleavable (Featured) Dbco-peg2-val-cit-pab MMAE (Generic)(Predicted)Potent (low pM range) [5][6]
CleavableVal-Cit-PABMMAETrastuzumabSKBR314.3[5][6]
Cleavableβ-galactosidase-cleavableMMAETrastuzumabSKBR38.8[5][6]
Non-cleavableSMCCDM1Trastuzumab (Kadcyla)SKBR333[5][6]
CleavableVal-AlaMMAE(Generic)(Not specified)92[6]
Non-cleavable(Generic)(Not specified)(Not specified)(Not specified)609[6]
Table 3: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models

In vivo xenograft models are crucial for evaluating the anti-tumor activity of ADCs in a living organism. Tumor growth inhibition is a key endpoint in these studies.

Linker TypeLinker ChemistryPayloadAntibodyXenograft ModelDosingOutcomeReference(s)
Cleavable (Featured) Dbco-peg2-val-cit-pab MMAE (Generic)(Predicted)(Typical range: 1-10 mg/kg)Significant tumor growth inhibition [8][9]
CleavableVal-CitMMAEF16A431 (human epidermoid carcinoma)7 mg/kgHigh anti-tumor activity[8]
Non-cleavableNCMMAEF16A431 (human epidermoid carcinoma)7 mg/kgNo anti-cancer activity[8]
Cleavableβ-galactosidase-cleavableMMAETrastuzumab(Not specified)1 mg/kg (single dose)57-58% reduction in tumor volume[6]
Non-cleavableSMCCDM1Trastuzumab (Kadcyla)(Not specified)1 mg/kg (single dose)Not statistically significant[6]

Experimental Protocols

Reproducible and well-documented experimental protocols are fundamental to the advancement of ADC research. The following are detailed methodologies for key experiments cited in the comparison of ADC linkers.

In Vitro ADC Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of an ADC on a cancer cell line using a tetrazolium colorimetric assay (MTT).

Materials:

  • Target cancer cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC of interest

  • Control antibody (unconjugated)

  • Free payload

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, control antibody, and free payload in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only as a negative control.

    • Incubate for a period corresponding to several cell doubling times (e.g., 72-96 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo ADC Stability Assay using LC-MS/MS

This protocol describes the assessment of ADC stability in vivo by quantifying the amount of intact ADC and released payload in plasma over time.

Materials:

  • ADC of interest

  • Animal model (e.g., mice or rats)

  • Dosing vehicle (e.g., sterile saline)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Protein A or anti-human IgG affinity capture resin

  • Digestion enzyme (e.g., papain or IdeS)

  • Reduction and alkylation reagents (DTT and iodoacetamide)

  • LC-MS/MS system

Procedure:

  • Animal Dosing and Sample Collection:

    • Administer the ADC to the animals via intravenous (IV) injection at a specified dose.

    • Collect blood samples at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours) into EDTA-coated tubes.

    • Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • ADC Immunocapture:

    • Incubate plasma samples with Protein A or anti-human IgG affinity resin to capture the ADC.

    • Wash the resin to remove non-specifically bound proteins.

  • Sample Preparation for LC-MS/MS:

    • For Drug-to-Antibody Ratio (DAR) Analysis: Elute the intact ADC from the resin and analyze by LC-MS to determine the distribution of different drug-loaded species over time.

    • For Released Payload Analysis: Treat the resin-bound ADC with a digestion enzyme to release the payload. Extract the payload and analyze by LC-MS/MS.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the detection and quantification of the intact ADC (or its subunits) and the released payload.

    • Generate standard curves for both the ADC and the free payload to enable accurate quantification.

  • Data Analysis:

    • Calculate the concentration of the intact ADC and the released payload in the plasma samples at each time point.

    • Determine the pharmacokinetic parameters, including the half-life of the ADC.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of an ADC in a subcutaneous tumor xenograft model.[10][11]

Materials:

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Complete cell culture medium

  • Matrigel (optional)

  • ADC of interest

  • Vehicle control

  • Dosing syringes and needles

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • ADC Administration:

    • Administer the ADC and vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., IV).

  • Monitoring and Data Collection:

    • Continue to measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Study Endpoint and Analysis:

    • The study is typically terminated when the tumors in the control group reach a pre-defined size.

    • Calculate tumor growth inhibition (TGI) for the treatment groups compared to the control group.

    • Analyze the data for statistical significance.

Visualizing ADC Mechanisms: Signaling Pathways and Workflows

Understanding the cellular and molecular mechanisms of ADC action is crucial for linker design and optimization. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows.

ADC_Internalization_and_Cleavage cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC ReceptorBinding Receptor Binding ADC->ReceptorBinding 1. Binding Antigen Tumor Cell Antigen Endocytosis Receptor-Mediated Endocytosis ReceptorBinding->Endocytosis 2. Internalization Endosome Early Endosome Endocytosis->Endosome 3. Trafficking Lysosome Lysosome (Low pH, High Cathepsin B) Endosome->Lysosome 4. Fusion Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage 5. Enzymatic Action PayloadRelease Payload Release (MMAE) Cleavage->PayloadRelease 6. Self-immolation MicrotubuleDisruption Microtubule Disruption PayloadRelease->MicrotubuleDisruption 7. Cytosolic Action Apoptosis Apoptosis MicrotubuleDisruption->Apoptosis 8. Cell Death

Caption: ADC Internalization, Trafficking, and Payload Release Pathway.

Bystander_Effect cluster_antigen_positive Antigen-Positive Tumor Cell cluster_extracellular Tumor Microenvironment cluster_antigen_negative Antigen-Negative Bystander Cell ADC_Internalization ADC Internalization & Payload Release Free_MMAE_1 Free MMAE ADC_Internalization->Free_MMAE_1 MMAE_Diffusion MMAE Diffusion Free_MMAE_1->MMAE_Diffusion Cell Permeation MMAE_Uptake MMAE Uptake MMAE_Diffusion->MMAE_Uptake Microtubule_Disruption_2 Microtubule Disruption MMAE_Uptake->Microtubule_Disruption_2 Apoptosis_2 Apoptosis Microtubule_Disruption_2->Apoptosis_2

Caption: Mechanism of the Bystander Effect with a Permeable Payload (MMAE).

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Xenograft Tumor Xenograft Model Cytotoxicity->Xenograft Stability Plasma Stability Assay (LC-MS/MS) Stability->Xenograft Efficacy Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Assessment (Body Weight, etc.) Xenograft->Toxicity ADC_Candidate ADC Candidate ADC_Candidate->Cytotoxicity ADC_Candidate->Stability

Caption: General Experimental Workflow for Preclinical ADC Evaluation.

References

Assessing the In Vivo Efficacy of DBCO-Linked ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of an Antibody-Drug Conjugate (ADC) is critically influenced by the choice of its linker technology. Dibenzocyclooctyne (DBCO)-based linkers, integral to copper-free click chemistry, offer a promising avenue for the site-specific conjugation of cytotoxic payloads to antibodies, potentially enhancing therapeutic outcomes. This guide provides an objective comparison of the in vivo performance of DBCO-linked ADCs against other common linker strategies, supported by experimental data.

Comparative In Vivo Efficacy of ADC Linker Technologies

The stability of the linker is a key determinant of an ADC's therapeutic index, directly impacting both its efficacy and toxicity.[1] Premature payload release in systemic circulation can lead to off-target toxicity, while a linker that is too stable may not efficiently release the cytotoxic agent within the target tumor cell.[1] Preclinical xenograft models are the primary method for evaluating the in vivo anti-tumor activity of ADCs, with endpoints such as tumor growth inhibition (TGI), tumor regression, and overall survival being key metrics.[2][3]

Linker TypeAntibody-PayloadXenograft ModelDosing RegimenKey Efficacy OutcomeReference
DBCO-based (Click Chemistry) Anti-CD74 - MaytansinoidANBL-6 Multiple Myeloma≥ 3 mg/kg, every 3 days x5Durable tumor regressions in all mice.
Maleamic Methyl Ester (Maleimide Alternative) Anti-HER2 - MMAEBT-474 Breast Cancer2.5 mg/kg, single doseComplete tumor regression in all treated animals.
Valine-Citrulline (Enzyme-Cleavable) Anti-CD30 - MMAEN/AN/AHigh cytotoxicity in vitro, low toxicity in vivo.[4][4]
Thioether (Non-Cleavable) Trastuzumab - Emtansine (T-DM1)HER2+ Breast CancerN/AStandard of care for certain HER2+ breast cancers.[5][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vivo efficacy studies. Below are representative protocols for assessing ADC performance in xenograft models.

HER2-Positive Breast Cancer Xenograft Model
  • Cell Line: BT-474 or SK-BR-3 (human breast carcinoma, HER2-overexpressing).[4]

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or nude mice).[6]

  • Tumor Implantation: Subcutaneous injection of 5 x 10^6 to 10 x 10^6 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.[7]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (Length x Width²)/2.[3][7]

  • Treatment Groups: Mice are randomized into treatment and control groups (e.g., vehicle control, ADC at various doses, unconjugated antibody).

  • ADC Administration: Intravenous (IV) injection of the ADC at a specified dose and schedule (e.g., single dose or multiple doses over a period).[7]

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between the treated and control groups.[8]

    • Tumor Regression: A decrease in tumor size from the initial measurement.

    • Survival Analysis: Monitoring the time to a predetermined endpoint, such as tumor volume reaching a specific size or signs of morbidity.[7]

  • Toxicity Assessment: Monitoring of animal body weight, clinical signs of distress, and post-study histopathological analysis of major organs.[9]

In Vivo Stability Assessment
  • Animal Model: Typically mice or rats.

  • ADC Administration: A single intravenous (IV) dose of the ADC.

  • Blood Sampling: Blood samples are collected at multiple time points post-injection (e.g., 0, 1, 24, 48, 96, 168 hours).

  • Sample Processing: Plasma is isolated from the blood samples.

  • Analysis: The concentrations of total antibody, conjugated ADC, and free payload in the plasma are quantified using methods such as ELISA and LC-MS/MS.[1]

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the processes involved in assessing ADC efficacy, the following diagrams illustrate a key signaling pathway affected by a common ADC payload and a typical experimental workflow.

ADC_Workflow cluster_Preclinical Preclinical Phase cluster_Treatment Treatment & Monitoring cluster_Analysis Data Analysis & Endpoints A Cell Line Selection (e.g., HER2+ BT-474) B Tumor Implantation (Subcutaneous in Mice) A->B C Tumor Growth to 100-200 mm³ B->C D Randomization into Treatment Groups C->D E IV Administration of ADC / Vehicle Control D->E F Tumor Volume & Body Weight Measurement (2x/week) E->F J Toxicity Assessment (Histopathology) E->J G Calculate Tumor Growth Inhibition (TGI) F->G H Assess Tumor Regression F->H I Survival Analysis F->I

In Vivo Efficacy Assessment Workflow

MMAE_Pathway cluster_Cellular_Events Cellular Events cluster_Mechanism Mechanism of Action cluster_Outcome Cellular Outcome ADC ADC Binding to Tumor Antigen Internalization Internalization via Endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Payload_Release Payload (MMAE) Release Lysosome->Payload_Release MMAE_Action MMAE Binds to Tubulin Payload_Release->MMAE_Action Tubulin Tubulin Dimers Polymerization Microtubule Polymerization Tubulin->Polymerization Depolymerization Microtubule Depolymerization Polymerization->Depolymerization MMAE_Action->Polymerization Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Depolymerization->G2M_Arrest Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis

MMAE-Induced Tubulin Depolymerization Pathway

Conclusion

The selection of a linker is a critical decision in the design of an effective ADC. DBCO-based click chemistry provides a robust method for site-specific conjugation, which can lead to more homogeneous ADC populations and potentially improved in vivo performance. The experimental data suggests that novel linker technologies, including those that are alternatives to traditional maleimide (B117702) chemistry, can achieve significant anti-tumor efficacy, including complete tumor regression in preclinical models. The provided protocols and diagrams offer a framework for the systematic in vivo evaluation of DBCO-linked ADCs and a deeper understanding of their mechanism of action. Rigorous preclinical assessment is paramount for the successful translation of these promising therapeutics to the clinic.[10]

References

Stability Showdown: DBCO-Linked ADCs Demonstrate Superior Plasma Fortitude

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of antibody-drug conjugates (ADCs) reveals that those constructed with dibenzocyclooctyne (DBCO) linkers exhibit enhanced stability in plasma compared to several alternative conjugation chemistries. This heightened stability is critical for ensuring that the cytotoxic payload remains attached to the antibody until it reaches its target, thereby minimizing off-target toxicity and maximizing therapeutic efficacy.

Researchers, scientists, and drug development professionals are increasingly turning to site-specific conjugation technologies to create more homogeneous and stable ADCs. Among these, the strain-promoted azide-alkyne cycloaddition (SPAAC), often employing DBCO linkers, has emerged as a robust method for producing ADCs with a well-defined drug-to-antibody ratio (DAR) and improved pharmacokinetic profiles.

This guide provides a comparative assessment of the plasma stability of ADCs with DBCO linkers against other common linker technologies, supported by experimental data and detailed methodologies.

Head-to-Head: DBCO vs. The Field

The stability of an ADC in plasma is a crucial attribute that directly impacts its safety and effectiveness. Premature release of the cytotoxic payload can lead to systemic toxicity, while a linker that is too stable might not efficiently release the drug at the tumor site. The triazole linkage formed by the SPAAC reaction between a DBCO group and an azide (B81097) is known for its exceptional stability under physiological conditions.

A comparative study of ADCs synthesized using a DBCO-based linker versus a traditional maleimide-based linker highlights this advantage. After a seven-day incubation in human plasma, the ADC with the DBCO linker showed over 95% of the conjugate remaining intact.[1] In contrast, the maleimide-linked ADC had only about 85% of the intact conjugate remaining under the same conditions.[1] This suggests a higher propensity for the thioether bond in maleimide-based ADCs to undergo cleavage or payload exchange in the plasma environment.

Further studies have investigated DBCO linkers in combination with cleavable moieties, such as the valine-citrulline (Val-Cit) dipeptide, which is designed to be cleaved by lysosomal proteases. Even in these cleavable systems, the foundational stability of the DBCO conjugation contributes to overall plasma integrity. One such study demonstrated that an ADC constructed with a DBCO-VCit-based linker showed no significant degradation after 28 days of incubation in human plasma.[2] However, it is noteworthy that the stability of the Val-Cit component can be species-dependent, with higher instability observed in mouse plasma compared to human plasma.[2]

Linker TechnologyPlasma Stability (% Intact ADC)SpeciesIncubation TimeReference
DBCO-based (non-cleavable) >95%Human7 days[1]
Maleimide-based ~85%Human7 days[1]
DBCO-VCit (cleavable) No significant degradationHuman28 days[2]
Val-Cit (cleavable) High stabilityHuman-[3]
Val-Cit (cleavable) >95% loss of payloadMouse14 days[2]
Disulfide (cleavable) Variable, dependent on steric hindrance--

Visualizing the Pathways and Processes

To better understand the mechanisms at play and the experimental procedures involved in stability assessment, the following diagrams have been generated using the Graphviz DOT language.

ADC_Mechanism Intracellular Trafficking and Payload Release of an ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release DNA DNA Damage & Apoptosis Payload->DNA 5. Cytotoxic Effect

Caption: Intracellular processing of an ADC from receptor binding to payload release and cell death.

Experimental_Workflow Experimental Workflow for ADC Plasma Stability Assessment cluster_incubation Incubation cluster_analysis Analysis ADC_Plasma ADC incubated in plasma (e.g., human, mouse) at 37°C Timepoints Aliquots collected at various time points (0, 24, 48, 96, 168h) ADC_Plasma->Timepoints Affinity_Capture Immunoaffinity Capture of ADC (e.g., Protein A/G beads) Timepoints->Affinity_Capture Wash_Elute Wash beads and Elute ADC Affinity_Capture->Wash_Elute LCMSMS_Payload LC-MS/MS Analysis of Supernatant (Quantify Free Payload) Affinity_Capture->LCMSMS_Payload Supernatant LCMS_DAR LC-MS Analysis of Intact ADC (Determine DAR) Wash_Elute->LCMS_DAR Data_Analysis Data Analysis: - Plot DAR vs. Time - Plot Free Payload vs. Time LCMS_DAR->Data_Analysis LCMSMS_Payload->Data_Analysis

References

A Researcher's Guide to Confirming Successful Antibody-Drug Conjugate (ADC) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their safety, efficacy, and batch-to-batch consistency. This guide provides a comprehensive comparison of the leading analytical methods used to confirm successful ADC conjugation, supported by experimental data and detailed protocols.

The complexity of ADCs, which combine a monoclonal antibody (mAb) with a potent cytotoxic payload via a chemical linker, necessitates a multi-faceted analytical approach.[1] Key quality attributes that require meticulous evaluation include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the presence of aggregates, and the specific sites of conjugation.[2] This guide will delve into the principles, advantages, and limitations of the most widely employed techniques for these critical assessments.

Comparative Analysis of Key Analytical Methods

A variety of analytical techniques are utilized to provide a comprehensive picture of an ADC's characteristics. The choice of method often depends on the specific quality attribute being investigated, the nature of the ADC (e.g., cysteine vs. lysine (B10760008) conjugation), and the stage of development.[3]

Analytical MethodPrimary ApplicationPrincipleAdvantagesLimitations
Hydrophobic Interaction Chromatography (HIC-HPLC) DAR determination and distribution of drug-loaded species for cysteine-linked ADCs.[4]Separates molecules based on their hydrophobicity. The addition of hydrophobic drug-linker moieties increases the overall hydrophobicity of the ADC, allowing for the separation of species with different numbers of conjugated drugs.[1]- Mild, non-denaturing conditions preserve the native structure of the ADC.[5][6]- Gold standard for DAR analysis of cysteine-linked ADCs.[1]- Not suitable for lysine-conjugated ADCs due to their high heterogeneity.[1]- High salt concentrations in the mobile phase can be corrosive to standard HPLC systems.[7]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Orthogonal method for DAR determination, particularly for site-specific ADCs. Analysis of ADC fragments (light and heavy chains).[4][8]Separates molecules based on their hydrophobicity under denaturing conditions (low pH and organic solvents).[1][9]- High resolution, especially for less hydrophobic, third-generation ADCs.[10]- Compatible with mass spectrometry.[11]- Denaturing conditions can lead to the dissociation of ADC chains.[11]- May result in slightly lower DAR values compared to HIC.[12]
Size Exclusion Chromatography (SEC) Quantification of aggregates, monomers, and fragments.[13]Separates molecules based on their hydrodynamic volume. Larger molecules (aggregates) elute before smaller molecules (monomers and fragments).[13]- Standard method for assessing ADC purity and stability.[13]- Can be performed in aqueous mobile phases under native conditions.- Hydrophobic interactions between the ADC and the SEC column can lead to poor peak shape and inaccurate quantification.[14]
Mass Spectrometry (MS) Precise mass determination, DAR confirmation, and identification of conjugation sites.[3]Measures the mass-to-charge ratio of ionized molecules, providing highly accurate molecular weight information.[15]- Provides unambiguous identification of different ADC species and their modifications.[15]- Essential for conjugation site analysis through peptide mapping.[16]- Higher DAR species may have different ionization efficiencies, potentially leading to lower reported DAR values.[17]- Can be complex and time-consuming.[18]
UV/Vis Spectroscopy Simple and rapid estimation of average DAR.[19]Measures the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to determine the concentrations of each component and calculate the average DAR.[1]- Fast, simple, and requires minimal sample preparation.[1][19]- Provides only an average DAR value, not the distribution of different species.[3]- Less accurate than chromatographic or MS-based methods.[3]- Requires that the drug has a distinct UV/Vis absorbance maximum from the antibody.[1]

Experimental Workflows and Protocols

To ensure reproducible and reliable results, detailed and validated experimental protocols are essential. The following sections provide an overview of the workflows for the key analytical techniques, followed by specific experimental protocols.

ADC_Analysis_Workflow cluster_sample ADC Sample cluster_analysis Analytical Methods cluster_data Data Analysis & Confirmation ADC Antibody-Drug Conjugate HIC HIC-HPLC (DAR Distribution) ADC->HIC RP_HPLC RP-HPLC (DAR & Fragments) ADC->RP_HPLC SEC SEC (Aggregation) ADC->SEC MS Mass Spectrometry (Mass & Conjugation Sites) ADC->MS UV_Vis UV/Vis Spectroscopy (Average DAR) ADC->UV_Vis DAR_Value Drug-to-Antibody Ratio (DAR) HIC->DAR_Value RP_HPLC->DAR_Value Purity Purity & Aggregation Status SEC->Purity MS->DAR_Value Conjugation_Sites Conjugation Site Confirmation MS->Conjugation_Sites UV_Vis->DAR_Value Success Successful Conjugation Confirmed DAR_Value->Success Purity->Success Conjugation_Sites->Success HIC_Workflow Sample_Prep Sample Preparation (Dilution in high salt buffer) HPLC_System HIC-HPLC System (Bio-inert LC, HIC column) Sample_Prep->HPLC_System Gradient_Elution Gradient Elution (Decreasing salt concentration) HPLC_System->Gradient_Elution UV_Detection UV Detection (280 nm) Gradient_Elution->UV_Detection Data_Analysis Data Analysis (Peak integration and DAR calculation) UV_Detection->Data_Analysis MS_Workflow Denaturation Denaturation & Reduction Alkylation Alkylation Denaturation->Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion LC_Separation LC Separation of Peptides Digestion->LC_Separation MS_MS_Analysis MS and MS/MS Analysis LC_Separation->MS_MS_Analysis Data_Analysis Data Analysis (Identify drug-conjugated peptides) MS_MS_Analysis->Data_Analysis

References

Cleavable vs. Non-Cleavable ADC Linkers: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance, experimental validation, and strategic selection of cleavable and non-cleavable linkers in Antibody-Drug Conjugates (ADCs).

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index, influencing its stability, efficacy, and toxicity. The choice between a cleavable and a non-cleavable linker strategy dictates the mechanism of drug release and the overall performance of the ADC. This guide provides an objective, data-driven comparison of these two predominant linker classes to inform rational ADC design and development.

At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers

FeatureCleavable Linker (e.g., Valine-Citrulline)Non-Cleavable Linker (e.g., Thioether)
Mechanism of Release Enzymatic cleavage (e.g., by Cathepsin B), pH sensitivity, or reduction in the tumor microenvironment or within the lysosome.[1][2]Proteolytic degradation of the antibody backbone in the lysosome.[1][3]
Released Payload Typically the unmodified, potent parent drug.[1]The drug attached to the linker and an amino acid residue from the antibody.[1][4]
Plasma Stability Generally lower, with a potential for premature drug release.[1]Generally higher, leading to a more stable ADC in circulation.[1][3][5]
Bystander Effect High, due to the release of a membrane-permeable payload that can kill neighboring antigen-negative tumor cells.[1][2]Low to negligible, as the released payload is typically charged and less membrane-permeable.[1][6]
Off-Target Toxicity Higher potential due to premature payload release and the bystander effect.[1][6]Lower potential due to higher stability and a limited bystander effect.[1][4][6]
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect, which can eliminate antigen-negative cancer cells in the vicinity of target cells.[1]May be less effective in heterogeneous tumors where not all cells express the target antigen.

Quantitative Performance Data

Direct head-to-head comparisons of cleavable and non-cleavable ADCs using the same antibody and payload under identical experimental conditions are limited in the published literature. The following tables compile representative data from various preclinical studies to provide a comparative overview.

In Vitro Cytotoxicity
ADC ConstructLinker TypeCell LineTarget AntigenIC50Citation(s)
mil40-16Cleavable (vc)BT-474HER2Not explicitly stated, used as a comparator[1]
mil40-15Non-cleavable (Cys-linker)BT-474HER2~1 x 10⁻¹¹ M[1]
mil40-15Non-cleavable (Cys-linker)MCF-7 (Bystander)HER2-negative~1 x 10⁻⁹ M[1]
Sulfatase-linker-ADCCleavable (sulfatase)HER2+ cellsHER261 and 111 pM[7]
Non-cleavable ADCNon-cleavableHER2+ cellsHER2609 pM[7]
Val-Ala-linker-ADCCleavable (Val-Ala)HER2+ cellsHER292 pM[7]
In Vivo Efficacy
ADC ConstructLinker TypeTumor ModelDosingTumor Growth Inhibition (TGI)Citation(s)
Fc-U-ZHER2-MMAECleavable (novel)NCI-N87 Gastric CancerSingle doseComplete tumor regression in a portion of animals[1][8]
ADC-MMAE-2Cleavable (azobenzene)SUNE2 XenograftCombination with X-ray>90%[1]
Trastuzumab-exo-EVC-exatecanCleavable (Exo-linker)NCI-N87 Gastric CancerNot specifiedComparable to T-DXd, with slightly higher TGI[9]
T-DXd (Trastuzumab deruxtecan)Cleavable (GGFG)NCI-N87 Gastric CancerNot specifiedHigh, used as a comparator[9]
Plasma Stability
Linker TypeADC ConstructSpeciesHalf-Life (t1/2)Citation(s)
Silyl ether (acid-cleavable)MMAE conjugateHuman plasma> 7 days[7]
Hydrazine (acid-cleavable)Not specifiedHuman and mouse plasma~2 days[7]
Carbonate (acid-cleavable)Sacituzumab govitecanNot specified36 hours[7]
Triglycyl peptide (CX)DM1 conjugateMouse9.9 days[7]
SMCC (non-cleavable)DM1 conjugateMouse10.4 days[7]
Systemic Toxicity (Meta-analysis of Clinical Data)

A meta-analysis of 9 commercially available ADCs (7 cleavable, 2 non-cleavable) across 12 phase II/III clinical trials involving 2,417 patients revealed the following:[10]

Adverse Event (AE)Linker TypeWeighted Risk Difference (Cleavable vs. Non-cleavable)95% Confidence Interval (CI)
Grade ≥3 AEsCleavable favored Non-cleavable-12.9%-17.1% to -8.8%
Grade ≥3 NeutropeniaCleavable favored Non-cleavable-9.1%-12% to -6.2%
Grade ≥3 AnemiaCleavable favored Non-cleavable-1.7%-3.3% to -0.1%
All Grade Increased ASTCleavable associated with increase3.9%0.3% to 7.5%
All Grade Increased ALTCleavable associated with increase3.7%0.2% to 7.3%

These findings suggest that ADCs with cleavable linkers are associated with significantly higher rates of grade ≥3 adverse events and neutropenia compared to those with non-cleavable linkers.[10]

Signaling Pathways and Mechanisms of Action

The differential processing of cleavable and non-cleavable linkers within the target cancer cell is a key determinant of their biological activity.

cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC with Cleavable Linker Endosome_C Endosome ADC_C->Endosome_C Internalization Lysosome_C Lysosome (Enzymes, Low pH) Endosome_C->Lysosome_C Payload_C Free, Unmodified Payload Lysosome_C->Payload_C Linker Cleavage Bystander Bystander Killing of Neighboring Cells Payload_C->Bystander Diffusion ADC_NC ADC with Non-Cleavable Linker Endosome_NC Endosome ADC_NC->Endosome_NC Internalization Lysosome_NC Lysosome Endosome_NC->Lysosome_NC Payload_NC Payload-Linker- Amino Acid Adduct Lysosome_NC->Payload_NC Antibody Degradation Start Seed Cells in 96-well Plate Treat Add Serial Dilutions of ADC and Controls Start->Treat Incubate_1 Incubate (72-96h) Treat->Incubate_1 MTT Add MTT Solution Incubate_1->MTT Incubate_2 Incubate (2-4h) MTT->Incubate_2 Solubilize Add Solubilization Solution Incubate_2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

References

Evaluating Off-Target Toxicity of DBCO-PEG2-Val-Cit-PAB-MMAE ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapies, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects the antibody to the payload, is a critical component influencing both the efficacy and toxicity of the ADC. This guide provides a comparative evaluation of the off-target toxicity of ADCs utilizing the DBCO-PEG2-Val-Cit-PAB-MMAE linker-payload system, with a focus on supporting experimental data and detailed methodologies.

The Critical Role of the Linker in ADC Toxicity

The design of an ADC aims to create a stable conjugate in systemic circulation that selectively releases its cytotoxic payload within target tumor cells.[1] However, premature cleavage of the linker in the bloodstream can lead to the indiscriminate release of the potent payload, causing off-target toxicity to healthy tissues.[2] The Valine-Citrulline (Val-Cit) dipeptide within the linker is designed to be cleaved by cathepsin B, an enzyme highly expressed in the lysosomes of tumor cells. This targeted release mechanism is a cornerstone of this technology.

However, studies have revealed that the Val-Cit linker can be susceptible to premature cleavage by other proteases present in the plasma, such as neutrophil elastase (NE).[3][4] This off-target cleavage is a significant contributor to the toxicity profile of Val-Cit-containing ADCs, with neutropenia being a commonly observed adverse effect.[4][5]

Comparative Analysis of Off-Target Toxicity

The off-target toxicity of this compound ADCs is best understood through comparison with alternative linker technologies designed to mitigate premature payload release.

In Vitro Off-Target Cytotoxicity

A key method to assess off-target toxicity is to evaluate the cytotoxicity of the ADC in the presence of enzymes known to cause premature linker cleavage. The following table summarizes comparative data on the in vitro cytotoxicity of different linker-MMAE ADCs when exposed to neutrophil elastase (NE), simulating an off-target cleavage scenario.

Linker TypeADC ConstructTreatment ConditionTarget-Negative Cell LineIC50 (nM)Reference
Val-Cit-PAB anti-HER2-Val-Cit-PAB-MMAENo NEMCF-7> 5.0[6]
Val-Cit-PAB anti-HER2-Val-Cit-PAB-MMAEWith NEMCF-7~0.1[6]
Exo-EVC linker anti-HER2-exo-EVC-PAB-MMAEWith NEMCF-7> 5.0[6]
Exo-EEVC linker anti-HER2-exo-EEVC-PAB-MMAEWith NEMCF-7> 5.0[6]

As demonstrated in the table, the traditional Val-Cit-PAB linker shows a significant increase in cytotoxicity towards target-negative cells in the presence of neutrophil elastase, indicating off-target payload release. In contrast, novel "exo-cleavable" linkers show resistance to NE-mediated cleavage and thus, significantly reduced off-target cytotoxicity.

In Vivo Toxicity: Maximum Tolerated Dose (MTD)

In vivo studies are crucial for determining the maximum tolerated dose (MTD), which is the highest dose of a drug that can be administered without causing unacceptable toxicity.[7] While specific MTD data for a this compound ADC was not found in a direct comparative study, the MTD of ADCs with the same payload class and linker chemistry are often similar.[8] For vc-MMAE ADCs, the MTD is often limited by on-target toxicities in tissues with low-level antigen expression and off-target toxicities like neutropenia.[5][9]

ADC TypeTypical MTD in Mice (mg/kg)Primary Dose-Limiting Toxicities
vc-MMAE ADCs 2.5 - 10Neutropenia, Peripheral Neuropathy
Non-cleavable MMAE ADCs Generally higher than vc-MMAE ADCsThrombocytopenia, Ocular Toxicities

This table provides a general comparison. The exact MTD can vary based on the antibody, drug-to-antibody ratio (DAR), and the specific animal model.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of ADC toxicity.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[10][11]

Materials:

  • Target-positive and target-negative cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • ADC constructs (e.g., this compound ADC and comparators)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of the ADC constructs in complete culture medium.

  • Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubate the plate for a period of 48 to 144 hours.[12]

  • Add MTT solution to each well and incubate for 1-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.[10]

Bystander Killing Assay (Co-culture Method)

This assay evaluates the ability of the released payload from target-positive cells to kill neighboring target-negative cells.[11][13]

Materials:

  • Target-positive cell line

  • Target-negative cell line engineered to express a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC constructs

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Co-culture the target-positive and fluorescently labeled target-negative cells in a 96-well plate at a defined ratio.

  • Allow the cells to adhere overnight.

  • Treat the co-culture with serial dilutions of the ADC constructs.

  • Incubate the plate for 48 to 144 hours.

  • Measure the fluorescence of the target-negative cells using a fluorescence plate reader. A decrease in fluorescence indicates cell death.

  • Alternatively, harvest the cells and analyze the viability of the fluorescent target-negative population by flow cytometry.

  • Compare the viability of the target-negative cells in the co-culture to their viability when cultured alone and treated with the same ADC concentrations.[11]

In Vivo Maximum Tolerated Dose (MTD) Study in Mice

This study determines the highest dose of an ADC that can be given without causing life-threatening toxicity.[1][7]

Materials:

  • Female mice (e.g., BALB/c or as appropriate for the xenograft model)

  • ADC constructs

  • Vehicle control (e.g., sterile PBS)

  • Syringes and needles for intravenous injection

Procedure:

  • Acclimate the mice for at least one week before the study.

  • Divide the mice into groups (typically 3-5 mice per group).

  • Administer a single intravenous injection of the ADC at escalating doses to different groups. Include a group receiving the vehicle control.

  • Monitor the mice daily for clinical signs of toxicity, including changes in body weight, posture, activity, and fur texture.

  • Record body weight at least twice a week.

  • The MTD is typically defined as the highest dose that does not result in mortality or a body weight loss of more than 20%.[7]

  • At the end of the observation period (e.g., 14 or 28 days), a full necropsy and histopathological analysis of major organs can be performed to identify any tissue damage.

Visualizing the Mechanisms of Action and Experimental Workflows

To further clarify the processes involved in ADC activity and evaluation, the following diagrams are provided.

cluster_0 ADC in Circulation cluster_1 Target Tumor Cell cluster_2 Mechanism of Action ADC This compound ADC Receptor Tumor Antigen ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage Lysosome->Cleavage MMAE_release Free MMAE Released Cleavage->MMAE_release Tubulin Tubulin Dimers MMAE_release->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Apoptosis Apoptosis Arrest->Apoptosis cluster_0 ADC in Circulation cluster_1 Off-Target Cleavage cluster_2 Healthy Tissue ADC Val-Cit-PAB-MMAE ADC Cleavage Premature Cleavage of Val-Cit ADC->Cleavage NE Neutrophil Elastase (NE) NE->Cleavage Mediates Free_MMAE Free MMAE in Plasma Cleavage->Free_MMAE Uptake Non-specific Uptake Free_MMAE->Uptake Healthy_Cell Healthy Cell Toxicity Off-Target Toxicity (e.g., Neutropenia) Healthy_Cell->Toxicity Uptake->Healthy_Cell cluster_0 In Vitro Cytotoxicity Assay Workflow A Seed Cells in 96-well Plate B Add Serial Dilutions of ADC A->B C Incubate for 48-144h B->C D Add MTT Reagent C->D E Incubate for 1-4h D->E F Add Solubilization Solution E->F G Read Absorbance at 570nm F->G H Calculate IC50 G->H

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of DBCO-PEG2-Val-Cit-PAB-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible handling and disposal of highly potent compounds like DBCO-PEG2-Val-Cit-PAB-MMAE are paramount for ensuring laboratory safety and environmental protection. This antibody-drug conjugate (ADC) contains the potent cytotoxic agent Monomethyl auristatin E (MMAE), necessitating that all contaminated materials be treated as hazardous waste.[1][2] Adherence to stringent disposal protocols is crucial to mitigate risks of exposure and environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any work with this compound, a thorough understanding and implementation of safety measures are mandatory.

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required when handling this ADC and its associated waste. This includes, but is not limited to, double gloves, a disposable gown, and eye protection.[1] All PPE used during handling should be considered contaminated and disposed of as cytotoxic waste.[1]

Engineering Controls: To prevent the aerosolization of this potent compound, all manipulations, including weighing, reconstituting, and aliquoting, must be conducted within a certified chemical fume hood or a biological safety cabinet (BSC).[1][2]

Spill Management: A spill kit specifically designed for cytotoxic agents should be readily accessible in the laboratory.[2] In the event of a spill, the area must be immediately cordoned off to restrict access.[2] The spill should be contained using absorbent pads, and the area decontaminated with an appropriate agent like a 10% bleach solution followed by a water rinse.[2] All materials used for cleaning up the spill are to be disposed of as cytotoxic waste.[2]

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound and any contaminated materials is through a licensed chemical waste disposal service.[3] Proper segregation and containment at the point of generation are critical first steps.

Waste Segregation:

All materials that have come into contact with this compound must be segregated as cytotoxic waste.[4] This includes unused or expired product, contaminated PPE, labware (e.g., pipette tips, vials), and cleaning materials.[2][4]

1. Solid Waste Disposal:

  • Collection: All non-sharp, solid materials contaminated with the ADC should be placed in a designated, puncture-resistant, and leak-proof container with a secure lid.[1]

  • Labeling: The container must be clearly labeled with "Cytotoxic Waste" and display the appropriate hazard symbols.[1]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area until collection by a certified hazardous waste disposal service.[1]

2. Liquid Waste Disposal:

  • Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.[1]

  • Labeling: The container must be clearly labeled as "Cytotoxic Liquid Waste" and include information about its contents.[1] It is crucial not to mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[1]

  • Storage: The sealed container should be stored in a secondary containment bin within a designated hazardous waste accumulation area.[1]

3. Sharps Waste Disposal:

  • Collection: Immediately place all contaminated sharps (e.g., needles, syringes, scalpels) into a designated, puncture-proof sharps container.[1][2]

  • Labeling: This container must be clearly labeled as "Cytotoxic Sharps Waste".[1]

  • Storage: Do not overfill the sharps container; once it is three-quarters full, it should be sealed and stored in the designated hazardous waste accumulation area for disposal.[1]

Decontamination Procedures

Following any work with this compound, all surfaces and equipment within the containment area must be thoroughly decontaminated. A common procedure involves a three-step process: initial cleaning with a detergent, followed by a rinse with sterile water, and a final decontamination with 70% isopropyl alcohol.[4] All wipes and materials used in this process must be disposed of as cytotoxic waste.[4]

Disposal Workflow for this compound

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation & Containment cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Double Gloves, Gown, Eye Protection) FumeHood Work in a Certified Chemical Fume Hood or BSC PPE->FumeHood SolidWaste Solid Waste (Gloves, Vials, Wipes) FumeHood->SolidWaste LiquidWaste Liquid Waste (Unused Solutions, Rinsates) FumeHood->LiquidWaste SharpsWaste Sharps Waste (Needles, Syringes) FumeHood->SharpsWaste SolidContainer Label 'Cytotoxic Waste' Puncture-resistant, leak-proof container SolidWaste->SolidContainer LiquidContainer Label 'Cytotoxic Liquid Waste' Leak-proof, shatter-resistant container LiquidWaste->LiquidContainer SharpsContainer Label 'Cytotoxic Sharps Waste' Puncture-proof sharps container SharpsWaste->SharpsContainer StorageArea Designated Hazardous Waste Accumulation Area SolidContainer->StorageArea LiquidContainer->StorageArea SharpsContainer->StorageArea DisposalService Arrange Pickup by Licensed Hazardous Waste Disposal Service StorageArea->DisposalService Incineration High-Temperature Incineration DisposalService->Incineration

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Dbco-peg2-val-cit-pab-mmae

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the personal protective equipment (PPE) and procedures for handling Dbco-peg2-val-cit-pab-mmae in a laboratory setting. This information is intended to supplement, not replace, a thorough risk assessment and adherence to all applicable institutional and regulatory safety protocols.

This compound is an antibody-drug conjugate (ADC) linker payload that contains monomethyl auristatin E (MMAE), a highly potent cytotoxic agent.[1] While a Safety Data Sheet (SDS) for the full compound may classify it as non-hazardous, the presence of MMAE necessitates handling it as a highly potent active pharmaceutical ingredient (HPAPI) to minimize exposure risks.[2][3][4][5][6] The cytotoxicity of MMAE is significant, with the potential to cause genetic defects and damage to fertility or an unborn child.[7] Therefore, stringent safety measures are crucial to protect laboratory personnel.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final line of defense against exposure and should be used in conjunction with engineering and administrative controls.[8] All personnel must receive training on the proper use, removal, and disposal of PPE.[9]

Task Gloves Eye/Face Protection Lab Coat/Gown Respiratory Protection
Receiving and Storage Double nitrile glovesSafety glasses with side shieldsStandard lab coatNot generally required
Weighing and Reconstitution (in a certified chemical fume hood or biological safety cabinet) Double nitrile gloves, chemotherapy-ratedSafety goggles or face shieldDisposable, low-permeability gown with knit cuffsN95 or higher-level respirator
Handling of Solutions Double nitrile gloves, chemotherapy-ratedSafety gogglesDisposable, low-permeability gown with knit cuffsNot required if handled in a certified chemical fume hood or biological safety cabinet
Spill Cleanup Double nitrile gloves, chemotherapy-ratedFace shield and safety gogglesDisposable, low-permeability gown with knit cuffsN95 or higher-level respirator
Waste Disposal Double nitrile gloves, chemotherapy-ratedSafety glasses with side shieldsDisposable, low-permeability gown with knit cuffsNot generally required

Operational and Disposal Plans

1. Receiving and Storage

  • Receiving: Upon receipt, visually inspect the package for any signs of damage or leakage. If the package is compromised, do not open it and follow institutional procedures for handling damaged hazardous materials.

  • Storage: Store this compound in a clearly labeled, sealed container in a designated, secure location with restricted access. The storage temperature should be as recommended by the supplier, typically -20°C.[3][5][6]

2. Handling Procedures

All handling of this compound, especially the weighing of powder and preparation of stock solutions, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize the risk of aerosol generation and inhalation.[10]

Experimental Protocol: Reconstitution of this compound

  • Preparation: Before starting, ensure the work area within the BSC or fume hood is clean and decontaminated. Gather all necessary materials, including the vial of this compound, solvent (e.g., DMSO), calibrated pipettes, and waste containers.

  • Donning PPE: Put on all required PPE as specified in the table above for "Weighing and Reconstitution."

  • Weighing: If working with a solid, carefully weigh the required amount in the containment enclosure. Use anti-static measures if necessary.

  • Reconstitution: Slowly add the required volume of solvent to the vial containing the compound. Avoid splashing. Gently vortex or pipette to ensure complete dissolution.

  • Labeling: Clearly label the stock solution with the compound name, concentration, date, and your initials.

  • Immediate Use or Storage: Use the solution immediately or store it at the recommended temperature in a sealed, labeled container.

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., 70% ethanol (B145695) followed by a surface decontaminant).

  • Doffing PPE: Remove PPE in the designated area, ensuring no cross-contamination. Dispose of all single-use PPE as cytotoxic waste. Wash hands thoroughly with soap and water.

3. Spill Management

In the event of a spill, immediate action is required to contain and clean the area. A spill kit specifically for cytotoxic drugs should be readily available.

  • Evacuate and Secure: Alert others in the area and restrict access to the spill.

  • Don PPE: Put on the appropriate PPE for spill cleanup, including a respirator.

  • Containment: For liquid spills, cover with absorbent pads from the spill kit. For solid spills, gently cover with damp absorbent pads to avoid raising dust.

  • Cleanup: Carefully collect all contaminated materials and place them in a designated cytotoxic waste container.

  • Decontamination: Clean the spill area three times with a detergent solution followed by clean water.[10]

  • Reporting: Report the spill to the laboratory supervisor and follow all institutional reporting procedures.

4. Disposal Plan

All waste contaminated with this compound must be treated as hazardous cytotoxic waste and disposed of according to institutional and regulatory guidelines.[11]

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, gowns, absorbent pads, and plasticware should be placed in a clearly labeled, leak-proof cytotoxic waste container.[11]

    • Liquid Waste: Unused solutions and contaminated buffers should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour this waste down the drain.[11]

    • Sharps Waste: Contaminated needles, syringes, and pipette tips must be placed in a puncture-resistant sharps container specifically designated for cytotoxic waste.[11]

  • Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste" and the appropriate hazard symbols.

  • Final Disposal: Cytotoxic waste should be incinerated by a licensed hazardous waste disposal service.[11]

Visualizations

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Containment) cluster_disposal Waste Management Receive_Inspect Receive and Inspect Package Store Store Securely at -20°C Receive_Inspect->Store If OK Don_PPE Don Appropriate PPE Store->Don_PPE Weigh_Reconstitute Weigh and Reconstitute Don_PPE->Weigh_Reconstitute Use_in_Experiment Use in Experiment Weigh_Reconstitute->Use_in_Experiment Decontaminate_Work_Area Decontaminate Work Area Use_in_Experiment->Decontaminate_Work_Area Doff_PPE Doff PPE Decontaminate_Work_Area->Doff_PPE Segregate_Waste Segregate Cytotoxic Waste (Solid, Liquid, Sharps) Doff_PPE->Segregate_Waste Label_Waste Label Waste Containers Segregate_Waste->Label_Waste Dispose Dispose via Licensed Vendor Label_Waste->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

G Hierarchy of Controls for Exposure Management cluster_eng cluster_admin cluster_ppe Engineering_Controls Engineering Controls (Most Effective) Administrative_Controls Administrative Controls Engineering_Controls->Administrative_Controls Fume_Hood Chemical Fume Hood / BSC Engineering_Controls->Fume_Hood Closed_Systems Closed System Transfer Devices Engineering_Controls->Closed_Systems PPE Personal Protective Equipment (PPE) (Least Effective) Administrative_Controls->PPE SOPs Standard Operating Procedures (SOPs) Administrative_Controls->SOPs Training Personnel Training Administrative_Controls->Training Restricted_Access Restricted Access to Handling Areas Administrative_Controls->Restricted_Access Gloves Double Gloves PPE->Gloves Gown Disposable Gown PPE->Gown Eye_Protection Goggles / Face Shield PPE->Eye_Protection Respirator Respirator PPE->Respirator

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.